molecular formula C4H7O2- B1197409 2-Methylpropanoate CAS No. 5711-69-3

2-Methylpropanoate

Cat. No.: B1197409
CAS No.: 5711-69-3
M. Wt: 87.1 g/mol
InChI Key: KQNPFQTWMSNSAP-UHFFFAOYSA-M
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Description

Isobutyrate is a branched, short-chain, saturated fatty acid anion;  the conjugate base of isobutyric acid, formed by deprotonation of the carboxylic acid group. It has a role as a plant metabolite and a human metabolite. It is a branched-chain saturated fatty acid anion and a fatty acid anion 4:0. It derives from a propionate. It is a conjugate base of an isobutyric acid.

Properties

CAS No.

5711-69-3

Molecular Formula

C4H7O2-

Molecular Weight

87.1 g/mol

IUPAC Name

2-methylpropanoate

InChI

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/p-1

InChI Key

KQNPFQTWMSNSAP-UHFFFAOYSA-M

SMILES

CC(C)C(=O)[O-]

Canonical SMILES

CC(C)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpropanoate, also known as isobutyrate, is the conjugate base of 2-methylpropanoic acid (isobutyric acid). This branched-chain short-chain fatty acid (SCFA) and its corresponding esters are of significant interest across various scientific disciplines, including organic chemistry, biochemistry, and pharmacology. In biological systems, this compound is a product of microbial metabolism in the gut and plays a role in cellular signaling.[1][2] In industrial applications, its esters are valued for their characteristic fruity odors and are used as flavoring agents and solvents.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound and its parent acid.

Chemical Structure and Identification

This compound is the anion formed from the deprotonation of 2-methylpropanoic acid. The structure of 2-methylpropanoic acid consists of a three-carbon propane (B168953) chain with a carboxylic acid group and a methyl group both attached to the second carbon atom.

Table 1: Structural and Identification Data for 2-Methylpropanoic Acid and its Anion

Identifier2-Methylpropanoic AcidThis compound (anion)
IUPAC Name 2-Methylpropanoic acid[5]This compound[6]
Other Names Isobutyric acid, Isobutanoic acid[7]Isobutyrate
Molecular Formula C₄H₈O₂[7]C₄H₇O₂⁻
SMILES CC(C)C(=O)O[5]CC(C)C(=O)[O-]
InChI InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)[5]InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/p-1
CAS Number 79-31-2[8]5711-69-3

Physicochemical Properties

The physical and chemical properties of 2-methylpropanoic acid are well-documented. As a carboxylic acid, it is a weak acid in aqueous solutions.

Table 2: Physicochemical Properties of 2-Methylpropanoic Acid

PropertyValue
Molecular Weight 88.11 g/mol [7]
Appearance Colorless liquid with a pungent, rancid butter-like odor[5][9]
Melting Point -47 °C[7][9]
Boiling Point 153-154 °C[9]
Density 0.95 g/mL at 25 °C[9]
Solubility in Water Miscible[9]
pKa 4.86[7]

The properties of this compound esters vary with the length of the alkyl chain. Methyl this compound is a common example.

Table 3: Physicochemical Properties of Methyl this compound

PropertyValue
Molecular Formula C₅H₁₀O₂[3]
Molecular Weight 102.13 g/mol
Appearance Colorless liquid with an apple, pineapple-like fruity odor[3]
Melting Point -85 to -84 °C[3]
Boiling Point 90 °C[3]
Density 0.891 g/mL at 25 °C[3]
Solubility in Water Slightly soluble[3]

Experimental Protocols

Synthesis of Methyl this compound via Fischer-Speier Esterification

This protocol details the synthesis of methyl this compound from 2-methylpropanoic acid and methanol (B129727) using an acid catalyst. The Fischer-Speier esterification is a classic and widely used method for producing esters.[10][11]

Materials:

  • 2-Methylpropanoic acid (isobutyric acid)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-methylpropanoic acid and an excess of anhydrous methanol (e.g., 3-5 molar equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

  • Extraction: Add diethyl ether to dilute the mixture and wash with water to remove the excess methanol and sulfuric acid.

  • Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

  • Brine Wash: Wash the organic layer with a saturated brine solution to remove any remaining water-soluble components.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: The crude methyl this compound can be purified by simple distillation to obtain the final product.

Biological Significance and Signaling Pathways

This compound, as a short-chain fatty acid, is a key microbial metabolite in the gut. It is primarily produced through the fermentation of the branched-chain amino acid valine by gut bacteria.[1]

Microbial Production of Isobutyrate from Valine

The metabolic pathway for the conversion of valine to isobutyrate involves several enzymatic steps.

valine_to_isobutyrate Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase Isobutyrate Isobutyrate Isobutyryl_CoA->Isobutyrate Acyl-CoA thioesterase FFAR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Isobutyrate Isobutyrate FFAR2 FFAR2 (GPR43) Isobutyrate->FFAR2 binds to G_protein Gq/11 or Gi/o FFAR2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates (Gq/11) AC Adenylyl Cyclase (AC) G_protein->AC inhibits (Gi/o) IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., inflammation, metabolism) Ca_PKC->Cellular_Response cAMP ↓ cAMP AC->cAMP PKA ↓ PKA activity cAMP->PKA PKA->Cellular_Response analytical_workflow Sample_Collection Biological Sample (e.g., feces, serum) Extraction Extraction of SCFAs Sample_Collection->Extraction Derivatization Derivatization (e.g., silylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Processing and Quantification GC_MS->Data_Analysis

References

Methyl Isobutyrate: A Comprehensive Technical Guide on its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isobutyrate is a volatile ester recognized for its characteristic fruity and ethereal aroma, reminiscent of apples and apricots. This compound is a significant contributor to the flavor and fragrance profiles of numerous natural products. Beyond its sensory attributes, the study of methyl isobutyrate's natural occurrence and biosynthetic pathways offers valuable insights into plant and microbial secondary metabolism. Understanding these processes is crucial for applications in the food and fragrance industries, as well as for the metabolic engineering of novel biosynthetic systems. This technical guide provides an in-depth overview of the natural sources of methyl isobutyrate, its biosynthetic origins, and detailed methodologies for its analysis.

Natural Occurrence of Methyl Isobutyrate

Methyl isobutyrate is found in a variety of natural sources, including fruits, essential oils, and fermented products. Its concentration can vary significantly depending on the species, cultivar, ripeness, and processing conditions.

Occurrence in Fruits

Methyl isobutyrate is a common volatile organic compound (VOC) identified in the aroma profile of many fruits. It contributes to their characteristic sweet and fruity notes. Quantitative data for methyl isobutyrate in a selection of fruits are summarized in Table 1.

FruitCultivar/VarietyConcentration (µg/kg)Analytical MethodReference
Pineapple (Ananas comosus)MD2Not specified (relative abundance)HS-SPME-GC-MS[1]
Strawberry (Fragaria x ananassa)SulhyangDetected (not quantified)HS-SPME-GC-MS[2]
Apple (Malus domestica)Multiple cultivars8,909.18 - 117,278.20 (total volatiles)HS-SPME-GC-MS[3]
Banana (Musa spp.)Fenjiao5.71% (of total esters)GC-MS[4]

Table 1: Quantitative Occurrence of Methyl Isobutyrate and Related Esters in Various Fruits. Note: Data for specific methyl isobutyrate concentrations are limited; some values represent total volatiles or a percentage of total esters.

Occurrence in Essential Oils

Essential oils, the concentrated hydrophobic liquids containing volatile aroma compounds from plants, are another source of methyl isobutyrate. Its presence in these oils contributes to their complex fragrance profiles.

Essential Oil SourcePlant SpeciesPresenceAnalytical MethodReference
Geranium (Pelargonium graveolens)DetectedGC-MS[5]
Pleurospermum amabileDetected (as isoamyl isobutyrate)GC/GC-MS[6]

Table 2: Occurrence of Methyl Isobutyrate and Related Esters in Essential Oils.

Occurrence in Fermented Products

Microbial fermentation can lead to the production of a diverse array of volatile compounds, including methyl isobutyrate. It is found in some fermented foods and beverages, where it contributes to the overall flavor profile.

Fermented ProductMicroorganism(s)Presence/ConcentrationAnalytical MethodReference
SauerkrautLactic Acid BacteriaDetected (as methyl isothiocyanate)Not specified[7]
Various Fermented FoodsGeneralDetected (as fatty acid methyl esters)Not specified[8]
Fermented BeveragesYeastDetected (as ethyl carbamate)GC-TEA/MS[9]

Table 3: Occurrence of Methyl Isobutyrate and Related Compounds in Fermented Products.

Biosynthesis of Methyl Isobutyrate

The biosynthesis of methyl isobutyrate in plants is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs), specifically valine. The pathway involves the formation of the isobutyryl moiety from valine, which is then esterified with methanol (B129727).

Formation of the Isobutyryl Moiety

The carbon skeleton of methyl isobutyrate is derived from the amino acid valine. The initial steps of this pathway are part of the broader BCAA catabolism that occurs in the mitochondria of plant cells.

  • Transamination of Valine: The biosynthesis begins with the transamination of valine by a branched-chain amino acid aminotransferase (BCAT) to yield α-ketoisovalerate.

  • Oxidative Decarboxylation: α-Ketoisovalerate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isobutyryl-CoA.

Esterification to Form Methyl Isobutyrate

The final step in the biosynthesis is the esterification of the isobutyryl moiety with a methyl group. This reaction is catalyzed by an alcohol acyltransferase (AAT) .

  • Substrates: The acyl donor for this reaction is isobutyryl-CoA , and the acyl acceptor is methanol .

  • Enzyme: Plant alcohol acyltransferases (AATs) , which belong to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases, are responsible for catalyzing the formation of a wide range of esters.[4][10] While the specific AAT responsible for methyl isobutyrate synthesis has not been definitively characterized in all species, evidence suggests that some AATs can utilize methanol as a substrate.[10][11]

An alternative, though less likely, pathway for the methylation step could involve an S-adenosyl-L-methionine (SAM)-dependent methyltransferase . These enzymes are known to methylate a wide variety of substrates in plants.[12][13] However, AATs are more commonly associated with the formation of volatile esters in fruits.

Biosynthesis_of_Methyl_Isobutyrate Valine Valine a_Ketoisovalerate α-Ketoisovalerate Valine->a_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl-CoA a_Ketoisovalerate->Isobutyryl_CoA BCKDH Methyl_Isobutyrate Methyl Isobutyrate Isobutyryl_CoA->Methyl_Isobutyrate AAT Methanol Methanol Methanol->Methyl_Isobutyrate AAT

Figure 1: Proposed biosynthetic pathway of methyl isobutyrate.

Experimental Protocols

The identification and quantification of methyl isobutyrate in natural samples are typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a suitable extraction technique. Headspace solid-phase microextraction (HS-SPME) and liquid-liquid extraction (LLE) are the most common methods for isolating volatile compounds from complex matrices.

Sample Preparation and Extraction

3.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique that is highly effective for the analysis of volatile and semi-volatile compounds.

  • Sample Homogenization: Homogenize a known weight of the fresh or frozen sample (e.g., 5 g of fruit tissue) in a blender. To inhibit enzymatic activity, the homogenization can be performed in a saturated NaCl solution.

  • Incubation: Place an aliquot of the homogenate (e.g., 5 mL) into a headspace vial. Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the matrix and enhance the release of volatiles.

  • Extraction: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) with agitation for a specific time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.

  • Adsorption: Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption: Retract the fiber and insert it into the hot inlet of the GC for thermal desorption of the analytes onto the analytical column.

3.1.2. Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that utilizes a solvent to partition the analytes from the sample matrix.

  • Sample Homogenization: Homogenize a known weight of the sample with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Extraction: Shake or vortex the mixture vigorously for a set period to ensure efficient extraction.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Concentration: Carefully collect the organic phase and concentrate it under a gentle stream of nitrogen to a small volume.

  • Injection: Inject an aliquot of the concentrated extract into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical parameters for the GC-MS analysis of methyl isobutyrate:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 35-350.

Identification: Compound identification is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards and by searching against mass spectral libraries (e.g., NIST, Wiley).

Quantification: Quantification is typically performed by creating a calibration curve using a series of standard solutions of methyl isobutyrate of known concentrations. An internal standard (e.g., ethyl heptanoate) is often added to the samples and standards to correct for variations in extraction efficiency and injection volume.

Experimental_Workflow cluster_SPME HS-SPME Extraction cluster_LLE Liquid-Liquid Extraction Sample_Prep_SPME Sample Homogenization (e.g., with NaCl solution) Incubation Incubation in Headspace Vial (e.g., 40-60°C, 30 min) Sample_Prep_SPME->Incubation Adsorption SPME Fiber Adsorption (e.g., DVB/CAR/PDMS, 30 min) Incubation->Adsorption Desorption Thermal Desorption in GC Inlet Adsorption->Desorption GC_MS GC-MS Analysis Desorption->GC_MS Sample_Prep_LLE Sample Homogenization (with organic solvent) Extraction Vigorous Shaking/Vortexing Sample_Prep_LLE->Extraction Phase_Separation Centrifugation Extraction->Phase_Separation Concentration Solvent Evaporation Phase_Separation->Concentration Concentration->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Figure 2: Experimental workflow for the analysis of methyl isobutyrate.

Conclusion

Methyl isobutyrate is a naturally occurring ester that plays a significant role in the aroma of many fruits, essential oils, and fermented products. Its biosynthesis is closely tied to the catabolism of the branched-chain amino acid valine, with the final esterification step likely catalyzed by an alcohol acyltransferase. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide robust and sensitive means for the identification and quantification of methyl isobutyrate in complex natural matrices. Further research is warranted to fully characterize the specific enzymes and regulatory mechanisms involved in its biosynthesis across different species. Such knowledge will be invaluable for the targeted breeding of crops with enhanced flavor profiles and for the development of novel biotechnological routes for the production of this important flavor and fragrance compound.

References

Physical properties of methyl 2-methylpropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl 2-Methylpropanoate

This technical guide provides a comprehensive overview of the key physical properties of methyl this compound, tailored for researchers, scientists, and professionals in drug development. The document details quantitative data, experimental methodologies for their determination, and a logical workflow for physical property analysis.

Core Physical Properties

Methyl this compound, also known as methyl isobutyrate, is an ester with the molecular formula C5H10O2.[1] It is a colorless liquid recognized by its fruity aroma, reminiscent of apples or pineapples.[1] Natural occurrences of this compound have been identified in fruits like strawberries.[1]

Quantitative Data Summary

The physical characteristics of methyl this compound are summarized in the table below for ease of reference and comparison.

Physical PropertyValueNotes
Molecular Formula C5H10O2
Molar Mass 102.13 g/mol [1][2]
Density 0.891 g/mLat 25 °C[1][3]
0.888 g/mLTemperature not specified[2]
Melting Point -84 to -85 °C[1][3]
-84.7 °C[4]
Boiling Point 90 °C[1][3]
91 °C[2]
Refractive Index (n20/D) 1.384[1]
1.383[2]
Water Solubility Slightly soluble[1]
34.6 g/LPredicted value[4]
Flash Point 38 °F (~3.3 °C)[1][3]
12 °C[1]

Experimental Protocols

The determination of the physical properties listed above requires precise experimental procedures. The following sections outline the general methodologies for these measurements.

Melting Point Determination

The melting point is the temperature range over which a solid substance transitions into a liquid. For pure crystalline compounds, this range is typically narrow, spanning 0.5-1.0°C.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5][6]

  • Capillary tubes (sealed at one end)[7]

  • Thermometer

Procedure:

  • A small amount of the solid sample is finely crushed and packed into the sealed end of a capillary tube to a height of 2-3 mm.[8]

  • The capillary tube is placed in the heating block of the melting point apparatus.[7]

  • The sample is heated rapidly to about 20°C below the expected melting point.[8]

  • The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[8][9]

  • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.[7]

  • The temperature at which the last solid crystal liquefies is recorded as the end of the melting range.[8]

Note: Given the very low melting point of methyl this compound (-85°C), this procedure would require a specialized cooling stage or cryostat instead of a standard heating apparatus.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

  • Thiele tube or a small test tube[10]

  • Thermometer

  • Small vial (Durham tube) and capillary tube[10]

  • Heat source (e.g., Bunsen burner or sand bath)[10]

Procedure (Thiele Tube Method):

  • A small sample of the liquid (approximately 0.5 mL) is placed into a small glass vial.[10]

  • A capillary tube, sealed at one end, is inverted (open end down) and placed inside the vial containing the sample.[10]

  • The vial is attached to a thermometer, with the sample aligned with the thermometer bulb.[10]

  • The assembly is placed in a Thiele tube containing mineral oil, ensuring the top of the sample is below the oil level.[7]

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[5]

  • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.

  • The heat is removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[10]

Density Measurement

Density is the mass of a substance per unit volume.

Apparatus:

  • Digital balance

  • Graduated cylinder or pycnometer (density bottle)[11]

Procedure:

  • The mass of a clean, dry graduated cylinder is measured using a digital balance.[12]

  • A specific volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[11]

  • The combined mass of the cylinder and the liquid is measured.[12]

  • The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass.[12]

  • The density is calculated by dividing the mass of the liquid by its measured volume.[11] For higher accuracy, a vibrating-tube densitometer can be used.[13]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance.

Apparatus:

  • Refractometer (e.g., Abbe refractometer)[14]

  • Light source (often built into the instrument)

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • The prism is closed, and the light source is switched on.

  • While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Logical Workflow for Substance Characterization

The determination of physical properties follows a logical workflow, often used to identify an unknown substance or confirm the purity of a known compound. The following diagram illustrates this process.

G cluster_0 Substance Analysis Workflow start Obtain Unknown Liquid Sample purity Assess Purity (e.g., GC, Spectroscopy) start->purity density Measure Density purity->density boiling_point Determine Boiling Point purity->boiling_point refractive_index Measure Refractive Index purity->refractive_index compare Compare Data with Literature Values density->compare boiling_point->compare refractive_index->compare identify Identify Substance compare->identify Match Found further_analysis Further Spectroscopic/Chemical Analysis compare->further_analysis No Match

Caption: Workflow for liquid substance identification via physical properties.

References

An In-depth Technical Guide to the Spectral Analysis of 2-Methylpropanoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for two common 2-methylpropanoate esters: ethyl this compound and methyl this compound. This document outlines detailed experimental protocols, presents quantitative spectral data in structured tables, and includes visualizations of key fragmentation pathways and NMR correlations to aid in the structural elucidation and characterization of these compounds.

Introduction

2-Methylpropanoates are esters of 2-methylpropanoic acid (isobutyric acid). These compounds are of interest in various fields, including flavor and fragrance chemistry, polymer synthesis, and as intermediates in pharmaceutical manufacturing. Accurate spectral analysis is crucial for their identification, purity assessment, and quality control. This guide focuses on the interpretation of ¹H NMR, ¹³C NMR, and Electron Ionization Mass Spectrometry (EI-MS) data.

Experimental Protocols

The acquisition of high-quality spectral data is fundamental to accurate analysis. The following sections detail standardized methodologies for NMR and MS experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A meticulously prepared sample is essential for obtaining high-resolution NMR spectra.[1]

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the this compound sample in a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.[1]

  • Solvent Selection: Use high-purity deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the sample's solubility. For consistency and comparison with literature data, CDCl₃ is a common choice for these esters.[1][2]

  • Sample Volume: The final volume of the solution in a standard 5 mm NMR tube should be approximately 0.5-0.6 mL.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δH = 7.26 ppm and δC = 77.16 ppm).[1]

  • Filtration: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a pipette with a small plug of glass wool to prevent distortion of the magnetic field homogeneity.

Data Acquisition:

  • Instrumentation: The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to optimize its homogeneity and improve spectral resolution.[1]

  • ¹H NMR Parameters: A standard ¹H NMR experiment involves a 30-90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and typically 8-16 scans.[1]

  • ¹³C NMR Parameters: A standard ¹³C NMR experiment utilizes proton decoupling to simplify the spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2 seconds) are often required. Polarization transfer techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.[1]

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.

Sample Introduction and Ionization:

  • Sample Volatility: 2-Methylpropanoates are volatile liquids, making them suitable for introduction via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•), which then undergoes fragmentation.

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an electron ionization source. For volatile and sensitive compounds, a cold inlet system can be utilized.[3]

Data Acquisition:

  • Mass Analyzer: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Spectrum: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Spectral Data Presentation

The following tables summarize the quantitative NMR and MS data for ethyl this compound and methyl this compound.

Ethyl this compound (Ethyl Isobutyrate)

Table 1: ¹H NMR Spectral Data for Ethyl this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
~4.12Quartet (q)2H-O-CH₂ -CH₃~7.1
~2.54Septet (sept)1H-CH(CH₃ )-~7.0
~1.25Triplet (t)3H-O-CH₂-CH₃ ~7.1
~1.15Doublet (d)6H-CH(CH₃ )₂~7.0

Table 2: ¹³C NMR Spectral Data for Ethyl this compound

Chemical Shift (δ) ppmAssignment
~176.8C =O
~60.3-O-CH₂ -CH₃
~34.2-CH (CH₃)₂
~19.1-CH(CH₃ )₂
~14.2-O-CH₂-CH₃

Table 3: Mass Spectrometry Data for Ethyl this compound [4]

m/zRelative Intensity (%)Proposed Fragment Ion
116Low[M]⁺•, [C₆H₁₂O₂]⁺• (Molecular Ion)
88Moderate[M - C₂H₄]⁺• (McLafferty Rearrangement)
71High[M - OC₂H₅]⁺, [CH(CH₃)₂CO]⁺
43Base Peak (100)[CH(CH₃)₂]⁺
29Moderate[C₂H₅]⁺
Methyl this compound (Methyl Isobutyrate)

Table 4: ¹H NMR Spectral Data for Methyl this compound [5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
~3.67Singlet (s)3H-O-CH₃ N/A
~2.56Septet (sept)1H-CH(CH₃ )-~7.0
~1.16Doublet (d)6H-CH(CH₃ )₂~7.0

Table 5: ¹³C NMR Spectral Data for Methyl this compound [5]

Chemical Shift (δ) ppmAssignment
~177.6C =O
~51.5-O-CH₃
~34.0-CH (CH₃)₂
~19.0-CH(CH₃ )₂

Table 6: Mass Spectrometry Data for Methyl this compound [6]

m/zRelative Intensity (%)Proposed Fragment Ion
102Low[M]⁺•, [C₅H₁₀O₂]⁺• (Molecular Ion)
71High[M - OCH₃]⁺, [CH(CH₃)₂CO]⁺
59Moderate[COOCH₃]⁺
43Base Peak (100)[CH(CH₃)₂]⁺
41Moderate[C₃H₅]⁺

Visualizations of Spectral Data

The following diagrams, generated using the DOT language, illustrate key relationships and processes in the spectral analysis of 2-methylpropanoates.

Mass Spectrometry Fragmentation

The fragmentation pattern in EI-MS provides valuable structural information. The following diagram illustrates the major fragmentation pathways for ethyl this compound.

G mol_ion [C₆H₁₂O₂]⁺• m/z = 116 (Molecular Ion) frag_88 [C₄H₈O₂]⁺• m/z = 88 (McLafferty) mol_ion->frag_88 - C₂H₄ frag_71 [C₄H₇O]⁺ m/z = 71 mol_ion->frag_71 - •OC₂H₅ frag_29 [C₂H₅]⁺ m/z = 29 mol_ion->frag_29 - •CH(CH₃)₂COO frag_43 [C₃H₇]⁺ m/z = 43 (Base Peak) frag_71->frag_43 - CO

Fragmentation pathway of ethyl this compound.
¹H NMR Spin-Spin Coupling

The splitting patterns observed in ¹H NMR spectra are a result of spin-spin coupling between neighboring non-equivalent protons. The diagram below shows the coupling relationships for ethyl this compound.

G H_a CH₂ (a) quartet H_c CH₃ (c) triplet H_a->H_c J_ac H_b CH (b) septet H_d 2x CH₃ (d) doublet H_b->H_d J_bd

¹H NMR spin-spin coupling in ethyl this compound.
Experimental Workflow

The following diagram outlines the general workflow for the spectral analysis of a this compound sample.

G cluster_nmr NMR Analysis cluster_ms MS Analysis nmr_prep Sample Preparation (Dissolution, Filtration) nmr_acq Data Acquisition (¹H, ¹³C, DEPT) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_interp Spectral Interpretation (Chemical Shift, Coupling) nmr_proc->nmr_interp final Structural Elucidation and Characterization nmr_interp->final ms_intro Sample Introduction (GC or Direct Probe) ms_ion Ionization (Electron Ionization) ms_intro->ms_ion ms_sep Mass Separation (m/z Analysis) ms_ion->ms_sep ms_interp Fragmentation Analysis ms_sep->ms_interp ms_interp->final start This compound Sample cluster_nmr cluster_nmr start->cluster_nmr cluster_ms cluster_ms start->cluster_ms

Workflow for spectral analysis of 2-methylpropanoates.

References

An In-depth Technical Guide to the Synthesis of Methyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isobutyrate, an ester with significant applications as a flavoring agent and a key intermediate in the synthesis of various organic compounds, including methyl methacrylate, can be synthesized through several distinct pathways. This technical guide provides a comprehensive overview of the core synthetic routes for methyl isobutyrate, including direct esterification, carbonylation of propylene (B89431), transesterification, and oxidative dehydrogenation of isobutane (B21531) followed by esterification. Each method is detailed with experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory or industrial setting.

Direct Esterification of Isobutyric Acid with Methanol (B129727) (Fischer Esterification)

The most common and straightforward method for synthesizing methyl isobutyrate is the direct acid-catalyzed esterification of isobutyric acid with methanol, a classic example of the Fischer esterification reaction.[1][2] This equilibrium-driven process typically employs a strong acid catalyst to achieve favorable reaction rates and yields.

Reaction Scheme

Fischer_Esterification IsobutyricAcid Isobutyric Acid Plus1 + IsobutyricAcid->Plus1 Methanol Methanol Arrow Methanol->Arrow MethylIsobutyrate Methyl Isobutyrate Plus2 + MethylIsobutyrate->Plus2 Water Water H_plus H+ (catalyst) Plus1->Methanol Plus2->Water Arrow->MethylIsobutyrate

Caption: Fischer esterification of isobutyric acid with methanol.

Experimental Protocol

Materials:

  • Isobutyric acid

  • Methanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalysts like Dowex 50W-X8 resin.[3]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether (for extraction)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutyric acid and an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for a specified duration. The reaction progress can be monitored by techniques such as gas chromatography (GC).

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude methyl isobutyrate by fractional distillation to obtain the final product.[4]

Quantitative Data
ParameterValueReference
Catalyst Sulfuric Acid[5]
Reactant Ratio (Methanol:Isobutyric Acid) Excess Methanol[5]
Temperature 65 °C (Reflux)[5]
Reaction Time Several hours[5]
Yield >90% (with optimized conditions)[5]

Carbonylation of Propylene (Koch-Haaf Reaction)

A commercially significant route to methyl isobutyrate involves the carbonylation of propylene in the presence of methanol. This reaction, a variation of the Koch-Haaf synthesis, typically utilizes strong acid catalysts like hydrogen fluoride (B91410) (HF) or palladium-based systems.[6]

Reaction Scheme

Carbonylation Propylene Propylene Plus1 + Propylene->Plus1 CO Carbon Monoxide Plus2 + CO->Plus2 Methanol Methanol Arrow Methanol->Arrow MethylIsobutyrate Methyl Isobutyrate Catalyst Catalyst (e.g., HF, Pd-complex) Plus1->CO Plus2->Methanol Arrow->MethylIsobutyrate

Caption: Synthesis of methyl isobutyrate via carbonylation of propylene.

Experimental Protocol (Illustrative, based on patent literature)

Materials:

  • Propylene

  • Carbon monoxide

  • Anhydrous methanol

  • Hydrogen fluoride (HF) or a palladium-based catalyst system

  • High-pressure autoclave reactor

Procedure:

  • Charge the high-pressure autoclave with the catalyst (e.g., liquid HF).

  • Introduce anhydrous methanol into the reactor.

  • Pressurize the reactor with carbon monoxide to the desired pressure.

  • Feed propylene into the reactor at a controlled rate while maintaining the reaction temperature and pressure.

  • After the reaction is complete, depressurize the reactor and collect the product mixture.

  • The product, methyl isobutyrate, is typically separated from the catalyst and any byproducts by distillation.

Quantitative Data
ParameterValueReference
Catalyst Hydrogen Fluoride[7]
Temperature 30 - 90 °C[7]
Pressure 100 - 400 bar[7]
Yield 97-99%[7]

Transesterification

Methyl isobutyrate can also be synthesized via transesterification, which involves the reaction of another isobutyrate ester (e.g., ethyl isobutyrate) or a different ester with methanol in the presence of an acid or base catalyst. Enzymatic catalysis is also a viable green alternative.

Reaction Scheme

Transesterification Ester Isobutyrate Ester (R' ≠ CH₃) Plus1 + Ester->Plus1 Methanol Methanol Arrow Methanol->Arrow MethylIsobutyrate Methyl Isobutyrate Plus2 + MethylIsobutyrate->Plus2 Alcohol R'OH Catalyst Catalyst (Acid, Base, or Enzyme) Plus1->Methanol Plus2->Alcohol Arrow->MethylIsobutyrate

Caption: Transesterification for the synthesis of methyl isobutyrate.

Experimental Protocol (General Acid-Catalyzed)

Materials:

  • Starting isobutyrate ester (e.g., ethyl isobutyrate)

  • Methanol (in large excess)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

Procedure:

  • Combine the starting ester and a large excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux to drive the equilibrium towards the formation of methyl isobutyrate.

  • Monitor the reaction progress by GC.

  • Upon completion, cool the mixture and neutralize the catalyst with a weak base.

  • Remove the excess methanol by distillation.

  • Purify the resulting methyl isobutyrate by fractional distillation.[4]

Quantitative Data

Quantitative data for the specific transesterification to methyl isobutyrate is not extensively reported in readily available literature. However, yields for similar transesterification reactions are generally high, often exceeding 90%, especially when a large excess of methanol is used to shift the equilibrium.

Oxidative Dehydrogenation of Isobutane and Subsequent Esterification

An indirect route to methyl isobutyrate involves the initial oxidative dehydrogenation of isobutane to produce isobutyric acid, which is then esterified with methanol. This pathway is often explored in the context of producing methyl methacrylate, with methyl isobutyrate as a key intermediate.[8]

Logical Workflow

ODH_Esterification_Workflow cluster_0 Step 1: Oxidative Dehydrogenation cluster_1 Step 2: Esterification Isobutane Isobutane Oxidation Oxidation Reaction (Catalyst, High Temp.) Isobutane->Oxidation Oxygen Oxygen Oxygen->Oxidation IsobutyricAcid Isobutyric Acid Oxidation->IsobutyricAcid Esterification Fischer Esterification (Acid Catalyst, Reflux) IsobutyricAcid->Esterification Methanol_step2 Methanol Methanol_step2->Esterification MethylIsobutyrate_final Methyl Isobutyrate Esterification->MethylIsobutyrate_final

Caption: Two-step synthesis of methyl isobutyrate from isobutane.

Experimental Protocol (Conceptual)

Step 1: Oxidative Dehydrogenation of Isobutane

  • Reactants: Isobutane, Oxygen (or air)

  • Catalyst: Heteropoly acids (e.g., H₅Mo₁₀PV₂O₄₀) or other mixed metal oxides.[7]

  • Conditions: The reaction is typically carried out in a fixed-bed reactor at elevated temperatures (e.g., 260-409 °C) and near atmospheric pressure.[7] The product stream containing isobutyric acid is then cooled and separated.

Step 2: Esterification of Isobutyric Acid

  • The separated isobutyric acid is then subjected to Fischer esterification with methanol as described in Section 1 of this guide.

Quantitative Data
Parameter (Oxidative Dehydrogenation Step)ValueReference
Catalyst H₅Mo₁₀PV₂O₄₀[7]
Temperature 290 - 320 °C[7]
Selectivity to Isobutyric Acid and related products ~60%[7]

Conclusion

The synthesis of methyl isobutyrate can be achieved through various pathways, each with its own advantages and considerations. Direct esterification is a reliable and high-yielding laboratory method. The carbonylation of propylene represents a significant industrial process, offering high efficiency from readily available feedstocks. Transesterification provides a versatile alternative, while the oxidative dehydrogenation of isobutane presents an indirect route that is relevant in the broader context of C4-based chemical production. The choice of a specific pathway will depend on factors such as the desired scale of production, available starting materials, and economic considerations. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field.

References

Solubility of 2-Methylpropanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-methylpropanoate (also known as methyl isobutyrate) in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the solubility characteristics of this compound.

Physicochemical Properties of Methyl this compound

Methyl this compound is the methyl ester of 2-methylpropanoic acid. It is a colorless liquid with a characteristic fruity odor.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl this compound

PropertyValueReference
Molecular Formula C₅H₁₀O₂[1][2]
Molecular Weight 102.13 g/mol [1][2]
CAS Number 547-63-7[1][2]
Appearance Colorless liquid[1]
Odor Fruity, apple-pineapple like[1]
Boiling Point 90-93 °C[2][3]
Melting Point -84 to -85 °C[3]
Density 0.891 g/mL at 25 °C
Refractive Index n20/D 1.384

Solubility Data

Methyl this compound exhibits a range of solubilities in different organic solvents, largely governed by the principle of "like dissolves like." As a moderately polar ester, it is generally miscible with other polar and moderately polar organic solvents.

Qualitative Solubility:

General qualitative solubility information indicates that methyl this compound is:

  • Miscible with alcohols and diethyl ether.

  • Slightly soluble in water.

Quantitative Solubility Data:

Further experimental determination is necessary to establish precise solubility curves (mole fraction or g/100g of solvent vs. temperature) for specific solvent systems. The experimental protocols outlined in the following section provide a methodology for obtaining such quantitative data.

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for the experimental determination of the solubility of a liquid solute, such as methyl this compound, in an organic solvent.

Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, also known as the shake-flask method, is a widely used and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Solvent-Solute Mixtures: A series of vials are prepared. To each vial, a known mass or volume of the organic solvent is added.

  • Addition of Solute: An excess amount of methyl this compound is added to each vial. The presence of a separate phase of the solute is necessary to ensure that the solvent is saturated.

  • Equilibration: The vials are sealed to prevent evaporation and placed in a constant-temperature bath or shaker. The mixtures are agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature of the bath should be controlled to the desired experimental temperature.

  • Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand in the constant-temperature bath for a sufficient time to allow for the complete separation of the undissolved solute from the saturated solution.

  • Sampling and Analysis: A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe. To avoid including any undissolved solute, the sample is immediately filtered through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: The concentration of methyl this compound in the filtered saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations is used for quantification.

  • Data Reporting: The solubility is reported in appropriate units, such as mole fraction (x), mass fraction (w), or grams of solute per 100 grams of solvent.

Gravimetric Method

For systems where the solvent is significantly more volatile than the solute, a gravimetric method can be employed.

Methodology:

  • Preparation of Saturated Solution: A saturated solution is prepared as described in steps 1-4 of the Isothermal Saturation Method.

  • Sampling: A known mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the container under controlled conditions (e.g., in a fume hood, rotary evaporator, or vacuum oven at a temperature that ensures solvent removal without loss of the solute).

  • Determination of Solute Mass: The container with the remaining solute is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.

  • Calculation of Solubility: The solubility is calculated based on the initial mass of the saturated solution and the final mass of the solute.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method followed by analytical quantification.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_vials Prepare Vials with Known Amount of Solvent add_solute Add Excess Methyl this compound prep_vials->add_solute Step 1 agitate Agitate at Constant Temperature (24-72h) add_solute->agitate phase_sep Allow Phases to Separate agitate->phase_sep Step 2 sample Withdraw and Filter Supernatant phase_sep->sample quantify Quantify by GC/HPLC sample->quantify Step 3 calculate Calculate Solubility quantify->calculate Step 4

Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of methyl this compound in organic solvents and outlines the necessary experimental procedures for its quantitative determination. For specific applications, it is recommended that researchers perform their own solubility measurements using the protocols described herein to obtain data relevant to their unique systems and conditions.

References

2-Methylpropanoate in Saccharomyces cerevisiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpropanoate, also known as isobutyrate, is a branched-chain short-chain fatty acid that serves as a metabolic intermediate in the yeast Saccharomyces cerevisiae. While typically found in low concentrations, it plays a crucial role as a precursor to flavor compounds, particularly ethyl this compound, which imparts fruity notes to fermented beverages. Its biosynthesis is intrinsically linked to amino acid metabolism, specifically the catabolism of valine. Understanding the metabolic pathways, regulatory mechanisms, and quantification of this compound is essential for optimizing fermentation processes in the food and beverage industries and for broader applications in metabolic engineering and synthetic biology. This guide provides a comprehensive overview of this compound metabolism in S. cerevisiae, including detailed biosynthetic pathways, experimental protocols, and quantitative data.

Biosynthesis of this compound

The primary route for this compound formation in Saccharomyces cerevisiae is through the catabolism of the branched-chain amino acid valine. This process involves two key pathways: the valine degradation pathway and the Ehrlich pathway.

Valine Degradation Pathway

The biosynthesis of this compound originates from pyruvate (B1213749), the central metabolite of glycolysis. Through a series of enzymatic reactions in the mitochondria, pyruvate is converted to α-ketoisovalerate, a key intermediate in valine biosynthesis. The enzymes involved in this conversion are Acetohydroxyacid synthase (Ilv2p/Ilv6p), Acetohydroxyacid reductoisomerase (Ilv5p), and Dihydroxyacid dehydratase (Ilv3p). α-Ketoisovalerate can then be transaminated to form valine, catalyzed by branched-chain amino acid aminotransferases (Bat1p in the mitochondria and Bat2p in the cytosol)[1][2].

The Ehrlich Pathway: From α-Ketoisovalerate to this compound

When valine is supplied externally or when there is an excess of intracellular valine, it can be catabolized via the Ehrlich pathway to produce fusel acids and alcohols[1][3]. This pathway is a three-step process:

  • Transamination: Valine is converted back to α-ketoisovalerate by branched-chain amino acid aminotransferases (Bat1p and Bat2p)[4][5].

  • Decarboxylation: α-ketoisovalerate is decarboxylated to form isobutyraldehyde (B47883). This reaction is catalyzed by α-keto acid decarboxylases, such as Aro10p and Pdc1/5/6p[6].

  • Oxidation: Isobutyraldehyde is then oxidized to this compound (isobutyric acid) by aldehyde dehydrogenases (e.g., Ald6p). Alternatively, isobutyraldehyde can be reduced to isobutanol by alcohol dehydrogenases[1].

The balance between the oxidative and reductive branches of the Ehrlich pathway is influenced by the redox state of the cell (NADH/NAD+ ratio) and the specific activities of the involved enzymes[1].

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated, primarily at the level of the upstream valine biosynthetic pathway. The key regulatory mechanisms include:

  • Feedback Inhibition: The first enzyme in the pathway, acetohydroxyacid synthase (AHAS), is subject to feedback inhibition by valine. This means that high intracellular concentrations of valine will inhibit the activity of AHAS, thus reducing the flux towards α-ketoisovalerate and consequently this compound.

  • Multivalent Repression: The expression of the genes encoding the enzymes of the isoleucine-valine biosynthetic pathway (the ILV genes) is repressed when the yeast is grown in the presence of all three branched-chain amino acids: isoleucine, valine, and leucine.

Quantitative Data

Quantitative data on the concentration of this compound in S. cerevisiae fermentations is often context-dependent, varying with the yeast strain, fermentation conditions (temperature, pH, nitrogen availability), and the composition of the fermentation medium. Below are tables summarizing typical concentration ranges and the kinetic properties of key enzymes involved in its biosynthesis.

Table 1: Reported Concentrations of this compound (Isobutyric Acid) in Fermentation Media

Fermentation TypeYeast Strain(s)This compound Concentration (mg/L)Reference(s)
Wine FermentationVarious S. cerevisiae strains0.04 - 1.70[7]
Synthetic MustEC1118, AWRI796Not explicitly quantified, but detected[8]

Table 2: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

EnzymeGene(s)Substrate(s)Km (mM)Vmax or kcatReference(s)
Branched-chain amino acid aminotransferaseBAT1, BAT2L-leucine, L-isoleucine, L-valine, α-ketoglutarate0.56 (L-leucine)-[4]
α-Ketoisovalerate decarboxylase (from Lactococcus lactis)kivdα-Ketoisovalerate-80.7 U/mg[6]

Signaling Pathways and Experimental Workflows

The metabolic pathways leading to this compound are interconnected with central carbon and nitrogen metabolism. The following diagrams illustrate these relationships and a general workflow for the quantification of this compound.

2_Methylpropanoate_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_valine_biosynthesis Valine Biosynthesis (Mitochondrion) cluster_ehrlich_pathway Ehrlich Pathway (Cytosol) Pyruvate Pyruvate Ilv2_6 Ilv2p, Ilv6p (Acetohydroxyacid synthase) Pyruvate->Ilv2_6 2x Ilv5 Ilv5p (Acetohydroxyacid reductoisomerase) Ilv2_6->Ilv5 Ilv3 Ilv3p (Dihydroxyacid dehydratase) Ilv5->Ilv3 a_Ketoisovalerate_mito α-Ketoisovalerate Ilv3->a_Ketoisovalerate_mito Bat1 Bat1p (BCAT) a_Ketoisovalerate_mito->Bat1 Valine_mito Valine Bat1->Valine_mito Valine_cyto Valine Bat2 Bat2p (BCAT) Valine_cyto->Bat2 a_Ketoisovalerate_cyto α-Ketoisovalerate Bat2->a_Ketoisovalerate_cyto Aro10 Aro10p, Pdc's (α-Keto acid decarboxylase) a_Ketoisovalerate_cyto->Aro10 Isobutyraldehyde Isobutyraldehyde Aro10->Isobutyraldehyde Ald6 Ald6p (Aldehyde dehydrogenase) Isobutyraldehyde->Ald6 Adh ADH's (Alcohol dehydrogenase) Isobutyraldehyde->Adh Two_Methylpropanoate This compound Ald6->Two_Methylpropanoate Isobutanol Isobutanol Adh->Isobutanol Experimental_Workflow Yeast_Culture Yeast Fermentation Culture Centrifugation Centrifugation Yeast_Culture->Centrifugation Supernatant Supernatant (Extracellular) Centrifugation->Supernatant Cell_Pellet Cell Pellet (Intracellular) Centrifugation->Cell_Pellet Derivatization Derivatization (Optional) Supernatant->Derivatization Extraction Metabolite Extraction (e.g., Cold Methanol Quenching) Cell_Pellet->Extraction Extracted_Metabolites Extracted Intracellular Metabolites Extraction->Extracted_Metabolites Extracted_Metabolites->Derivatization Analysis GC-MS or HPLC Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

Thermochemical Properties of Methyl 2-Methylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for methyl 2-methylpropanoate. The information is curated for professionals in research and development who require precise data for modeling, process design, and understanding the energetic properties of this compound. This document presents critically evaluated data, detailed experimental methodologies for their determination, and relevant biochemical pathways.

Core Thermochemical Data

Methyl this compound (also known as methyl isobutyrate) is a methyl ester with the chemical formula C₅H₁₀O₂. Its thermochemical properties are essential for a variety of applications, from chemical synthesis to understanding its metabolic fate. The following tables summarize key thermochemical data for this compound.

Table 1: Standard Molar Enthalpy and Entropy of Formation

PhaseΔfH° (kJ/mol)ΔfS° (J/mol·K)
Liquid-489.2 ± 1.2Data not available
Gas-452.8 ± 1.2Data not available

Table 2: Phase Change and Molar Heat Capacity

PropertyValueUnits
Normal Boiling Point365.15K
Enthalpy of Vaporization (at 298.15 K)36.4 ± 0.2kJ/mol
Molar Heat Capacity, Cₚ (liquid, 298.15 K)190.1J/mol·K
Molar Heat Capacity, Cₚ (ideal gas, 300 K)124.93J/mol·K

Table 3: Temperature-Dependent Ideal Gas Phase Enthalpy and Heat Capacity

Temperature (K)ΔH (kJ/mol)Cₚ (J/mol·K)
200-93.35
298.150.00124.93
3000.22125.48
40013.91154.01
50029.56180.25
60048.05203.85
70069.11224.97
80092.49243.89
900117.95260.91
1000145.26276.31

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental techniques. The following sections detail the methodologies used to obtain the data presented above.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of liquid methyl this compound is determined using static bomb calorimetry.

Apparatus:

  • Isoperibol static bomb calorimeter

  • Stainless steel bomb with an internal volume of approximately 300 cm³

  • Platinum crucible

  • Cotton fuse

  • High-purity oxygen source

  • Calorimeter jacket with a constant temperature water bath

  • High-precision digital thermometer

Procedure:

  • A sample of high-purity methyl this compound (approximately 0.5-0.8 g) is accurately weighed into the platinum crucible.

  • A cotton fuse of known mass and energy of combustion is attached to the ignition wire, with its end submerged in the liquid sample.

  • The crucible is placed inside the bomb, and 1 mL of distilled water is added to ensure saturation of the internal atmosphere with water vapor.

  • The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of 3.0 MPa.

  • The bomb is submerged in a known mass of water in the calorimeter can. The system is allowed to reach thermal equilibrium.

  • The initial temperature is recorded for a period to establish a baseline.

  • The sample is ignited by passing a current through the ignition wire.

  • The temperature of the water is recorded at regular intervals until a stable final temperature is reached.

  • The calorimeter is calibrated by combusting a certified standard, such as benzoic acid, under identical conditions.

  • The energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are made for the heat of formation of nitric acid (from residual nitrogen) and the combustion of the cotton fuse.

  • The standard enthalpy of combustion is determined, and from this, the standard enthalpy of formation is calculated using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O.

Determination of Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization is determined by measuring the vapor pressure of the substance as a function of temperature using the transpiration method.

Apparatus:

  • Thermostatically controlled furnace or liquid bath

  • Saturation vessel containing the liquid sample on an inert support (e.g., glass beads)

  • Inert carrier gas (e.g., nitrogen) with a precision flow controller

  • Condensation trap cooled with a suitable refrigerant (e.g., liquid nitrogen)

  • High-precision balance

Procedure:

  • The saturation vessel containing methyl this compound is placed in the thermostatically controlled environment and allowed to reach the desired temperature.

  • A steady, slow flow of the inert carrier gas is passed through the saturation vessel. The flow rate is controlled to ensure saturation of the gas with the vapor of the sample.

  • The vapor-saturated carrier gas is passed through the pre-weighed condensation trap, where the vapor is condensed.

  • The experiment is run for a measured period.

  • The mass of the condensed vapor is determined by reweighing the trap.

  • The volume of the carrier gas is measured.

  • The partial pressure of the vapor at the experimental temperature is calculated assuming the ideal gas law.

  • The procedure is repeated at several different temperatures.

  • The enthalpy of vaporization is determined from the slope of the plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature (the Clausius-Clapeyron equation).

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity of liquid methyl this compound is measured using a differential scanning calorimeter.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • A certified sapphire standard for calibration

Procedure:

  • The DSC instrument is calibrated for temperature and heat flow using a certified standard (e.g., indium).

  • A baseline is obtained by running the DSC with empty, hermetically sealed aluminum pans over the desired temperature range.

  • A known mass of a sapphire standard is placed in a pan, and the heat flow is measured as a function of temperature.

  • A known mass of high-purity methyl this compound is hermetically sealed in an aluminum pan.

  • The sample is subjected to a controlled temperature program (e.g., heating at a constant rate of 10 K/min) over the desired temperature range.

  • The difference in heat flow between the sample and a reference empty pan is measured.

  • The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard, taking into account the respective masses.

Visualizations

Synthesis of Methyl this compound

The most common laboratory and industrial method for synthesizing methyl this compound is the Fischer-Speier esterification of 2-methylpropanoic acid with methanol, catalyzed by a strong acid.

Fischer_Speier_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 2-Methylpropanoic_Acid 2-Methylpropanoic Acid Protonated_Acid Protonated Carboxylic Acid 2-Methylpropanoic_Acid->Protonated_Acid + H+ Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Nucleophilic Attack H+ H+ Methyl_this compound Methyl this compound Water Water Protonated_Acid->Tetrahedral_Intermediate Tetrahedral_Intermediate->Water Elimination Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Ester->Methyl_this compound - H+

Caption: Fischer-Speier esterification mechanism for the synthesis of methyl this compound.

Metabolic Pathway

Methyl this compound can be formed in biological systems through the esterification of isobutyric acid (2-methylpropanoic acid), a product of the catabolism of the amino acid valine. This biotransformation is a detoxification pathway.

Metabolic_Pathway Valine Valine (Amino Acid) Valine_Catabolism Valine Catabolism Valine->Valine_Catabolism Isobutyryl-CoA Isobutyryl-CoA Valine_Catabolism->Isobutyryl-CoA Isobutyric_Acid Isobutyric Acid (2-Methylpropanoic Acid) Isobutyryl-CoA->Isobutyric_Acid Esterification Esterification (e.g., by Carboxylesterase) Isobutyric_Acid->Esterification Methyl_this compound Methyl this compound Esterification->Methyl_this compound Methanol_Source Methanol (from endogenous sources) Methanol_Source->Esterification Excretion Excretion Methyl_this compound->Excretion

Caption: A plausible metabolic pathway for the formation of methyl this compound.

Experimental Workflow for Thermochemical Data Determination

The overall process for determining the key thermochemical properties of methyl this compound involves several distinct experimental and computational steps.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_experiments Experimental Measurements cluster_data_analysis Data Analysis and Calculation Synthesis Synthesis via Fischer-Speier Esterification Purification Purification (e.g., Distillation) Synthesis->Purification Bomb_Calorimetry Bomb Calorimetry Purification->Bomb_Calorimetry Transpiration Transpiration Method Purification->Transpiration DSC Differential Scanning Calorimetry (DSC) Purification->DSC Enthalpy_Formation Calculate ΔfH°(l) Bomb_Calorimetry->Enthalpy_Formation Enthalpy_Vaporization Calculate ΔvapH° Transpiration->Enthalpy_Vaporization Heat_Capacity Calculate Cₚ(l) DSC->Heat_Capacity Enthalpy_Formation_Gas Calculate ΔfH°(g) Enthalpy_Formation->Enthalpy_Formation_Gas Enthalpy_Vaporization->Enthalpy_Formation_Gas

Caption: Workflow for the determination of thermochemical data for methyl this compound.

2-Methylpropanoate safety and handling in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the safe handling and laboratory use of methyl 2-methylpropanoate, designed for researchers, scientists, and drug development professionals.

Introduction

Methyl this compound, also commonly known as methyl isobutyrate, is an ester with the chemical formula C₅H₁₀O₂. It is a colorless liquid with a characteristic fruity, sweet odor, reminiscent of apples or pineapple.[1] In laboratory settings, it is primarily used as a solvent and as a reference standard. Its presence has been detected in various natural sources, including fruits and herbs.[1]

This guide provides comprehensive technical information on the safe handling, storage, and disposal of methyl this compound in a laboratory environment. It outlines the substance's physical and chemical properties, potential hazards, toxicological data, and emergency procedures to ensure the safety of laboratory personnel.

Physical and Chemical Properties

The physical and chemical properties of methyl this compound and related compounds are summarized in the table below. This data is crucial for understanding its behavior under various laboratory conditions and for conducting a thorough risk assessment.

PropertyMethyl this compound2-Methylpropyl propanoateIsobutyl isobutyrate
Synonyms Methyl isobutyrateIsobutyl propionateIBIB
CAS Number 547-63-7540-42-197-85-8
Molecular Formula C₅H₁₀O₂C₇H₁₄O₂C₈H₁₆O₂
Molar Mass 102.13 g/mol 130.18 g/mol [2]144.21 g/mol
Appearance Colorless liquid[2]Colorless liquid[2]Colorless liquid
Density 0.89 g/mL at 25 °C0.869 g/mL at 25 °C[2]0.855 g/mL at 25 °C[3]
Boiling Point 92 °C66.5 °C[2]145-152 °C[3]
Melting Point -85 °C[4]-71 °C[2]-81 °C[3]
Flash Point 13 °C (55.4 °F)[5]26 °C (80 °F)[2]41 °C (106 °F)
Vapor Pressure 80 mbar at 20 °C[6]7.85 mmHg at 25 °C[2]3.2 mmHg at 25 °C
Solubility in Water 1.7 g/L1.7 g/L[2]1 g/L at 20 °C[3]
Explosive Limits 2.4% - 13.0% (V)1.1% - 7.5% (V)[2]0.8% - 6.7% (V)
Refractive Index n20/D 1.384n20/D 1.397[2]n20/D 1.398[3]

Hazard Identification and Toxicology

Methyl this compound is classified as a highly flammable liquid and vapor.[6] It can cause skin and eye irritation.[6] While it is considered to have low acute toxicity, inhalation of high concentrations of vapor may cause respiratory irritation.

Acute Toxicity Data

The following table summarizes the available acute toxicity data for related compounds, as specific data for methyl this compound is limited.

CompoundRouteSpeciesLD50/LC50 ValueReference
2-Methylpropyl propanoateOralRabbit5599 mg/kg[2][2]
Isobutyl isobutyrateOralRat12800 mg/kg[3][3]
Isobutyl isobutyrateOralMouse12750 mg/kg[3][3]
Methyl AcrylateOralRat768 mg/kg bw[7]OECD TG 401 (equivalent)[7]
Methyl AcrylateDermalRabbit1250 mg/kg bw[7]Occlusive dermal application[7]
Methyl AcrylateInhalationRat5.7 mg/L/4-hours[7]OECD TG 403 (equivalent)[7]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are based on standardized OECD guidelines.

Acute Oral Toxicity (based on OECD TG 401)

The acute oral toxicity of a substance is typically determined by administering the substance in graduated doses to several groups of experimental animals, with one dose level per group.

  • Test Animals: Healthy, young adult rats of a single strain are used.

  • Dosage: At least three dose levels are chosen to result in a range of toxic effects. The substance is administered in a single dose by gavage.

  • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.

  • Data Analysis: The LD50 (the dose causing mortality in 50% of the test animals) is calculated.

Acute Dermal Toxicity (based on OECD TG 402)
  • Test Animals: Rats, rabbits, or guinea pigs with healthy, intact skin are used.

  • Application: The substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for mortality and signs of skin irritation and systemic toxicity for 14 days.

  • Data Analysis: The dermal LD50 is determined.

Acute Inhalation Toxicity (based on OECD TG 403)
  • Test Animals: Young adult rats are the preferred species.

  • Exposure: Animals are exposed to the substance, either as a gas, vapor, or aerosol, in a specially constructed inhalation chamber for a fixed period (typically 4 hours).

  • Concentration: Several groups of animals are exposed to different concentrations of the test substance.

  • Observation: Animals are observed for signs of toxicity during and after exposure for a period of 14 days.

  • Data Analysis: The LC50 (the concentration causing mortality in 50% of the test animals) is calculated.

Safe Handling and Storage

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[5][8]

  • Use non-sparking tools and explosion-proof equipment.[8][9]

  • Ground and bond containers when transferring material to prevent static discharge.[9][10]

  • Avoid contact with skin and eyes.[8][11]

  • Avoid inhalation of vapor or mist.[11]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][8][10] No smoking in the handling area.[8][9][11]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Gather PPE Gather PPE Assess Risks->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Ground Equipment Ground Equipment Prepare Fume Hood->Ground Equipment Transfer Chemical Transfer Chemical Ground Equipment->Transfer Chemical Seal Container Seal Container Transfer Chemical->Seal Container Clean Work Area Clean Work Area Seal Container->Clean Work Area Dispose of Waste Dispose of Waste Wash Hands Wash Hands Dispose of Waste->Wash Hands G cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE G Spill Spill Occurs Assess Assess Size & Risk Spill->Assess Small Small Spill? Assess->Small Evacuate Evacuate Area Call for Help Small->Evacuate No Absorb Absorb with Inert Material Small->Absorb Yes Dispose Collect & Dispose of Waste Absorb->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

References

An In-depth Technical Guide to Methyl 2-Methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-Methylpropanoate, a significant ester in organic synthesis and various industrial applications. The document details its nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions, tailored for professionals in research and development.

Nomenclature: Synonyms and Alternative Names

Methyl this compound is known by several names across different nomenclature systems and commercial contexts. Its IUPAC name is methyl this compound, but it is more commonly referred to as methyl isobutyrate.[1][2][3][4] This compound is the methyl ester of isobutyric acid.[1] A comprehensive list of its identifiers is provided below.

Table 1: Synonyms and Identifiers for Methyl this compound

TypeName/IdentifierSource
IUPAC Name Methyl this compound[2][3][4]
Common Name Methyl isobutyrate[1][2][3][4][5]
Systematic Name Propanoic acid, 2-methyl-, methyl ester[2][4][6]
Alternative Names Methyl 2-methylpropionate[2][4][6]
Methyl isobutanoate[2][4]
Isobutyric acid, methyl ester[2][4][6]
CAS Registry No. 547-63-7[2][3][6]
FEMA Number 2694[5]
UNII EM286QL922[7]
InChI Key BHIWKHZACMWKOJ-UHFFFAOYSA-N[2][6]

The following diagram illustrates the relationships between the parent acid, the alcohol, and the resulting primary names of the ester.

Nomenclature_Relationship Isobutyric_Acid Isobutyric Acid (2-Methylpropanoic Acid) Ester Methyl this compound (Methyl Isobutyrate) Isobutyric_Acid->Ester + Methanol (B129727) Methanol Methanol->Ester +

Caption: Relationship between reactants and product names.

Physicochemical Properties

Methyl this compound is a colorless liquid recognized by its fruity aroma, often described as resembling apples or pineapple.[5] It is classified as a fatty acid methyl ester and finds use as a flavoring agent and a solvent.[1] Key quantitative properties are summarized in Table 2.

Table 2: Physicochemical Data for Methyl this compound

PropertyValueUnit
Molecular Formula C₅H₁₀O₂-
Molecular Weight 102.13 g/mol [2]
Boiling Point 90 - 92°C[5]
Melting Point -85 to -84.7°C[4][5]
Density 0.891g/mL at 25°C[5]
Refractive Index 1.384n20/D[5]
Flash Point -2 to 12°C[5]
Water Solubility 34.6 (Predicted)g/L[3]

Synthesis and Experimental Protocols

The most common laboratory and industrial synthesis of methyl this compound is through the Fischer-Speier esterification of isobutyric acid with methanol, using a strong acid catalyst.

This protocol describes a standard laboratory procedure for the synthesis of methyl isobutyrate.

Materials:

  • Isobutyric acid (2-methylpropanoic acid)

  • Methanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1.0 mole of isobutyric acid with 3.0 moles of methanol (used in excess to drive the equilibrium).

  • Catalyst Addition: Slowly and with caution, add 0.1 moles (approx. 5.4 mL) of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Neutralization: Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Vent the separatory funnel frequently to release CO₂ pressure during the bicarbonate wash.

  • Drying: Dry the separated organic layer (the crude ester) over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude methyl isobutyrate by fractional distillation. Collect the fraction boiling at approximately 90-92°C.

The following diagram outlines the experimental workflow for this synthesis.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Reactants 1. Mix Isobutyric Acid & Methanol Catalyst 2. Add H₂SO₄ Catalyst Reactants->Catalyst Reflux 3. Heat under Reflux (2-3 hours) Catalyst->Reflux Wash 4. Wash with H₂O, NaHCO₃, Brine Reflux->Wash Dry 5. Dry with MgSO₄ Wash->Dry Distill 6. Fractional Distillation Dry->Distill Product Pure Methyl Isobutyrate Distill->Product

Caption: Experimental workflow for Fischer esterification.

Key Chemical Reactions: Hydrolysis

Ester hydrolysis is a characteristic reaction of methyl this compound, which can be catalyzed by either acid or base. This reaction cleaves the ester bond to yield the parent carboxylic acid and alcohol.

  • Acid-Catalyzed Hydrolysis: A reversible reaction where the ester is heated with a dilute aqueous acid (e.g., H₂SO₄), yielding isobutyric acid and methanol.[8]

  • Base-Catalyzed Hydrolysis (Saponification): An irreversible reaction where the ester is treated with a strong base like sodium hydroxide (B78521) (NaOH). This process produces methanol and the sodium salt of the carboxylic acid (sodium isobutyrate).[8] Because of its use in soap making, this reaction is often called saponification.[8]

The diagram below illustrates the saponification pathway.

Hydrolysis_Pathway Ester Methyl Isobutyrate Products Sodium Isobutyrate + Methanol Ester->Products + Base NaOH (aq) Base->Products

Caption: Base-catalyzed hydrolysis (saponification) pathway.

References

Discovery and history of methyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Methyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isobutyrate (methyl 2-methylpropanoate) is an ester with a characteristic fruity aroma, finding applications as a flavoring agent, solvent, and intermediate in organic synthesis. This document provides a comprehensive overview of the discovery, history, and key experimental protocols related to methyl isobutyrate. It includes a detailed historical context, a thorough examination of its synthesis, tabulated quantitative data, and diagrams of relevant chemical pathways and experimental workflows.

Introduction

Methyl isobutyrate, with the chemical formula C₅H₁₀O₂, is the methyl ester of isobutyric acid.[1] It is a colorless liquid known for its pleasant, fruity scent reminiscent of apples and apricots.[2] This compound is found naturally in various fruits such as strawberries, pineapple, and papaya, and is also produced synthetically for a wide range of industrial applications.[3] Its utility spans the flavor and fragrance industry, where it is used to impart fruity notes, to the chemical industry, where it serves as a solvent and a precursor for the synthesis of other organic compounds.[2][4]

Discovery and History

While a singular, definitive moment of discovery for methyl isobutyrate is not well-documented, its history is intrinsically linked to the broader development of organic chemistry in the 19th century, particularly the study of carboxylic acids and the development of esterification reactions.

The journey to methyl isobutyrate begins with its parent carboxylic acid, isobutyric acid (2-methylpropanoic acid). Isobutyric acid was first isolated from carob beans (Ceratonia siliqua) and its structure was elucidated in the mid-19th century. The systematic study of esters, organic compounds formed from the reaction of an acid and an alcohol, gained significant momentum during this period. The term "ester" itself was coined by the German chemist Leopold Gmelin in the first half of the 19th century.[3]

The landmark work of Emil Fischer and Arthur Speier in 1895 on the acid-catalyzed esterification of carboxylic acids provided a straightforward and efficient method for the synthesis of a wide variety of esters.[5] This reaction, now known as the Fischer-Speier esterification , involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[6] Given the availability of isobutyric acid and methanol (B129727), and the simplicity of the Fischer-Speier method, it is highly probable that methyl isobutyrate was first synthesized around this time as a direct application of this novel and versatile reaction.

Early investigations into the synthesis and properties of esters were driven by the desire to understand the fundamental principles of organic reactions and to create new substances with interesting sensory properties. The fruity aromas of many esters, including methyl isobutyrate, made them attractive targets for chemists exploring the relationship between chemical structure and odor.

Physicochemical Properties

A summary of the key physicochemical properties of methyl isobutyrate is presented in the table below.

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
CAS Number 547-63-7
Appearance Colorless liquid
Odor Fruity, apple-like
Boiling Point 92-93 °C
Melting Point -84 °C
Density 0.891 g/mL at 25 °C
Solubility in Water Sparingly soluble
Solubility in Organic Solvents Soluble in ethanol, ether

Synthesis of Methyl Isobutyrate

The primary method for both laboratory and industrial-scale synthesis of methyl isobutyrate is the Fischer-Speier esterification of isobutyric acid with methanol.

Fischer-Speier Esterification

The overall reaction for the Fischer-Speier esterification of isobutyric acid with methanol is as follows:

(CH₃)₂CHCOOH + CH₃OH ⇌ (CH₃)₂CHCOOCH₃ + H₂O

This is a reversible reaction, and to achieve a high yield of the ester, the equilibrium must be shifted to the right. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, methanol) or by removing one of the products (water) as it is formed.

A diagram of the Fischer-Speier esterification reaction pathway is provided below.

Fischer_Speier_Esterification Isobutyric_Acid Isobutyric Acid ((CH₃)₂CHCOOH) Protonated_Carbonyl Protonated Carbonyl Isobutyric_Acid->Protonated_Carbonyl + H⁺ Methanol Methanol (CH₃OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CH₃OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Methyl_Isobutyrate Methyl Isobutyrate ((CH₃)₂CHCOOCH₃) Protonated_Ester->Methyl_Isobutyrate - H⁺ H_plus_out H⁺ (catalyst) Water Water (H₂O) H_plus H⁺ (catalyst) Lab_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Isobutyric Acid, Methanol, and H₂SO₄ Reflux Heat to Reflux (2-3 hours) Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Wash_Water Wash with Water Cool->Wash_Water Wash_Bicarb Wash with 5% NaHCO₃ Wash_Water->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Distill Simple Distillation Filter->Distill Product Collect Methyl Isobutyrate (b.p. 92-93 °C) Distill->Product

References

A Technical Guide to Methyl 2-Methylpropanoate (CAS: 547-63-7)

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: MG-2025-12-18-001 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Methyl 2-methylpropanoate (also known as Methyl Isobutyrate), a significant ester in various scientific and industrial domains. It details the compound's physicochemical properties, outlines standardized protocols for its synthesis and analysis, and explores its known biological activities and applications. The information is curated to support professionals in research, quality control, and development by providing reliable data and methodologies.

Physicochemical Properties

Methyl this compound is a colorless liquid recognized by its characteristic fruity odor, reminiscent of apples or apricots[1]. Its fundamental properties are critical for its application as a solvent, fragrance, and chemical intermediate[2][3]. All quantitative data are summarized in Table 1.

PropertyValueUnitsSource(s)
CAS Number 547-63-7N/A[1][2][4]
Molecular Formula C₅H₁₀O₂N/A[1][2][5]
Molecular Weight 102.13g·mol⁻¹[1][2][5]
Appearance Colorless LiquidN/A[1][2][5]
Density 0.891 (@ 25 °C)g·mL⁻¹[1]
Melting Point -85 to -84°C[1][6]
Boiling Point 90 (@ 760 mmHg)°C[1][6]
Flash Point 3.33°C[6]
Refractive Index 1.384 (@ 20 °C)n20/D[1][6]
Solubility in Water Slightly solubleN/A[1]
Solubility in Solvents Miscible with alcoholN/A[1]
Odor Fruity, apple-likeN/A[1]

Synthesis and Analytical Protocols

Experimental Protocol: Fischer Esterification Synthesis

Methyl this compound is commonly synthesized via the Fischer esterification of isobutyric acid with methanol, using a strong acid catalyst.[1][7][8]. This reversible reaction is typically driven to completion by using an excess of the alcohol reactant[7][8].

Objective: To synthesize Methyl this compound from isobutyric acid and methanol.

Materials:

  • Isobutyric acid (1.0 mol)

  • Methanol (3.0 mol, excess)

  • Concentrated Sulfuric Acid (H₂SO₄, ~5 mL, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, combine isobutyric acid and methanol. Place the flask in an ice-water bath.

  • Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid to the chilled mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-75 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up & Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 200 mL of cold water. Add 100 mL of diethyl ether, shake, and separate the layers.

  • Washing: Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution (caution: CO₂ evolution) until the aqueous layer is neutral or basic, followed by 100 mL of brine.

  • Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Purification: Remove the solvent (diethyl ether) using a rotary evaporator. The resulting crude ester can be purified by fractional distillation, collecting the fraction boiling at approximately 90 °C[1].

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification R1 Isobutyric Acid Reflux Reflux (2-3h) R1->Reflux R2 Methanol (Excess) R2->Reflux Cat H₂SO₄ (conc.) Cat->Reflux Quench Quench with H₂O Reflux->Quench Extract Extract with Ether Quench->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) Wash->Dry Purify Fractional Distillation Dry->Purify Product Pure Methyl This compound Purify->Product

Fig. 1: Fischer esterification synthesis and purification workflow.
Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of volatile esters like Methyl this compound.

Objective: To identify and quantify Methyl this compound in a sample matrix.

Instrumentation & Consumables:

  • Gas Chromatograph with Mass Spectrometer detector (e.g., Agilent 7890A GC with 5975C MSD)[9].

  • Capillary Column: SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium, high purity.

  • Sample Solvent: Hexane or Heptane.

Procedure:

  • Sample Preparation: Dilute the sample containing the analyte in the chosen solvent to a final concentration within the instrument's linear range (e.g., 1-100 ppm).

  • GC-MS Method Setup:

    • Injector: 220 °C, Split ratio 10:1, Injection volume 1.0 µL.

    • Oven Program: Initial temperature 70 °C, hold for 2 min, then ramp at 5 °C/min to 240 °C, hold for 5 min.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • MS Transfer Line: 240 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature 230 °C[9].

    • Mass Analyzer: Quadrupole temperature 150 °C, Scan range m/z 40-250.

  • Data Acquisition: Inject the prepared sample and acquire data.

  • Data Analysis: Identify the Methyl this compound peak by its characteristic retention time and mass spectrum. The key mass fragments for identification are m/z 43 (base peak), 71, 41, 59, and the molecular ion at 102 (if visible)[10]. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from pure standards.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) Sample Liquid Sample Dilute Dilute in Heptane Sample->Dilute Inject GC Injection Port Dilute->Inject Column Capillary Column (Separation) Inject->Column Ionize Ion Source (EI, 70eV) Column->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect Data Data Acquisition & Processing Detect->Data

Fig. 2: General workflow for the analysis of Methyl this compound via GC-MS.

Biological Activity and Applications

While primarily used as a solvent and fragrance, Methyl this compound is not inert. It is a known metabolite in yeast and has been identified in various fruits[10]. Its presence in certain foods suggests it could serve as a potential biomarker for consumption[11].

Antifungal Mechanism of Action

Recent research has highlighted the antifungal properties of Methyl this compound against common barley pathogens, Fusarium culmorum and Cochliobolus sativus[12]. The compound demonstrates significant growth inhibition in both direct contact and vapor phases[12]. The proposed mechanism of action involves disruption of the fungal cell membrane. Studies indicate that the molecule increases membrane permeability in pathogenic spores, which is believed to impair critical cellular functions such as ion homeostasis, leading to a fungistatic or fungicidal effect depending on the concentration[12].

G cluster_fungus Fungal Spore Compound Methyl this compound (Volatile Organic Compound) Membrane Cell Membrane Compound->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability Leads to Cytoplasm Intracellular Medium (K⁺ Ions) Disruption Disruption of Ion Homeostasis Permeability->Disruption Causes Inhibition Inhibition of Fungal Growth Disruption->Inhibition Results in

Fig. 3: Proposed antifungal mechanism of Methyl this compound.
Applications in Research and Development

  • Flavor and Fragrance Science: Serves as a reference standard for analytical studies and as a component in synthetic aroma formulations[3].

  • Organic Synthesis: Acts as a chemical intermediate and building block. The ester can be hydrolyzed to isobutyric acid or used as a precursor for amides and other derivatives[3].

  • Metabolomics: As a metabolite found in Saccharomyces cerevisiae, it is relevant in studies of yeast metabolism[10]. It may also be used as a biomarker for the consumption of fruits like pineapple and berries[11].

Safety and Handling

Methyl this compound is a highly flammable liquid and vapor[1][6]. It is classified as an irritant to the eyes, respiratory system, and skin[1][6].

  • Hazard Statements: R11 (Highly Flammable), R36/37/38 (Irritating to eyes, respiratory system and skin)[1].

  • Precautionary Statements: S16 (Keep away from sources of ignition), S24/25 (Avoid contact with skin and eyes), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection)[1][6].

  • Incompatibilities: Strong oxidizing agents, acids, and bases[5].

  • Fire Extinguishing Media: Dry powder, carbon dioxide, chemical foam, or dry sand[1][5].

References

A Comprehensive Technical Guide to the Volatility and Vapor Pressure of Methyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the volatility and vapor pressure of methyl isobutyrate, a key solvent and flavor ingredient. Understanding these physical properties is critical for its application in various scientific and industrial processes, including chemical synthesis, formulation development, and analytical methods.[1][2][3] This document presents quantitative data, detailed experimental protocols for vapor pressure determination, and visual representations of key concepts.

Physicochemical Properties of Methyl Isobutyrate

Methyl isobutyrate, also known as methyl 2-methylpropanoate, is a colorless liquid with a characteristic fruity odor.[3][4] Its volatility is a crucial factor in its handling, application, and safety considerations. A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Methyl Isobutyrate

PropertyValueReference
Molecular Formula C5H10O2[5][6]
Molecular Weight 102.13 g/mol [6]
Boiling Point 90-93 °C at 760 mmHg[4][5]
38-39 °C at 100 mmHg[5]
Melting Point -84 to -85 °C[4][5]
Density 0.891 g/mL at 25 °C[3]
Vapor Pressure 50.41 mmHg at 25 °C (estimated)[5]
Flash Point 3.33 °C (38.00 °F) - Closed Cup[5]
Refractive Index n20/D 1.384[3]
Solubility Slightly soluble in water; miscible with alcohol and ether.[3][4]

Vapor Pressure and Volatility

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in equilibrium at a given temperature in a closed system.[7] It is a fundamental measure of a liquid's volatility. Methyl isobutyrate is considered a volatile compound, as indicated by its relatively low boiling point and high vapor pressure at room temperature.[8]

Antoine Equation for Vapor Pressure Calculation

The relationship between the vapor pressure of a pure substance and its temperature can be accurately described by the Antoine equation.[9][10][11] This semi-empirical correlation is invaluable for predicting vapor pressure at temperatures where experimental data may not be available.

The Antoine equation is expressed as:

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure.

  • T is the temperature.

  • A, B, and C are substance-specific constants, known as the Antoine coefficients.

The following diagram illustrates the logical relationship defined by the Antoine equation.

Antoine_Equation_Relationship T Temperature (T) A Antoine Equation T->A VP Vapor Pressure (P) A->VP Calculates Vapor_Pressure_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Sample Purification and Degassing Setup Apparatus Setup (e.g., Static Cell, Ebulliometer) Prep->Setup Equilibrate Temperature and Pressure Equilibration Setup->Equilibrate Measure Data Acquisition (P and T) Equilibrate->Measure Analyze Data Processing and Correction Measure->Analyze Report Reported Vapor Pressure Data Analyze->Report

References

Environmental Degradation of 2-Methylpropanoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Methylpropanoate, commonly known as isobutyrate, is a branched-chain fatty acid that plays a role in various biological and industrial processes. Its presence in the environment stems from both natural and anthropogenic sources. Understanding the degradation pathways of this compound is crucial for assessing its environmental fate and for the development of bioremediation strategies. This technical guide provides a comprehensive overview of the aerobic and anaerobic degradation pathways of this compound, detailing the key microorganisms, enzymes, and biochemical reactions involved. The guide also presents quantitative data on enzyme kinetics and degradation rates, detailed experimental protocols for studying its degradation, and an exploration of the signaling pathways and regulatory networks that control these metabolic routes.

Introduction

2-Methylpropanoic acid, or isobutyric acid, is a carboxylic acid with the structural formula (CH₃)₂CHCOOH. It is an isomer of butyric acid and is classified as a short-chain fatty acid. In the environment, isobutyrate is found in various matrices and is a product of the microbial fermentation of the branched-chain amino acid valine.[1] Its environmental significance lies in its role as an intermediate in the carbon cycle and its potential as a building block for biofuels and other chemicals. This guide will delve into the microbial-mediated degradation of this compound under both aerobic and anaerobic conditions.

Aerobic Degradation Pathways

Aerobic degradation of this compound is carried out by a variety of microorganisms, with species of Pseudomonas and Mycobacterium being well-studied examples. The central pathway involves the conversion of isobutyrate to propionyl-CoA, which then enters central metabolism.

Key Microorganisms: Pseudomonas sp. (e.g., Pseudomonas putida), Mycolicibacterium gadium, Mycobacterium paragordonae[2][3]

Biochemical Pathway:

The aerobic degradation of this compound proceeds through the following key steps:

  • Activation to Isobutyryl-CoA: Isobutyrate is first activated to its coenzyme A (CoA) thioester, isobutyryl-CoA. This reaction is typically catalyzed by an acyl-CoA synthetase.

  • Dehydrogenation to Methacrylyl-CoA: Isobutyryl-CoA is then oxidized to methacrylyl-CoA by isobutyryl-CoA dehydrogenase (IBDH), a flavin-dependent enzyme.[4]

  • Hydration to 3-Hydroxyisobutyryl-CoA: Methacrylyl-CoA is hydrated to form 3-hydroxyisobutyryl-CoA.

  • Hydrolysis to 3-Hydroxyisobutyrate (B1249102): The CoA ester is cleaved to yield 3-hydroxyisobutyrate.

  • Oxidation to Methylmalonate Semialdehyde: 3-Hydroxyisobutyrate is oxidized to methylmalonate semialdehyde by 3-hydroxyisobutyrate dehydrogenase.[2]

  • Oxidative Decarboxylation to Propionyl-CoA: Finally, methylmalonate-semialdehyde dehydrogenase catalyzes the oxidative decarboxylation of methylmalonate semialdehyde to propionyl-CoA, which can then be further metabolized through various pathways, such as the methylcitrate cycle or conversion to succinyl-CoA.[2][5]

Aerobic_Degradation_of_2_Methylpropanoate cluster_pathway Aerobic Degradation Pathway Isobutyrate This compound (Isobutyrate) Isobutyryl_CoA Isobutyryl-CoA Isobutyrate->Isobutyryl_CoA Acyl-CoA Synthetase Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA Dehydrogenase Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA Enoyl-CoA Hydratase Hydroxyisobutyrate 3-Hydroxyisobutyrate Hydroxyisobutyryl_CoA->Hydroxyisobutyrate Hydrolase MMS Methylmalonate Semialdehyde Hydroxyisobutyrate->MMS 3-Hydroxyisobutyrate Dehydrogenase Propionyl_CoA Propionyl-CoA MMS->Propionyl_CoA Methylmalonate-Semialdehyde Dehydrogenase Metabolism Central Metabolism Propionyl_CoA->Metabolism

Caption: Aerobic degradation pathway of this compound.

Anaerobic Degradation Pathways

Under anoxic conditions, this compound can be degraded by syntrophic microbial communities, often involving sulfate-reducing bacteria and methanogens. The pathways can vary, but a common theme is the conversion to intermediates that can be utilized by partner organisms.

Key Microorganisms: Desulfococcus multivorans, Methanogenic enrichment cultures[1][3]

Biochemical Pathway:

The anaerobic degradation of isobutyrate by sulfate-reducing bacteria like Desulfococcus multivorans involves the following steps:[1]

  • Activation to Isobutyryl-CoA: Similar to the aerobic pathway, isobutyrate is activated to isobutyryl-CoA.

  • Oxidation via Methylmalonate Semialdehyde to Propionyl-CoA: Isobutyryl-CoA is oxidized to propionyl-CoA through a pathway involving methylmalonate semialdehyde.[1]

  • Further Conversion of Propionyl-CoA: Propionyl-CoA is then further converted to acetyl-CoA via the methylmalonyl-CoA pathway.[1]

  • Terminal Oxidation: In sulfate-reducing bacteria, acetyl-CoA is ultimately oxidized to CO₂, with sulfate (B86663) serving as the terminal electron acceptor. In methanogenic consortia, acetate (B1210297) can be used by methanogens to produce methane.

In some methanogenic enrichment cultures, an alternative pathway involving the isomerization of isobutyrate to n-butyrate has been observed.[1]

Anaerobic_Degradation_of_2_Methylpropanoate cluster_pathway Anaerobic Degradation Pathway (Desulfococcus multivorans) Isobutyrate This compound (Isobutyrate) Isobutyryl_CoA Isobutyryl-CoA Isobutyrate->Isobutyryl_CoA Acyl-CoA Synthetase MMS Methylmalonate Semialdehyde Isobutyryl_CoA->MMS Oxidation Steps Propionyl_CoA Propionyl-CoA MMS->Propionyl_CoA Methylmalonate-Semialdehyde Dehydrogenase Acetyl_CoA Acetyl-CoA Propionyl_CoA->Acetyl_CoA Methylmalonyl-CoA Pathway CO2 CO2 Acetyl_CoA->CO2 CO Dehydrogenase System

Caption: Anaerobic degradation pathway in Desulfococcus multivorans.

Quantitative Data on this compound Degradation

The efficiency of this compound degradation is determined by the kinetic properties of the enzymes involved and the prevailing environmental conditions.

Table 1: Enzyme Kinetics in Aerobic and Anaerobic Degradation

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
Isobutyryl-CoA DehydrogenaseHuman (recombinant in E. coli)Isobutyryl-CoA-kcat/Km = 0.8 µM-1s-1[4]
Methylmalonate-Semialdehyde DehydrogenaseBacillus subtilisMethylmalonate semialdehyde500-[6]
Methylmalonate-Semialdehyde DehydrogenaseRat LiverMethylmalonate semialdehyde5.32.5 units/mg[5]
Methylmalonate-Semialdehyde DehydrogenaseRat LiverMalonate semialdehyde4.59.4 units/mg[5]
Succinyl-CoA:isobutyrate CoA transferaseDesulfococcus multivoransIsobutyrate-2.8 nmol min-1 mg-1[1]
3-Hydroxyisobutyrate dehydrogenaseDesulfococcus multivorans3-Hydroxyisobutyrate-99.2 nmol min-1 mg-1[1]
Methylmalonate-semialdehyde dehydrogenaseDesulfococcus multivoransMethylmalonate semialdehyde-4.2 nmol min-1 mg-1[1]

Table 2: Degradation Rates and Half-life of this compound

EnvironmentConditionDegradation RateHalf-lifeReference
AtmosphereVapor phase, reaction with hydroxyl radicals-~8 days[7]
WaterReaction with hydroxyl radicals-~1.7 years (calculated)[7]
Enriched Acetate CultureAnaerobic250 mg/L after a 3-day lag-[7]
SoilAerobicData not availableData not available
WaterAerobicData not availableData not available

Experimental Protocols

This section provides detailed methodologies for key experiments to study the degradation of this compound.

Protocol 1: Soil Microcosm Study for this compound Degradation

This protocol is adapted from methodologies used for studying the biodegradation of other organic compounds in soil.[8][9][10]

Objective: To determine the degradation rate and identify metabolites of this compound in a soil matrix.

Materials:

  • Soil sample from the desired environment.

  • 2-Methylpropanoic acid (isobutyric acid).

  • Sterile water.

  • Glass jars or flasks for microcosms.

  • Gas-tight septa for sampling headspace (optional, for volatile analysis).

  • Incubator.

  • Analytical equipment (GC-MS).

Procedure:

  • Soil Preparation: Sieve the soil to remove large debris. Determine the water holding capacity of the soil.

  • Microcosm Setup: Add a known amount of soil (e.g., 50 g) to each microcosm vessel.

  • Spiking: Prepare a stock solution of this compound in sterile water. Add the solution to the soil to achieve the desired initial concentration and adjust the moisture content (e.g., 60% of water holding capacity).

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Include sterile controls (autoclaved soil) to assess abiotic degradation.

  • Sampling: At regular time intervals, sacrifice replicate microcosms.

  • Extraction: Extract the soil samples with an appropriate solvent (e.g., a mixture of acetone (B3395972) and hexane) to recover this compound and its metabolites.

  • Analysis: Analyze the extracts using GC-MS to quantify the parent compound and identify degradation products.

Soil_Microcosm_Workflow cluster_workflow Soil Microcosm Experimental Workflow start Start soil_prep Soil Preparation (Sieving, WHC determination) start->soil_prep microcosm_setup Microcosm Setup (Soil addition to vessels) soil_prep->microcosm_setup spiking Spiking with This compound microcosm_setup->spiking incubation Incubation (Controlled temperature and light) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis GC-MS Analysis (Quantification and Metabolite ID) extraction->analysis end End analysis->end

Caption: Workflow for a soil microcosm degradation study.

Protocol 2: Analysis of this compound and its Metabolites by GC-MS

Objective: To quantify this compound and identify its degradation products in environmental samples.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Appropriate GC column (e.g., DB-5ms).

  • Derivatization agent (e.g., BSTFA with 1% TMCS for silylation).

  • Solvents (e.g., hexane, acetone).

  • Standards of this compound and potential metabolites.

Procedure:

  • Sample Preparation: Concentrate the solvent extract from the microcosm study.

  • Derivatization: To improve the volatility and chromatographic properties of the acidic analytes, perform a derivatization step. For example, evaporate the solvent and add a derivatizing agent like BSTFA, then heat to complete the reaction.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS.

    • GC Conditions: Set an appropriate temperature program for the oven to separate the compounds of interest.

    • MS Conditions: Operate the mass spectrometer in full scan mode to identify unknown metabolites and in selected ion monitoring (SIM) mode for sensitive quantification of the target compounds.

  • Quantification: Create a calibration curve using derivatized standards of this compound to quantify its concentration in the samples.

  • Metabolite Identification: Compare the mass spectra of the unknown peaks with spectral libraries (e.g., NIST) and with the mass spectra of derivatized standards of suspected metabolites.

Protocol 3: Enzyme Assay for Methylmalonate-Semialdehyde Dehydrogenase

This protocol is based on the methods described for the enzyme from rat liver and Bacillus subtilis.[5][6]

Objective: To measure the activity of methylmalonate-semialdehyde dehydrogenase in a cell-free extract.

Materials:

  • Cell-free extract containing the enzyme.

  • Spectrophotometer.

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 8.2).

  • Methylmalonate semialdehyde (substrate).

  • NAD⁺ (cofactor).

  • Coenzyme A (CoA).

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the buffer, NAD⁺, and CoA.

  • Enzyme Addition: Add a known amount of the cell-free extract to the reaction mixture and incubate for a short period to establish a baseline.

  • Initiate Reaction: Start the reaction by adding methylmalonate semialdehyde.

  • Monitor Absorbance: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate Activity: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Signaling Pathways and Regulation

The degradation of this compound is tightly regulated to ensure efficient carbon and energy utilization and to prevent the accumulation of toxic intermediates. The regulatory mechanisms often involve transcriptional control of the operons encoding the degradation enzymes.

Transcriptional Regulation in Pseudomonas

In Pseudomonas putida, the degradation of branched-chain amino acids, the precursors of isobutyrate, is regulated by the transcriptional activator BkdR, a member of the AsnC family.[11] The expression of the bkd operon, which encodes the branched-chain α-keto acid dehydrogenase complex, is induced by the presence of branched-chain amino acids.[11] While direct regulation of the downstream isobutyrate degradation pathway in Pseudomonas is less characterized, it is likely that similar transcriptional regulators, responsive to isobutyrate or its metabolites, control the expression of the necessary enzymes. For instance, the degradation of fatty acids in Pseudomonas is controlled by regulators such as PsrA.[11]

Regulation of Fatty Acid and Branched-Chain Fatty Acid Catabolism

The regulation of fatty acid degradation in bacteria provides a useful model for understanding how this compound metabolism might be controlled. In many bacteria, the FadR protein acts as a global regulator of fatty acid metabolism.[12] In Escherichia coli, FadR represses the genes for fatty acid degradation in the absence of fatty acids.[13] In Bacillus subtilis, two regulators, FadR (a TetR family member) and FapR (a DeoR family member), control fatty acid degradation and synthesis, respectively.[12] The degradation of branched-chain fatty acids is also subject to transcriptional control, often linked to the availability of branched-chain amino acid precursors.[11]

Global Regulatory Networks

The degradation of this compound is also likely integrated into global regulatory networks that respond to the overall metabolic state of the cell. For example, carbon catabolite repression (CCR) ensures that preferred carbon sources like glucose are utilized before less favorable ones. In Gram-positive bacteria, the carbon catabolite protein A (CcpA) is a key player in CCR and has been shown to positively regulate the expression of the branched-chain amino acid biosynthetic operon in Bacillus subtilis.[11] It is plausible that CCR also influences the expression of isobutyrate degradation pathways.

Conclusion

The environmental degradation of this compound is a microbially-driven process that occurs under both aerobic and anaerobic conditions. The aerobic pathway, primarily studied in Pseudomonas, involves the conversion of isobutyrate to propionyl-CoA through a series of enzymatic reactions. The anaerobic pathway, observed in organisms like Desulfococcus multivorans, also funnels isobutyrate into central metabolic pathways, often in syntrophy with other microorganisms.

While the core biochemical steps of these pathways are relatively well-understood, significant knowledge gaps remain. More research is needed to obtain comprehensive quantitative data on degradation rates and enzyme kinetics in a wider range of environmentally relevant microorganisms. Furthermore, a deeper understanding of the specific transcriptional regulators and signaling molecules that control the expression of this compound degradation genes will be crucial for developing effective bioremediation strategies and for metabolic engineering applications aimed at producing valuable chemicals from this platform molecule. Future studies employing multi-omics approaches will be instrumental in unraveling the intricate regulatory networks governing these important metabolic pathways.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 2-Methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylpropanoate, also known as methyl isobutyrate, is a methyl ester recognized for its characteristic fruity, apple-like aroma.[1] It is utilized as a flavoring agent in the food industry and is a compound of interest in metabolomics and environmental analysis.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of volatile compounds like this compound. This document provides a comprehensive guide, including detailed protocols and application notes, for researchers, scientists, and professionals in drug development.

Experimental Protocols

This section details the necessary steps for sample preparation and GC-MS analysis of this compound.

Materials and Reagents
  • Solvents: High-purity, volatile organic solvents such as hexane, dichloromethane, or iso-octane are recommended.[3][4] Avoid using water, strong acids, or strong bases.[3]

  • This compound Standard: Analytical grade standard for calibration curve generation.

  • Internal Standard (IS): A structurally similar compound not present in the sample matrix or a stable isotope-labeled version of the analyte.

  • Glassware: Clean glass containers and vials with PTFE-lined caps (B75204) to prevent contamination.[3]

  • Inert Gas: High-purity nitrogen for solvent evaporation if a concentration step is needed.[5]

Sample Preparation

The appropriate sample preparation technique depends on the sample matrix. Common methods include:

  • Direct Liquid Injection: For liquid samples where this compound is present at a sufficient concentration (e.g., >1 mg/mL), direct injection after dilution in a suitable solvent is feasible.[4]

    • If necessary, centrifuge or filter the sample to remove any particulates.[3]

    • Accurately dilute the sample with a volatile organic solvent (e.g., hexane) to fall within the calibration range.

    • Spike the diluted sample with an internal standard.

    • Transfer the final solution to a GC vial.

  • Headspace Analysis: Ideal for analyzing volatile compounds in solid or liquid samples without injecting non-volatile components.[3]

    • Place the sample in a sealed headspace vial.

    • Heat the vial to allow volatile compounds to partition into the headspace.

    • A sample of the gas from the headspace is then injected into the GC-MS.

  • Liquid-Liquid Extraction (LLE): Used to separate analytes based on their solubility in different immiscible solvents.[3]

    • Mix the sample with an immiscible organic solvent.

    • Agitate the mixture to facilitate the transfer of this compound into the organic layer.

    • Separate the organic layer.

    • The extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen.[5]

GC-MS Instrumentation and Conditions

The following parameters are a general guideline and may require optimization based on the specific instrument and sample.

Gas Chromatograph (GC) Parameters:

ParameterRecommended Setting
Column A non-polar or medium-polarity column, such as a 5% diphenyl-95% dimethylpolysiloxane column (e.g., DB-5MS, HP-5MS), is suitable.[4]
Injector Temperature 250 °C
Injection Mode Split or splitless, depending on the analyte concentration. A split ratio of 50:1 is a good starting point for general analysis.[4]
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1 mL/min.[6]
Oven Temperature Program Initial temperature of 40 °C, hold for 1 minute, then ramp at 15 °C/min to 70 °C, hold for 1 minute, then ramp at 6 °C/min to 330 °C and hold for 10 minutes.[7]

Mass Spectrometer (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI) at 70 eV.[8]
Source Temperature 230 °C[8]
Transfer Line Temperature 280 °C[6]
Acquisition Mode Full scan mode (e.g., m/z 40-200) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.[8]
Data Presentation
Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,000100,0000.15
578,000102,0000.76
10155,000101,0001.53
25380,00099,0003.84
50760,000100,5007.56
Mass Spectral Data

The identification of this compound is confirmed by its mass spectrum.

Table 2: Characteristic Mass Fragments of this compound

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Putative Fragment
4399.99[C3H7]+
7139.88[C4H7O]+
4129.54[C3H5]+
5920.65[C2H3O2]+
102Low Abundance[C5H10O2]+ (Molecular Ion)

Data sourced from PubChem CID 11039.[2]

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Prep Dilution / Extraction Sample->Prep Spike Internal Standard Spiking Prep->Spike Vial Transfer to GC Vial Spike->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Integration Peak Integration Acquisition->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: GC-MS analysis workflow for this compound.

Logical Relationship of GC-MS Components

GCMS_Components Injector Injector Vaporization GC_Column GC Column Separation by Boiling Point & Polarity Injector:f1->GC_Column:f0 Carrier Gas Flow MS_System Ion Source Mass Analyzer Detector GC_Column:f1->MS_System:f0 Elution Data_System Data System Signal Processing & Analysis MS_System:f2->Data_System:f0 Ion Signal

Caption: Logical flow of the GC-MS system components.

References

Application Notes and Protocols for the Quantification of 2-Methylpropanoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpropanoate, also known as isobutyrate, is a short-chain fatty acid (SCFA) of significant interest in biological and pharmaceutical research. It is primarily produced in the gut through the microbial fermentation of the branched-chain amino acid valine. Emerging evidence suggests that this compound plays a role in various physiological and pathological processes, including gut health, metabolic regulation, and immune responses.[1] Its quantification in biological samples is crucial for understanding its physiological functions and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the accurate and reliable quantification of this compound in various biological matrices, including plasma, urine, feces, and tissues. The methodologies described herein are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biological Significance of this compound

This compound is a key metabolite in the valine degradation pathway. In humans, the primary source of this compound is the fermentation of dietary proteins by the gut microbiota. It can be absorbed into the bloodstream and distributed to various tissues, where it can influence cellular processes. Altered levels of this compound have been associated with various conditions, including metabolic disorders and certain types of cancer.

Below is a simplified diagram illustrating the metabolic origin of this compound from valine.

Valine Valine a_Keto α-Ketoisovalerate Valine->a_Keto Branched-Chain Amino Acid Aminotransferase (BCAT) Isobutyryl_CoA Isobutyryl-CoA a_Keto->Isobutyryl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) Methylpropanoate This compound (Isobutyrate) Isobutyryl_CoA->Methylpropanoate Thioesterase

Figure 1. Simplified metabolic pathway of this compound formation from valine.

Quantitative Data of this compound in Biological Samples

The concentration of this compound can vary significantly depending on the biological matrix, diet, gut microbiome composition, and host genetics. The following tables summarize the reported concentration ranges of this compound in various biological samples from healthy individuals.

Table 1: Concentration of this compound in Human Biological Samples

Biological MatrixConcentration RangeAnalytical Method
Plasma/Serum0.5 - 10 µMGC-MS, LC-MS/MS
Urine0.7 - 3.8 µmol/mmol creatinineGC-MS
Feces (wet weight)0.7 - 3.8 mmol/kg[2]GC-MS

Table 2: Concentration of this compound in Rodent Biological Samples

Biological MatrixAnimal ModelConcentration RangeAnalytical Method
SerumMouse~10-20 µM (estimated from graphical data)[3]GC-MS
LiverMouseNot extensively reportedGC-MS
BrainMouseNot extensively reportedGC-MS
MuscleMouseNot extensively reportedGC-MS

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. Due to its volatility and polar nature, derivatization is often necessary for GC-MS analysis, while direct analysis is possible with LC-MS/MS.

Protocol 1: Quantification of this compound in Biological Samples by GC-MS

This protocol describes a common method for the analysis of this compound using GC-MS following derivatization.

1. Sample Preparation and Extraction

The following workflow outlines the general steps for sample preparation.

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Feces, Tissue Homogenate) Internal_Standard Add Internal Standard (e.g., deuterated this compound) Sample->Internal_Standard Homogenization Homogenization (for tissues/feces) Internal_Standard->Homogenization Acidification Acidification (e.g., with HCl) Homogenization->Acidification Extraction Liquid-Liquid Extraction (e.g., with diethyl ether or ethyl acetate) Acidification->Extraction Drying Evaporation of Solvent Extraction->Drying Derivatization_Step Add Derivatization Reagent (e.g., MTBSTFA or Isobutyl Chloroformate) Drying->Derivatization_Step Incubation Incubate at Elevated Temperature Derivatization_Step->Incubation GC_MS GC-MS Analysis Incubation->GC_MS

Figure 2. GC-MS experimental workflow for this compound quantification.

  • Materials:

    • Biological sample (e.g., 100 µL plasma/urine, 50 mg feces, 50 mg tissue)

    • Internal standard (e.g., 2-methylpropanoic-d7 acid)

    • Hydrochloric acid (HCl)

    • Diethyl ether or ethyl acetate

    • Sodium sulfate (B86663) (anhydrous)

    • Derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or isobutyl chloroformate)

    • Pyridine (B92270)

    • Hexane (B92381)

  • Procedure:

    • To the biological sample, add a known amount of the internal standard.

    • For solid samples (feces, tissues), homogenize in a suitable buffer.

    • Acidify the sample to a pH of ~2 with HCl to protonate the carboxylic acid.

    • Perform liquid-liquid extraction by adding an organic solvent (e.g., 2 mL of diethyl ether), vortexing vigorously, and centrifuging to separate the phases. Repeat the extraction twice.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Derivatization (using Isobutyl Chloroformate): a. To the dried extract, add 100 µL of pyridine and 80 µL of isobutanol. b. Carefully add 50 µL of isobutyl chloroformate and vortex. c. Add 150 µL of hexane and centrifuge. d. Transfer the upper organic layer to a GC vial for analysis.[4]

    • Derivatization (using MTBSTFA): a. To the dried extract, add 50 µL of MTBSTFA and 50 µL of pyridine. b. Seal the vial and heat at 60°C for 30 minutes. c. Cool to room temperature before GC-MS analysis.[5]

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

  • Column: A suitable capillary column for fatty acid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.

3. Data Analysis

  • Create a calibration curve using standard solutions of this compound of known concentrations, prepared and derivatized in the same manner as the samples.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes a direct analysis method for this compound using LC-MS/MS, which avoids the need for derivatization.

1. Sample Preparation and Extraction

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Feces, Tissue Homogenate) Internal_Standard Add Internal Standard (e.g., deuterated this compound) Sample->Internal_Standard Homogenization Homogenization (for tissues/feces) Internal_Standard->Homogenization Protein_Precipitation Protein Precipitation (e.g., with ice-cold acetonitrile) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS

Figure 3. LC-MS/MS experimental workflow for this compound quantification.

  • Materials:

    • Biological sample (e.g., 50 µL plasma/urine, 50 mg feces, 50 mg tissue)

    • Internal standard (e.g., 2-methylpropanoic-d7 acid)

    • Acetonitrile (B52724) (ice-cold)

    • Formic acid

  • Procedure:

    • To the biological sample, add a known amount of the internal standard.

    • For solid samples (feces, tissues), homogenize in a suitable buffer.

    • Add 4 volumes of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS).

  • Column: A C18 reversed-phase column suitable for polar analytes (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from other isomers (e.g., butyrate). For example, start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for this compound (e.g., m/z 87 -> 43) and its internal standard.

3. Data Analysis

  • Create a calibration curve using standard solutions of this compound of known concentrations prepared in a similar matrix.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The quantification of this compound in biological samples is a critical tool for advancing our understanding of its role in health and disease. The GC-MS and LC-MS/MS methods detailed in these application notes provide robust and reliable approaches for researchers, scientists, and drug development professionals. Careful sample preparation and method validation are essential for obtaining accurate and reproducible results. The provided protocols and data serve as a valuable resource for initiating and conducting studies involving the quantitative analysis of this compound.

References

Application Notes and Protocols for the Use of Methyl Isobutyrate as a Gas Chromatography Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly in chromatographic techniques, the use of a reliable standard is paramount for accurate and precise quantification of analytes. Methyl isobutyrate, a volatile ester with a fruity odor, serves as an excellent internal and external standard in gas chromatography (GC) for the analysis of various volatile organic compounds (VOCs). Its chemical properties, including a boiling point of 92.3 °C and good solubility in common organic solvents, make it a suitable candidate for a wide range of applications, including flavor and fragrance analysis, environmental monitoring, and quality control in the pharmaceutical and food industries.[1][2][3]

This document provides detailed application notes and experimental protocols for utilizing methyl isobutyrate as a standard in GC analysis, complete with data presentation in tabular format and visual workflows to guide researchers in their analytical endeavors.

Physicochemical Properties of Methyl Isobutyrate

A thorough understanding of the physical and chemical properties of a standard is crucial for its effective application.

PropertyValueReference
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
Boiling Point 92.3 °C[1]
Density 0.891 g/mL at 25 °C[2]
Refractive Index n20/D 1.384[2]
Solubility Miscible with alcohol and ether; slightly soluble in water.[2][3]
CAS Number 547-63-7[2]

Application as an Internal Standard

The internal standard (IS) method is a powerful technique in quantitative chromatography. It involves adding a known amount of a specific compound (the internal standard) to both the sample and calibration standards. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively corrects for variations in injection volume, detector response, and sample preparation.[4]

Methyl isobutyrate is an ideal internal standard for the analysis of other volatile esters, short-chain fatty acids, and flavor compounds due to its similar chemical nature, which ensures comparable behavior during sample preparation and chromatographic analysis.

Experimental Protocol: Quantification of Flavor Esters in a Fruit Juice Matrix

This protocol outlines the use of methyl isobutyrate as an internal standard for the quantitative analysis of target flavor esters in a fruit juice sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Materials and Reagents:

  • Analytes: High-purity standards of target flavor esters (e.g., ethyl acetate, isoamyl acetate, ethyl butyrate).

  • Internal Standard: Methyl isobutyrate (≥99% purity).

  • Solvent: Dichloromethane (B109758) (GC grade).

  • Sample: Commercially available or freshly prepared fruit juice.

  • Anhydrous Sodium Sulfate (B86663): For drying the organic extract.

2. Preparation of Standard Solutions:

  • Internal Standard Stock Solution (IS Stock): Accurately prepare a 1000 mg/L solution of methyl isobutyrate in dichloromethane.

  • Analyte Stock Solution: Prepare a mixed stock solution containing each target flavor ester at a concentration of 1000 mg/L in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by adding varying volumes of the analyte stock solution and a constant volume of the IS stock solution to volumetric flasks and diluting with dichloromethane. A typical concentration range for the analytes could be 1-50 mg/L, with the internal standard concentration held constant at 10 mg/L in each standard.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 10 mL of the fruit juice sample into a 50 mL separatory funnel.

  • Add 100 µL of the 1000 mg/L methyl isobutyrate IS stock solution to the separatory funnel.

  • Add 10 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 5 minutes.

  • Drain the lower organic layer (dichloromethane) into a clean, dry vial containing a small amount of anhydrous sodium sulfate.

  • Vortex the vial for 30 seconds and allow the sodium sulfate to settle.

  • Carefully transfer the dried organic extract to a GC vial for analysis.

4. Gas Chromatography (GC-FID) Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Ramp: 20 °C/min to 250 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

5. Data Analysis:

  • Integrate the peak areas of the target analytes and the internal standard (methyl isobutyrate) in the chromatograms of the calibration standards and the sample.

  • Calculate the response factor (RF) for each analyte using the following formula for each calibration standard:

    • RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Average the RF values across the calibration standards for each analyte.

  • Calculate the concentration of each analyte in the sample using the following formula:

    • Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RFanalyte)

Expected Quantitative Data

The following table presents hypothetical quantitative results for the analysis of three flavor esters in a fruit juice sample, demonstrating the application of the internal standard method with methyl isobutyrate.

AnalyteRetention Time (min)Peak Area (Analyte)Peak Area (IS)Calculated Concentration (mg/L)
Ethyl Acetate4.5150,000200,0007.8
Ethyl Butyrate6.2180,000200,0009.5
Isoamyl Acetate8.1120,000200,0006.3
Methyl Isobutyrate (IS) 5.5 200,000 - 10.0 (Added)

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (Analytes + IS) lle Liquid-Liquid Extraction (Dichloromethane) prep_sample Prepare Sample (Juice + IS) prep_sample->lle gc_analysis GC-FID Analysis lle->gc_analysis peak_integration Peak Integration gc_analysis->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for quantitative analysis using an internal standard.

Logic of Internal Standard Method

internal_standard_logic analyte_response Analyte Peak Area (Variable) response_ratio Response Ratio (Area_Analyte / Area_IS) (Corrected for Variability) analyte_response->response_ratio is_response Internal Standard Peak Area (Variable) is_response->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Conc. Ratio) response_ratio->calibration_curve analyte_concentration Analyte Concentration (Accurate & Precise) calibration_curve->analyte_concentration

Caption: Principle of the internal standard method for quantification.

Conclusion

Methyl isobutyrate is a versatile and reliable standard for quantitative gas chromatography. Its physicochemical properties make it an excellent choice for an internal standard in the analysis of volatile compounds, particularly esters, in complex matrices. The detailed protocol provided serves as a robust starting point for researchers to develop and validate their own analytical methods, ensuring high-quality, reproducible data. The use of the internal standard method, as depicted in the workflow and logic diagrams, will significantly enhance the accuracy and precision of quantitative results in various scientific and industrial applications.

References

Application Notes and Protocols for the Biocatalytic Synthesis of 2-Methylpropanoate using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic synthesis of esters such as 2-methylpropanoate (methyl isobutyrate) offers a sustainable and highly selective alternative to traditional chemical methods. This biocatalytic approach, employing lipases, operates under mild reaction conditions, minimizing byproduct formation and aligning with the principles of green chemistry. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification and transesterification reactions in non-aqueous media. Immobilized lipases are particularly advantageous as they offer enhanced stability, simplified product purification, and the potential for catalyst reuse, thereby improving the economic viability of the process.[1] These characteristics make lipase-catalyzed synthesis an attractive method for producing flavor esters and pharmaceutical intermediates.

The synthesis of this compound can be achieved through two primary lipase-catalyzed routes: direct esterification of isobutyric acid with methanol (B129727) or transesterification of a suitable ester with methanol. The reaction kinetics often adhere to a Ping-Pong Bi-Bi mechanism, where the lipase (B570770) forms an acyl-enzyme intermediate with the acyl donor, which then reacts with the alcohol to produce the final ester.[2][3][4][5]

Key Experimental Parameters and Optimization

The efficiency of lipase-catalyzed synthesis of this compound is influenced by several critical parameters. Optimization of these factors is crucial for maximizing ester conversion and yield.

  • Enzyme Selection: Immobilized lipases are generally preferred for their stability and ease of separation. Commercially available lipases such as Novozym 435 (Candida antarctica lipase B), Lipozyme TL IM (Thermomyces lanuginosus), and lipases from Rhizomucor miehei are commonly employed in ester synthesis.[1][6] The choice of enzyme can significantly impact reaction rates and yields.

  • Substrates: The synthesis can be performed via direct esterification of isobutyric acid with methanol or through transesterification using an alternative ester of isobutyric acid.

  • Solvent System: The reaction is typically conducted in non-aqueous organic solvents like n-hexane or n-heptane to shift the equilibrium towards ester synthesis.[1][7] Solvent-free systems are also a viable and environmentally friendly option.[1]

  • Molar Ratio of Reactants: The ratio of alcohol to the acyl donor can influence the reaction equilibrium and rate. An excess of the alcohol is often used to drive the reaction towards product formation.

  • Temperature: The optimal temperature for the reaction depends on the specific lipase used, with typical ranges between 30°C and 60°C.[8][9][10]

  • Enzyme Concentration: The amount of lipase will affect the reaction rate. Increasing the enzyme concentration generally increases the initial reaction rate, but an optimal concentration should be determined to balance cost and efficiency.[11]

  • Water Content: A minimal amount of water is often necessary for lipase activity, but excess water can promote the reverse hydrolytic reaction.

Experimental Protocols

Below are generalized protocols for the synthesis of this compound via lipase-catalyzed esterification and transesterification. These should be considered as starting points, and optimization may be required for specific experimental setups.

Protocol 1: Direct Esterification of Isobutyric Acid with Methanol
  • Reaction Setup: In a screw-capped flask, combine isobutyric acid and methanol in a suitable organic solvent (e.g., n-hexane). A typical starting molar ratio would be 1:2 of acid to alcohol.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the total weight of the substrates.

  • Incubation: Place the flask in a shaking incubator or on a magnetic stirrer with temperature control (e.g., 40°C) and agitate at a constant speed (e.g., 150-200 rpm).

  • Reaction Monitoring: Periodically withdraw small aliquots of the reaction mixture. Analyze the samples by Gas Chromatography (GC) to determine the concentration of this compound and the remaining substrates.

  • Product Recovery: Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration.

  • Purification: The solvent can be removed under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or chromatography if necessary.

  • Enzyme Reusability: The recovered immobilized lipase can be washed with a suitable solvent (e.g., the one used in the reaction), dried, and reused in subsequent batches.

Protocol 2: Transesterification for this compound Synthesis
  • Reaction Setup: In a screw-capped flask, combine a suitable isobutyrate ester (e.g., ethyl isobutyrate) and methanol in an organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Incubation: Incubate the mixture with agitation at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using GC analysis.

  • Product Recovery and Purification: Follow the same steps as in the direct esterification protocol to recover and purify the this compound.

Data Presentation

The following tables summarize quantitative data from studies on the lipase-catalyzed synthesis of similar esters, which can serve as a reference for expected outcomes in this compound synthesis.

Table 1: Effect of Different Lipases on Ester Synthesis

Lipase SourceSubstratesSolventTemperature (°C)Conversion/YieldReference
Candida antarctica (Novozym 435)Isobutyric acid, n-butanolHeptane3056% conversion in 6h[7]
Aspergillus fumigatusVinyl butyrate (B1204436), methanoln-Hexane4086% yield[12]
Porcine Pancreatic Lipase (immobilized)Butyric acid, n-butanol-30-4085% conversion in 48h[10]

Table 2: Influence of Reaction Conditions on Ester Synthesis

ParameterConditionSubstratesLipaseOutcomeReference
Molar Ratio (Acid:Alcohol)1:7Formic acid, OctanolNovozym 43596.51% conversion[11][13]
Enzyme Concentration15 g/LFormic acid, OctanolNovozym 43596.51% conversion[11][13]
Temperature40°CRapeseed oil, MethanolNovozym 43576.1% conversion[9]
Solventtert-Butanol (B103910)Rapeseed oil, MethanolLipozyme TL IM & Novozym 43595% yield[14]

Visualizations

Experimental Workflow for Biocatalytic Synthesis of this compound

experimental_workflow start Start prep Prepare Reaction Mixture (Isobutyric Acid, Methanol, Solvent) start->prep enzyme Add Immobilized Lipase (e.g., Novozym 435) prep->enzyme reaction Incubate with Agitation (Controlled Temperature) enzyme->reaction monitoring Monitor Reaction Progress (Gas Chromatography) reaction->monitoring Periodic Sampling separation Separate Immobilized Enzyme (Filtration) reaction->separation Reaction Complete monitoring->reaction purification Product Purification (Rotary Evaporation, Distillation) separation->purification analysis Analyze Final Product (Purity and Yield) purification->analysis end End analysis->end

Caption: Workflow for lipase-catalyzed synthesis of this compound.

Lipase-Catalyzed Esterification: Ping-Pong Bi-Bi Mechanism

ping_pong_mechanism E Lipase (E) E_RCOOH E-RCOOH Complex E->E_RCOOH RCOOH Isobutyric Acid (R-COOH) RCOOH->E_RCOOH E_RCO Acyl-Enzyme Intermediate (E-RCO) E_RCOOH->E_RCO H2O Water (H₂O) E_RCO->H2O E_RCO_ROH E-RCO-R'OH Complex E_RCO->E_RCO_ROH ROH Methanol (R'-OH) ROH->E_RCO_ROH E_RCO_ROH->E RCOOR This compound (R-COOR') E_RCO_ROH->RCOOR

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Application Notes and Protocols for the Synthesis of Methyl Isobutyrate via Fisher-Speier Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isobutyrate is a key ester intermediate in the synthesis of various pharmaceuticals and a common flavoring and fragrance agent. The Fisher-Speier esterification is a reliable and widely used method for its production. This acid-catalyzed reaction involves the condensation of isobutyric acid with methanol (B129727) to yield methyl isobutyrate and water. This document provides detailed application notes and experimental protocols for the synthesis of methyl isobutyrate, focusing on the Fisher-Speier esterification method.

Reaction Principle

The Fisher-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1] The equilibrium of the reaction is typically shifted towards the product side by using an excess of one of the reactants, usually the less expensive alcohol, and/or by removing the water formed during the reaction.[1][2] Common strong acids such as sulfuric acid or p-toluenesulfonic acid are used as catalysts.[1]

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[1]

Data Presentation: Reaction Parameters for Methyl Isobutyrate Synthesis

The following table summarizes various reported conditions and yields for the synthesis of methyl isobutyrate and structurally similar esters via esterification. This data allows for a comparative analysis of different catalytic systems and reaction parameters.

Carboxylic AcidAlcoholCatalystCatalyst LoadingMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Isobutyric AcidMethanolSulfuric AcidCatalytic-Reflux--[1]
Isobutyric AcidIsobutanol1-butyl-3-methylimidazolium hydrogen sulfate (B86663)-1:0.8380399.8[3]
Propylene*MethanolHydrogen Fluoride--69-710.7399[4]

*Note: This synthesis route involves carbon monoxide and is not a direct Fisher-Speier esterification of isobutyric acid.

Experimental Protocols

This section provides a detailed protocol for the synthesis of methyl isobutyrate based on the principles of the Fisher-Speier esterification.

Protocol 1: Standard Synthesis of Methyl Isobutyrate using Sulfuric Acid

This protocol is a standard laboratory procedure for the synthesis of methyl isobutyrate using sulfuric acid as a catalyst.

Materials:

  • Isobutyric acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine isobutyric acid and an excess of methanol (typically a 3 to 5-fold molar excess).

  • Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature is typically the boiling point of the methanol, around 65°C.[5] Allow the reaction to reflux for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing cold water.

    • Add diethyl ether to the separatory funnel to extract the methyl isobutyrate.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization:

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining sulfuric acid and unreacted isobutyric acid.[5] Be cautious as this will generate carbon dioxide gas, so vent the separatory funnel frequently.

    • Continue washing with the bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).

    • Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Drying and Solvent Removal:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining traces of water.

    • Swirl the flask and let it stand for 10-15 minutes.

    • Filter the drying agent from the solution.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification:

    • The crude methyl isobutyrate can be purified by fractional distillation to obtain the pure product. The boiling point of methyl isobutyrate is approximately 92-93°C.

Visualizations

Fisher-Speier Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Isobutyric_Acid Isobutyric Acid Protonated_Acid Protonated Isobutyric Acid Isobutyric_Acid->Protonated_Acid + H+ Methanol Methanol H+ H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Water Water Methyl_Isobutyrate Methyl Isobutyrate Protonated_Ester->Methyl_Isobutyrate - H+

Caption: Mechanism of Fisher-Speier Esterification.

Experimental Workflow for Methyl Isobutyrate Synthesis

Workflow Reactants 1. Mix Isobutyric Acid & Methanol Catalyst 2. Add H2SO4 (Catalyst) Reactants->Catalyst Reflux 3. Heat to Reflux (1-4 hours) Catalyst->Reflux Workup 4. Quench with Water & Extract with Ether Reflux->Workup Neutralize 5. Wash with NaHCO3 & Brine Workup->Neutralize Dry 6. Dry with MgSO4 Neutralize->Dry Evaporate 7. Remove Solvent (Rotary Evaporator) Dry->Evaporate Purify 8. Fractional Distillation Evaporate->Purify Product Pure Methyl Isobutyrate Purify->Product

Caption: Experimental workflow for synthesis.

References

Application of methyl isobutyrate in flavor and fragrance research.

Author: BenchChem Technical Support Team. Date: December 2025

Application of Methyl Isobutyrate in Flavor and Fragrance Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isobutyrate is a volatile ester recognized for its characteristic fruity, sweet, and ethereal aroma, with nuances of apple and pineapple.[1][2][3] This ester is a key component in the flavor and fragrance industry, contributing significantly to the sensory profile of a wide array of consumer products, including foods, beverages, perfumes, and cosmetics.[4][5] Its natural occurrence in various fruits, such as apples, strawberries, and pineapples, underscores its importance in creating authentic and appealing fruit-flavored formulations.[1][2] This document provides detailed application notes on the use of methyl isobutyrate, experimental protocols for its analysis, and visualizations of relevant workflows and pathways to support researchers and professionals in the fields of flavor and fragrance science and drug development.

Organoleptic Profile and Applications

Methyl isobutyrate is characterized by a pleasant, diffusive, and fruity aroma. Its organoleptic properties make it a versatile ingredient in both flavor and fragrance compositions.

Odor Profile: Fruity, ethereal, sweet, with notes of apple and pineapple.[1][2][3]

Taste Profile: Sweet, ethereal, and fruity.[3]

Natural Occurrence: Methyl isobutyrate is a natural volatile component of many fruits, including:

  • Apple and apple juice[1][2]

  • Strawberry and strawberry juice[1][2][3]

  • Pineapple[1][2][6]

  • Banana[2]

  • Blueberry[2]

  • Grape[2]

  • Melon[2]

  • Papaya[2]

Applications in the Flavor Industry

In the food and beverage sector, methyl isobutyrate is utilized as a flavoring agent to impart or enhance fruity notes.[4] It is commonly incorporated into confectionery, baked goods, dairy products, and both alcoholic and non-alcoholic beverages.[3]

Applications in the Fragrance Industry

Within the fragrance industry, methyl isobutyrate adds a fresh and sweet fruitiness to perfumes, personal care products (such as soaps and lotions), and home care products.[4] It is often used to create apple, pear, and apricot notes in fragrance compositions.[5]

Quantitative Data

The following tables summarize key quantitative data for methyl isobutyrate, providing a reference for its physical properties, sensory thresholds, and typical usage levels.

Table 1: Physicochemical Properties of Methyl Isobutyrate

PropertyValueReference
Molecular Formula C₅H₁₀O₂[7]
Molecular Weight 102.13 g/mol [7]
Appearance Colorless liquid[8]
Boiling Point 91-93 °C at 760 mmHg[3]
Flash Point 3.33 °C (38.00 °F) TCC[3]
Specific Gravity 0.889 - 0.893 @ 20°C[3]
Refractive Index 1.382 - 1.385 @ 20°C[3]
Water Solubility 9268 mg/L @ 25 °C (estimated)[3]

Table 2: Sensory Threshold and Usage Levels of Methyl Isobutyrate

ParameterValueApplication AreaReference
Odor Threshold (in air) 0.0019 ppm-[1]
Taste Description 35.00 ppmIn solution[3][9]
Typical Use Level 48.0 ppm (average) - 200.0 ppm (max)Baked Goods[3]
Typical Use Level up to 22.0 ppmNon-alcoholic Beverages[3]
Recommended Usage Level up to 1.0%Fragrance Concentrate[3][4]

Experimental Protocols

This section provides detailed methodologies for the sensory and instrumental analysis of methyl isobutyrate.

Sensory Evaluation Protocol: Quantitative Descriptive Analysis (QDA)

This protocol is designed for the sensory evaluation of a beverage containing methyl isobutyrate to characterize its fruity aroma profile.

Objective: To identify and quantify the key aroma attributes of a beverage flavored with methyl isobutyrate.

Materials:

  • Test beverage containing methyl isobutyrate.

  • Control beverage (without methyl isobutyrate).

  • Reference standards for aroma attributes (e.g., fresh apple, pineapple juice, ethyl acetate (B1210297) for "ethereal" note).

  • ISO standard wine tasting glasses, coded with 3-digit random numbers.

  • Water and unsalted crackers for palate cleansing.

  • Sensory evaluation booths with controlled lighting and ventilation.

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.

    • Conduct a series of training sessions (10-15 hours) to familiarize panelists with the QDA methodology and to develop a consensus lexicon for the aroma attributes of the test beverage. Use reference standards to anchor the descriptors.

  • Lexicon Development:

    • In a group session, panelists are presented with the test and control beverages, along with various fruity reference standards.

    • Through discussion facilitated by a panel leader, a list of descriptive terms for the aroma is generated, refined, and finalized. The lexicon should include terms like "apple," "pineapple," "fruity," "sweet," "ethereal," and "chemical."

  • Sample Evaluation:

    • Pour 30 mL of each beverage (at room temperature) into coded glasses.

    • Present the samples to the panelists in a randomized and balanced order.

    • Panelists individually evaluate the aroma of each sample and rate the intensity of each attribute from the developed lexicon on a 15-cm line scale, anchored from "not perceptible" to "very strong."

    • Panelists cleanse their palate with water and crackers between samples.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Perform statistical analysis (e.g., ANOVA, PCA) to determine significant differences in aroma attributes between samples and to visualize the sensory space.

    • Results can be presented using spider web diagrams for easy comparison of the aroma profiles.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel_Selection Panelist Selection & Training Lexicon_Dev Lexicon Development Panel_Selection->Lexicon_Dev Sample_Prep Sample Preparation Lexicon_Dev->Sample_Prep Sensory_Testing Sensory Testing (Individual Booths) Sample_Prep->Sensory_Testing Data_Collection Data Collection Sensory_Testing->Data_Collection Stat_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Stat_Analysis Report Reporting (Spider Web Plots) Stat_Analysis->Report

Caption: Workflow for Quantitative Descriptive Analysis.
Instrumental Analysis Protocol: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol outlines a method for the quantitative analysis of methyl isobutyrate in a fruit juice matrix.

Objective: To determine the concentration of methyl isobutyrate in a fruit juice sample.

Materials:

  • Fruit juice sample.

  • Methyl isobutyrate standard.

  • Internal standard (e.g., 3-nonanone).

  • Sodium chloride.

  • 20 mL headspace vials with PTFE-lined septa.

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler.

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of methyl isobutyrate in ethanol. Create a series of calibration standards by spiking control juice with known concentrations of the stock solution.

    • Prepare an internal standard stock solution (e.g., 3-nonanone (B1329264) in ethanol).

    • For each sample and standard, place 5 mL of the juice into a 20 mL headspace vial.

    • Add 1 g of NaCl to each vial to increase the volatility of the analytes.

    • Add a fixed amount of the internal standard to each vial.

    • Immediately seal the vials.

  • HS-GC-MS Analysis:

    • Headspace Autosampler Parameters:

      • Incubation Temperature: 60°C

      • Incubation Time: 20 min

      • Injection Volume: 1 mL

    • GC Parameters:

      • Injector Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Oven Program: 40°C for 5 min, ramp at 5°C/min to 220°C, hold for 5 min.

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 35-350

      • Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity. Key ions for methyl isobutyrate: 43, 71, 59, 102.

  • Data Analysis:

    • Identify the methyl isobutyrate peak in the chromatogram based on its retention time and mass spectrum.

    • Quantify the concentration of methyl isobutyrate in the samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard in the calibration standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample_Aliquot Aliquot Sample (5 mL juice) Add_Salt Add NaCl (1 g) Sample_Aliquot->Add_Salt Add_IS Add Internal Standard Add_Salt->Add_IS Seal_Vial Seal Vial Add_IS->Seal_Vial Incubation Incubation (60°C, 20 min) Seal_Vial->Incubation Injection Headspace Injection Incubation->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Quantification Quantification Peak_ID->Quantification Results Report Results Quantification->Results

Caption: Workflow for HS-GC-MS analysis of methyl isobutyrate.

Olfactory Signaling Pathway

The perception of fruity esters like methyl isobutyrate begins with the interaction of the volatile molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While specific receptors for methyl isobutyrate have not been definitively identified, the general pathway for ester perception is well-understood.

Upon binding of an odorant molecule to its specific G-protein coupled receptor (GPCR), a conformational change in the receptor activates the associated G-protein (Gαolf). This, in turn, activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the specific aroma.

Olfactory_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular MIB Methyl Isobutyrate OR Olfactory Receptor (GPCR) MIB->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts CNG_channel CNG Channel Depolarization Depolarization (Action Potential) CNG_channel->Depolarization Causes cAMP cAMP ATP->cAMP cAMP->CNG_channel Opens Brain Brain (Odor Perception) Depolarization->Brain Signal to

Caption: General olfactory signaling pathway for ester perception.

Conclusion

Methyl isobutyrate is a valuable and widely used ingredient in the flavor and fragrance industry. Its characteristic fruity and sweet aroma makes it an essential component for creating a variety of fruit-flavored products. The protocols and data presented in this document provide a comprehensive resource for researchers and professionals working with this versatile ester. Further research to identify the specific olfactory receptors that bind to methyl isobutyrate will provide a more detailed understanding of its sensory perception.

References

Application Notes and Protocols: 2-Methylpropanoate Esters as Solvents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methylpropanoate esters, specifically methyl this compound and isobutyl this compound, as solvents in organic reactions. This document includes detailed physical and chemical properties, solubility data, and a representative experimental protocol, designed to assist researchers in leveraging these versatile solvents in their synthetic endeavors.

Introduction

This compound esters, such as methyl this compound and isobutyl this compound, are increasingly recognized for their utility as organic solvents.[1][2][3] With favorable physical properties, including moderate boiling points and low water solubility, they present viable alternatives to more traditional aprotic solvents. Their ester functionality, while generally stable, imparts a unique reactivity profile that must be considered in reaction design. These solvents are particularly useful in the coatings and paint industries and have applications as intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1][3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of methyl this compound and isobutyl this compound is presented in Table 1. This data is essential for reaction setup, solvent removal, and safety considerations.

Table 1: Physical and Chemical Properties of this compound Solvents

PropertyMethyl this compoundIsobutyl this compound
CAS Number 547-63-797-85-8
Molecular Formula C₅H₁₀O₂C₈H₁₆O₂
Molecular Weight 102.13 g/mol 144.21 g/mol
Appearance Colorless liquidColorless liquid with a fruity odor[5]
Boiling Point 99-100 °C148.6 °C[6]
Melting Point -85 °C-80.6 °C[7]
Density 0.895 g/cm³0.852 g/cm³ @ 25 °C
Flash Point 9 °C37 °C[7]
Water Solubility Slightly solubleInsoluble[5]
Solubility in Organic Solvents Miscible with common organic solventsSoluble in alcohol and ethers[8]

Solubility Characteristics

The solubility of various organic compounds in this compound esters is a critical factor in their application as reaction solvents. Generally, these esters are effective at dissolving a range of nonpolar to moderately polar organic molecules.

Table 2: Solubility of Organic Compounds in this compound Solvents

Compound ClassSolubilityNotes
Hydrocarbons (alkanes, alkenes, arenes) High"Like dissolves like" principle suggests good solubility for nonpolar compounds.
Alkyl Halides HighSuitable for reactions involving alkyl halides as substrates.
Alcohols Miscible (for short-chain alcohols)Good solubility for common alcohol reactants.
Ketones and Aldehydes HighEffective solvents for reactions involving carbonyl compounds.
Carboxylic Acids Moderate to HighCan be used as solvents for esterification reactions.
Amines ModerateSolubility may vary depending on the amine structure.
Organometallic Reagents (e.g., Grignard) ReactiveEster functionality reacts with strong nucleophiles like Grignard reagents.[9][10][11][12][13] Use as a solvent is generally not advisable for these reactions.
Palladium Catalysts and Ligands VariableSolubility of common cross-coupling catalysts should be experimentally verified.
Inorganic Salts LowGenerally poor solvents for inorganic salts.

Experimental Protocols

The following is a representative protocol for a Fischer esterification reaction. In this example, isobutyl this compound can be considered as a co-solvent or, in the synthesis of a different ester, as the primary solvent due to its relatively high boiling point and stability under acidic conditions.

Protocol: Fischer Esterification of Acetic Acid with Benzyl (B1604629) Alcohol

This protocol describes the synthesis of benzyl acetate (B1210297), a common fragrance ingredient.

Materials:

  • Acetic acid (1 equivalent)

  • Benzyl alcohol (1.2 equivalents)

  • Sulfuric acid (catalytic amount, e.g., 1-2 mol%)

  • Isobutyl this compound (as solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add acetic acid, benzyl alcohol, and isobutyl this compound.

  • Slowly add the catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 120-130 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude benzyl acetate can be purified by fractional distillation under reduced pressure.

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key decision-making processes and reaction mechanisms relevant to the use of this compound solvents.

Solvent_Selection_Workflow Start Define Reaction Requirements (Reactants, Reagents, Temperature) Polarity Consider Solute Polarity Start->Polarity Aprotic Aprotic Solvents (e.g., Ethers, Hydrocarbons, Esters) Polarity->Aprotic Nonpolar to Moderately Polar Solutes Protic Protic Solvents (e.g., Alcohols, Water) Polarity->Protic Polar Solutes Reactivity Assess Solvent Reactivity NonReactive Non-Reactive Solvent (e.g., Hydrocarbons, Ethers) Reactivity->NonReactive Reactive Reagents (e.g., Grignard, Organolithiums) Methylpropanoate This compound (e.g., Isobutyl this compound) Reactivity->Methylpropanoate Acid-catalyzed reactions, Stable Reagents BoilingPoint Evaluate Required Temperature vs. Solvent BP HighBP High Boiling Point Solvent BoilingPoint->HighBP High Temp. Reaction LowBP Low Boiling Point Solvent BoilingPoint->LowBP Low Temp. Reaction Workup Plan for Product Isolation and Solvent Removal EasyRemoval Easy Removal (e.g., Distillation) Workup->EasyRemoval Volatile Solvent Extraction Aqueous Extraction Workup->Extraction Immiscible with Water SelectSolvent Select Optimal Solvent Aprotic->Reactivity NonReactive->BoilingPoint Methylpropanoate->BoilingPoint HighBP->Workup LowBP->Workup EasyRemoval->SelectSolvent Extraction->SelectSolvent

Caption: Solvent selection workflow for organic synthesis.

Fischer_Esterification CarboxylicAcid R-COOH (Carboxylic Acid) ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H⁺ Alcohol R'-OH (Alcohol) Ester R-COOR' (Ester) Water H₂O (Water) Catalyst H⁺ (Acid Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH WaterElimination Water Elimination TetrahedralIntermediate->WaterElimination - H₂O WaterElimination->Ester - H⁺

Caption: General mechanism of Fischer Esterification.

Safety and Handling

This compound esters are flammable liquids and should be handled with appropriate safety precautions.[7] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from ignition sources. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

Methyl this compound and isobutyl this compound are valuable solvents for a range of organic reactions, particularly when moderate polarity and a specific boiling point range are desired. Their utility as non-reactive solvents in reactions like Fischer esterifications, and as intermediates in pharmaceutical synthesis, underscores their importance in modern organic chemistry.[3][4][14][15] Careful consideration of their reactivity, particularly with strong nucleophiles, is essential for successful application.

References

Application Notes and Protocols for the Synthesis of Methyl 2-methyl-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-methyl-2-phenylpropanoate is a valuable chemical intermediate, notably utilized in the synthesis of various pharmaceuticals, particularly antiallergic agents.[1] Its molecular structure, which includes a quaternary carbon center adjacent to a phenyl group, makes it a key precursor for a variety of biologically active molecules.[1] This document provides detailed protocols for three common methods for the synthesis of methyl 2-methyl-2-phenylpropanoate: Fischer-Speier esterification, alkylation of 2-methyl-2-phenylpropanoic acid, and alkylation of methyl 2-phenylpropionate. A comparative analysis of these methods is presented to assist researchers in selecting the most suitable protocol for their specific requirements.

Comparative Synthesis Data

The selection of an appropriate synthetic route is crucial for achieving high yields and purity. The following table summarizes the key quantitative data for the different synthesis methods of Methyl 2-methyl-2-phenylpropanoate.

MethodStarting MaterialReagents & CatalystSolventReaction TimeTemperatureTypical Yield
Fischer-Speier Esterification 2-methyl-2-phenylpropanoic acidMethanol (B129727), Sulfuric Acid (catalytic)Methanol (excess)Several hoursRefluxHigh (>90% for similar reactions)[2]
Alkylation of Carboxylic Acid 2-methyl-2-phenylpropanoic acidMethyl iodide, Sodium BicarbonateN,N-dimethylformamide (DMF)40 hoursRoom Temperature~75% (crude)[2]
Alkylation of Ester Enolate Methyl 2-phenylpropionaten-Butyllithium, Diisopropylamine (B44863), Methyl iodideTetrahydrofuran (THF)~2 hours-30°C to 0°CNot explicitly stated, but a viable method[1]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This classic method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3] The use of excess methanol as the solvent drives the equilibrium towards the formation of the ester.[4]

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-2-phenylpropanoic acid in an excess of anhydrous methanol.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol using a rotary evaporator.

  • Pour the residue into a separatory funnel containing ice-cold water.

  • Extract the aqueous layer three times with diethyl ether.[4]

  • Combine the organic layers and wash sequentially with a saturated NaHCO₃ solution to neutralize the acid catalyst, followed by brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 2-methyl-2-phenylpropanoate.[4]

  • The crude product can be further purified by distillation under reduced pressure.

Protocol 2: Alkylation of 2-methyl-2-phenylpropanoic Acid

This method involves the SN2 reaction of the carboxylate salt of 2-methyl-2-phenylpropanoic acid with a methylating agent.[4]

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • 1N Hydrochloric acid (HCl)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-methyl-2-phenylpropanoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add sodium bicarbonate (e.g., 2.5 equivalents) to the solution and stir.

  • Add methyl iodide (e.g., 2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 40 hours), monitoring the reaction by TLC.[4]

  • Once the reaction is complete, pour the mixture into ice water.

  • Adjust the pH to ~3.0 with 1N HCl.

  • Extract the mixture three times with diethyl ether.

  • Combine the organic phases, wash with water, and then dry over anhydrous MgSO₄.[4]

  • Filter and evaporate the solvent to yield the crude product.

  • Purify the crude oil by distillation if necessary.

Protocol 3: Alkylation of Methyl 2-phenylpropionate Enolate

This method involves the deprotonation of methyl 2-phenylpropionate at the alpha-position using a strong, non-nucleophilic base, lithium diisopropylamide (LDA), followed by quenching the resulting enolate with methyl iodide.[1] Caution: Hexamethylphosphoramide (HMPA) is a known carcinogen and should be handled with extreme care in a fume hood.[1]

Materials:

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium in hexane (B92381)

  • Methyl 2-phenylpropionate

  • Hexamethylphosphoramide (HMPA) (handle with caution)

  • Methyl iodide

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ether

  • Ethyl acetate

Procedure:

  • Preparation of LDA: In a flame-dried round-bottom flask under an argon atmosphere, cool a solution of diisopropylamine (89.6 mmol) in anhydrous THF (200 ml) to -30°C. Add n-butyllithium in hexane (86.4 mmol) dropwise. Stir the mixture for 20 minutes at this temperature.[1]

  • Enolate Formation: Add a solution of methyl 2-phenylpropionate (64.0 mmol) in anhydrous THF (10 ml) and HMPA (92.0 mmol) to the LDA solution. Stir the reaction mixture at -30°C for 10 minutes and then at 0°C for 45 minutes.[1]

  • Alkylation: Cool the reaction back down to -30°C and add a solution of methyl iodide (96.0 mmol) in anhydrous THF (30 ml). Stir the mixture at -30°C for 1 hour.[1]

  • Work-up: Quench the reaction by adding it to a saturated aqueous solution of ammonium chloride (400 ml) and water (50 ml). Extract the mixture with ether (400 ml). Further extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic layers, dry over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the product by distillation under reduced pressure.

Product Characterization

  • Molecular Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol

  • Appearance: Colorless oil

  • Boiling Point: 99-100 °C at 6 mmHg[1]

  • ¹H NMR (Predicted): Signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the two equivalent methyl group protons are expected.[1]

Experimental Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-methyl-2-phenylpropanoic acid in excess anhydrous methanol add_catalyst Add catalytic H₂SO₄ start->add_catalyst reflux Reflux for several hours add_catalyst->reflux cool Cool to room temperature reflux->cool evaporate Evaporate excess methanol cool->evaporate extract Extract with diethyl ether evaporate->extract wash_bicarb Wash with NaHCO₃ solution extract->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate under reduced pressure dry->concentrate distill Distill under reduced pressure concentrate->distill product product distill->product Methyl 2-methyl-2-phenylpropanoate

Caption: Workflow for the synthesis of methyl 2-methyl-2-phenylpropanoate via Fischer-Speier esterification.

References

Application Note: Enhanced Gas Chromatography Analysis of 2-Methylpropanoate Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpropanoate (isobutyrate) and other short-chain fatty acids (SCFAs) are important molecules in various biological and industrial processes. However, their inherent polarity and low volatility make direct analysis by gas chromatography (GC) challenging, often resulting in poor peak shape and low sensitivity. Chemical derivatization is a crucial sample preparation step that converts these polar analytes into more volatile and thermally stable compounds, significantly enhancing their chromatographic performance. This application note provides detailed protocols for two common and effective derivatization techniques for this compound: esterification to form methyl this compound and silylation to form trimethylsilyl (B98337) this compound. This guide includes step-by-step experimental procedures, illustrative quantitative data, and a comparison of the two methods to assist researchers in selecting the optimal approach for their analytical needs.

Introduction

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds such as carboxylic acids is often hampered by their tendency to form hydrogen bonds, leading to peak tailing and poor resolution. Derivatization chemically modifies the analyte to improve its chromatographic properties. For this compound, this typically involves converting the carboxylic acid group into a less polar and more volatile functional group, such as an ester or a silyl (B83357) ester.

The primary goals of derivatizing this compound for GC analysis are:

  • Increased Volatility: By replacing the active hydrogen of the carboxyl group, intermolecular hydrogen bonding is eliminated, leading to a significant increase in vapor pressure.

  • Improved Peak Shape: The reduction in polarity minimizes interactions with active sites on the GC column, resulting in sharper, more symmetrical peaks.

  • Enhanced Sensitivity: Improved peak shape and thermal stability lead to better signal-to-noise ratios and lower limits of detection.

This document details two robust derivatization methods: acid-catalyzed esterification and silylation, providing researchers with the necessary protocols to achieve reliable and sensitive GC analysis of this compound.

Methods and Protocols

Two primary derivatization strategies are presented: esterification via acid catalysis to form the methyl ester and silylation to form the trimethylsilyl (TMS) ester.

Esterification to Methyl this compound

Esterification is a widely used method for the derivatization of carboxylic acids. The reaction of 2-methylpropanoic acid with an alcohol, typically methanol, in the presence of an acid catalyst yields the corresponding methyl ester. Boron trifluoride-methanol (BF3-methanol) is a common and effective catalyst for this reaction.

Experimental Protocol: Esterification with BF3-Methanol

  • Sample Preparation: Accurately weigh 1-25 mg of the sample containing 2-methylpropanoic acid into a 5 mL reaction vial. If the sample is in an aqueous solution, it should be evaporated to dryness first.

  • Reagent Addition: Add 2 mL of 14% BF3-methanol solution to the reaction vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 10 minutes in a heating block or water bath.

  • Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of hexane (B92381).

  • Phase Separation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the methyl ester into the hexane layer. Centrifuge briefly to separate the layers.

  • Sample Collection: Carefully transfer the upper organic (hexane) layer to a GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the GC vial to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC system.

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_extraction Extraction cluster_analysis Analysis start Weigh Sample (1-25 mg) add_reagent Add 2 mL of 14% BF3-Methanol start->add_reagent heat Heat at 60°C for 10 min add_reagent->heat cool Cool to Room Temperature heat->cool add_solvents Add 1 mL Water & 1 mL Hexane cool->add_solvents vortex Vortex and Centrifuge add_solvents->vortex transfer Transfer Hexane Layer to GC Vial vortex->transfer dry Add Anhydrous Na2SO4 transfer->dry end GC Analysis dry->end

Esterification Workflow Diagram
Silylation to Trimethylsilyl this compound

Silylation is a rapid and effective derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that is commonly used for this purpose. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.

Experimental Protocol: Silylation with MSTFA

  • Sample Preparation: Place a dried sample containing 2-methylpropanoic acid in a 2 mL reaction vial. It is critical that the sample is anhydrous, as silylating reagents are moisture-sensitive.

  • Reagent Addition: Add 100 µL of MSTFA (with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC system. No extraction or work-up is typically required.

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis start Dried Sample in Vial add_reagent Add 100 µL MSTFA (+1% TMCS) & 100 µL Solvent start->add_reagent heat Heat at 60°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool end Direct GC Analysis cool->end

Silylation Workflow Diagram

Data Presentation

The following tables summarize illustrative quantitative data for the GC analysis of derivatized this compound. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

Table 1: GC-FID Conditions for Analysis of Derivatized this compound

ParameterMethyl this compoundTrimethylsilyl this compound
GC Column DB-5 (30 m x 0.25 mm, 0.25 µm)DB-5 (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250°C250°C
Oven Program 50°C (1 min), then 10°C/min to 200°C60°C (2 min), then 15°C/min to 250°C
Detector Temp. 280°C280°C
Carrier Gas Helium, 1 mL/minHelium, 1 mL/min

Table 2: Illustrative Quantitative Data for Derivatized this compound

AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
Methyl this compound ~ 5.8> 0.998~ 0.5~ 1.5
Trimethylsilyl this compound ~ 7.2> 0.999~ 0.2~ 0.6

Disclaimer: The quantitative data presented in this table is for illustrative purposes and is based on typical performance characteristics for the analysis of derivatized short-chain fatty acids. Actual results may vary based on the specific analytical instrumentation, column, and conditions used.

Discussion

Both esterification and silylation are effective methods for the derivatization of this compound for GC analysis. The choice between the two methods often depends on the specific requirements of the analysis, the sample matrix, and the available resources.

Esterification is a robust and cost-effective method. The resulting methyl esters are generally stable, and the reagents are relatively inexpensive. However, the procedure typically requires an extraction step to separate the derivative from the reaction mixture, which can add to the sample preparation time.

Silylation is a very rapid and efficient derivatization method that often does not require a work-up step, allowing for direct injection of the reaction mixture. This can be advantageous for high-throughput applications. Silylating reagents are, however, highly sensitive to moisture, and the resulting TMS derivatives can be less stable over time compared to their ester counterparts.

Conclusion

Derivatization is an essential step for the reliable and sensitive analysis of this compound by gas chromatography. Both esterification and silylation offer excellent means to improve the volatility and chromatographic behavior of this short-chain fatty acid. The detailed protocols and comparative data presented in this application note provide a solid foundation for researchers to successfully implement these techniques in their laboratories. The choice of derivatization method will depend on the specific analytical goals, with esterification offering a robust and economical approach and silylation providing a rapid and high-throughput alternative.

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Methyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SPME for Methyl Isobutyrate Analysis

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile organic compounds, such as methyl isobutyrate, from a variety of sample matrices.[1] This method integrates sampling, extraction, and concentration into a single step, simplifying sample handling and reducing analysis time. The technique relies on the partitioning of analytes between the sample matrix (or its headspace) and a stationary phase coated onto a fused silica (B1680970) fiber.[1] After extraction, the fiber is transferred to a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS).[1]

Headspace SPME (HS-SPME) is particularly well-suited for the analysis of volatile compounds like methyl isobutyrate in complex matrices such as food, beverages, and biological fluids, as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample.[2]

Key Advantages of SPME:

  • Solvent-Free: Eliminates the need for organic solvents, making it an environmentally friendly "green" analytical technique.[2]

  • High Sensitivity: Achieves low detection limits (ppb and ppt (B1677978) levels) by concentrating analytes on the fiber.[1]

  • Versatility: Applicable to a wide range of analytes in liquid, solid, and gaseous samples.[1]

  • Ease of Automation: SPME procedures can be readily automated, enhancing reproducibility and sample throughput.[1]

Experimental Protocols

This section provides a detailed protocol for the analysis of methyl isobutyrate in a liquid matrix (e.g., fruit juice, beverages) using Headspace SPME (HS-SPME) coupled with GC-MS. This protocol is based on established methods for volatile esters and related compounds.

Materials and Equipment
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of volatile compounds, including esters.[3]

  • SPME Holder: Manual or autosampler-compatible.

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Heater/Agitator: For temperature control and consistent sample agitation.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms).

  • Reagents: Sodium chloride (NaCl), methyl isobutyrate standard, and internal standard (e.g., methyl nonanoate (B1231133) or a deuterated analog).

Protocol 1: HS-SPME-GC-MS Analysis of Methyl Isobutyrate

Step 1: Fiber Conditioning Before its first use, and as recommended by the manufacturer, condition the SPME fiber by inserting it into the GC injection port at a high temperature (e.g., 270 °C) for 30-60 minutes to remove any contaminants.[2]

Step 2: Sample Preparation

  • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.

  • Add a consistent amount of salt (e.g., 1.5 g of NaCl) to the sample to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.

  • If using an internal standard for quantification, spike the sample with a known concentration at this stage.

  • Immediately seal the vial with the screw cap to prevent the loss of volatile analytes.

Step 3: Headspace Extraction

  • Place the sealed vial into the heater/agitator.

  • Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 10-15 minutes) with agitation (e.g., 250 rpm). This allows the volatile analytes to partition into the headspace.[3]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) while maintaining the temperature and agitation.[3]

Step 4: Desorption and GC-MS Analysis

  • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (typically set at 250 °C).[3]

  • Desorb the analytes from the fiber in splitless mode for a set time (e.g., 2-5 minutes) to ensure complete transfer to the GC column.[3]

  • Initiate the GC-MS analysis. The chromatographic conditions should be optimized for the separation of volatile esters.

Diagram: HS-SPME-GC-MS Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Liquid Sample (5 mL) Add_Salt Add NaCl (1.5 g) Sample->Add_Salt Add_IS Add Internal Standard Add_Salt->Add_IS Seal_Vial Seal Vial Add_IS->Seal_Vial Incubate Incubate (e.g., 50°C, 15 min) with Agitation Seal_Vial->Incubate Expose_Fiber Expose Fiber to Headspace (e.g., 30 min) Incubate->Expose_Fiber Desorb Thermal Desorption in GC Inlet (e.g., 250°C) Expose_Fiber->Desorb GC_MS GC-MS Analysis Desorb->GC_MS Data Data GC_MS->Data Data Acquisition

Caption: Workflow for HS-SPME-GC-MS analysis of methyl isobutyrate.

Data Presentation

The following tables summarize representative quantitative data for the analysis of methyl isobutyrate and similar esters in various matrices using SPME-GC-MS. The presented values are based on published data for structurally related compounds and serve as a reference for method validation.

Table 1: SPME Fiber Selection and Recommended Operating Parameters

ParameterRecommendationRationale
SPME Fiber Coating Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)Provides a broad range of selectivity for volatile and semi-volatile compounds, including esters.[3]
Extraction Mode Headspace (HS)Minimizes matrix interference and is ideal for volatile analytes like methyl isobutyrate.[2]
Extraction Temperature 40 - 60 °CBalances efficient volatilization of the analyte with minimizing degradation of the sample.[3]
Extraction Time 20 - 40 minutesAllows for sufficient partitioning of the analyte onto the fiber. Optimal time should be determined experimentally.
Agitation 250 - 500 rpmFacilitates the mass transfer of the analyte from the sample to the headspace.
Salt Addition 1.5 - 3 g NaCl per 5 mL sampleIncreases the ionic strength of the sample, promoting the "salting-out" effect and enhancing analyte recovery.
Desorption Temperature 250 °CEnsures complete and rapid transfer of the analyte from the fiber to the GC column.[3]
Desorption Time 2 - 5 minutesAdequate time for the complete desorption of the analyte.

Table 2: Representative Quantitative Data for Esters using SPME-GC-MS

AnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)Reference
Methyl Octanoate / Ethyl DecanoateWhite Rum0.001 - 0.018 mg/L0.003 - 0.054 mg/L> 0.9998.6 - 100.3[3]
Ethyl HexanoateCachaça, Rum, Whisky29 µg/LNot ReportedNot ReportedNot Reported[3]
AcetaldehydeBeer0.03 µg/L1.0 µg/L0.973190 - 105
Ethyl Carbamate (B1207046)BeerNot Reported1.0 µg/L0.996090 - 105

Note: The data presented for methyl octanoate, ethyl decanoate, ethyl hexanoate, acetaldehyde, and ethyl carbamate are illustrative of the performance of SPME-GC-MS for similar volatile compounds and can be used as a benchmark for the validation of a method for methyl isobutyrate.

Logical Relationships in SPME Method Development

The optimization of an SPME method involves the systematic evaluation of several interconnected parameters to achieve the desired sensitivity, accuracy, and precision.

G Analyte Analyte Properties (Volatility, Polarity) Fiber SPME Fiber Selection (Coating, Thickness) Analyte->Fiber influences Extraction Extraction Conditions (Time, Temperature, Agitation) Analyte->Extraction affects Matrix Sample Matrix (Liquid, Solid, Complexity) Matrix->Fiber influences Matrix->Extraction affects Fiber->Extraction determines Desorption Desorption Conditions (Temperature, Time) Fiber->Desorption influences Performance Method Performance (Sensitivity, Accuracy, Precision) Extraction->Performance impacts Desorption->Performance impacts

Caption: Interdependencies in SPME method development.

Conclusion

Solid-phase microextraction offers a robust, sensitive, and efficient approach for the sampling and analysis of methyl isobutyrate in a variety of matrices. The provided protocols and data serve as a comprehensive guide for researchers and scientists to develop and validate their own SPME-GC-MS methods for the accurate quantification of this important volatile compound. Methodical optimization of fiber type, extraction, and desorption parameters is crucial for achieving reliable and high-quality analytical results.

References

High-Performance Liquid Chromatography (HPLC) Methods for Ester Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of esters using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable across various fields, including pharmaceutical development, quality control of food products, and environmental analysis.

Introduction to Ester Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of esters. Esters are a broad class of organic compounds and are prevalent in numerous applications, from active pharmaceutical ingredients (APIs) and excipients to flavor and fragrance compounds and industrial chemicals. The choice between reversed-phase and normal-phase HPLC is primarily dictated by the polarity of the ester analytes.

  • Reversed-Phase HPLC (RP-HPLC) is the most common mode for ester analysis, particularly for non-polar to moderately polar esters like fatty acid methyl esters (FAMEs).[1][2] It utilizes a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase. Separation is based on the hydrophobicity of the analytes; more hydrophobic (less polar) esters are retained longer on the column.[1][2]

  • Normal-Phase HPLC (NP-HPLC) is suitable for the analysis of polar esters or for separating isomers that are difficult to resolve by RP-HPLC.[3][4] This technique employs a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase.[3][4] In NP-HPLC, polar compounds interact more strongly with the stationary phase and elute later.[4]

Data Presentation: Quantitative Analysis of Esters

The following tables summarize typical quantitative data for the HPLC analysis of various esters. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Reversed-Phase HPLC of Fatty Acid Methyl Esters (FAMEs)

AnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Limit of Quantification (LOQ)
Methyl Linolenate (18:3)C18 (250 x 4.6 mm, 5 µm)Acetonitrile1.0UV @ 205 nm~180.0004% mass[5]
Methyl Linoleate (18:2)C18 (250 x 4.6 mm, 5 µm)Acetonitrile1.0UV @ 205 nm~200.0007% mass[5]
Methyl Oleate (18:1, cis)C18 (250 x 4.6 mm, 5 µm)Acetonitrile1.0UV @ 205 nm~220.0054% mass[5]
Methyl Palmitate (16:0)C18 (250 x 4.6 mm, 5 µm)Acetonitrile1.0UV @ 205 nm~23-
Methyl Stearate (18:0)C18 (250 x 4.6 mm, 5 µm)Acetonitrile1.0UV @ 205 nm~28-

Table 2: Analysis of Other Esters

AnalyteMethodColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)
Ethyl AcetateRP-HPLCNewcrom R1 (100 x 3.2 mm, 5 µm)Acetonitrile/Water (20/80)0.5UV @ 206 nmNot Specified
Sucrose EstersRP-HPLCC18Methanol/Water/Tetrahydrofuran (gradient)Not SpecifiedELSDVaries
Phenacyl Esters of Fatty AcidsRP-HPLCC18Acetonitrile/Water (gradient)1.0UV @ 242 nmVaries

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for the Analysis of Fatty Acid Methyl Esters (FAMEs) in Biodiesel

This protocol is adapted from a method for the quantification of FAMEs in biodiesel.[5][6]

1. Sample Preparation: a. Accurately weigh approximately 25 mg of the biodiesel sample. b. Dissolve the sample in 2 mL of a 5:4 (v/v) mixture of 2-propanol and hexane (B92381). c. For calibration standards, prepare solutions of known concentrations of FAME standards (e.g., methyl oleate, methyl linoleate) in the same solvent.

2. HPLC Conditions:

  • Column: Two Shim-Pack VP-ODS C18 columns (250 mm × 4.6 mm, 5 µm) in series.[6]
  • Mobile Phase: Acetonitrile (isocratic).[6]
  • Flow Rate: 1.0 mL/min.[6]
  • Column Temperature: 40 °C.[6]
  • Injection Volume: 10 µL.[6]
  • Detector: UV detector at 205 nm.[6]
  • Run Time: 34 minutes.[6]

3. Data Analysis: a. Identify the FAME peaks in the chromatogram by comparing their retention times with those of the standards. b. Construct calibration curves by plotting the peak areas of the standards against their concentrations. c. Quantify the amount of each FAME in the sample using the calibration curves.

Protocol 2: Normal-Phase HPLC for the Separation of Triacylglycerol Esters

This protocol is based on a method for the separation of triacylglycerols based on their degree of unsaturation.[7]

1. Sample Preparation: a. Dissolve the oil or fat sample containing triacylglycerols in the mobile phase. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Silica gel column.[7]
  • Mobile Phase: Acetonitrile/Hexane (0.7:99.3, v/v), with the hexane being half-saturated with water.[7]
  • Flow Rate: Not specified, but typically 1-2 mL/min.
  • Detector: UV detector at 200 nm.[7]

3. Data Analysis: a. Analyze the chromatogram to observe the separation of triacylglycerols. Retention is primarily dependent on the number of double bonds, with more saturated compounds eluting later.[7]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sampling Sampling Extraction Extraction/Dilution Sampling->Extraction Filtration Filtration Extraction->Filtration Injector Injector Filtration->Injector Solvent Mobile Phase Pump Pump Solvent->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: A typical experimental workflow for HPLC analysis of esters.

HPLC_Parameters cluster_separation Separation Quality cluster_variables HPLC Method Variables Resolution Resolution RetentionTime Retention Time PeakShape Peak Shape MobilePhase Mobile Phase Composition MobilePhase->Resolution MobilePhase->RetentionTime StationaryPhase Stationary Phase StationaryPhase->Resolution StationaryPhase->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime FlowRate->PeakShape Temperature Column Temperature Temperature->RetentionTime Temperature->PeakShape

Caption: Logical relationships between key HPLC parameters and separation quality.

References

Application Notes and Protocols for Isotopic Labeling of 2-Methylpropanoate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic tracing with stable isotope-labeled compounds is a powerful technique for elucidating the complex network of biochemical reactions within biological systems.[1][2] The use of non-radioactive, stable isotopes like ¹³C or ²H, coupled with advanced analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, permits the detailed tracking of atoms through metabolic pathways.[3][4][5][6] This document provides detailed application notes and protocols for the use of isotopically labeled 2-methylpropanoate (also known as isobutyrate) for metabolic tracing studies.

This compound is a short-chain fatty acid that can serve as an energy source and a biosynthetic precursor. Its metabolism is closely linked to the catabolism of the branched-chain amino acid (BCAA) valine. By introducing isotopically labeled this compound into a biological system, researchers can trace its metabolic fate, identify and quantify its contribution to downstream metabolites, and measure the flux through associated pathways.[1] These insights are valuable for understanding cellular energetics, anaplerosis, and the pathophysiology of metabolic diseases.

Putative Metabolic Pathway of this compound

The metabolic fate of this compound is primarily tied to its conversion into propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. The pathway involves its conversion to isobutyryl-CoA, followed by a series of reactions that yield propionyl-CoA. This intermediate is then carboxylated to form methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, a key TCA cycle intermediate. This process represents an anaplerotic route, replenishing TCA cycle intermediates.

metabolic_pathway cluster_entry Cellular Uptake & Activation cluster_conversion Conversion to Propionyl-CoA cluster_tca TCA Cycle Anaplerosis 2MP This compound (Isobutyrate) Isobutyryl_CoA Isobutyryl-CoA 2MP->Isobutyryl_CoA ACSS1/2 Methylacrylyl_CoA Methylacrylyl-CoA Isobutyryl_CoA->Methylacrylyl_CoA IBD 3_Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methylacrylyl_CoA->3_Hydroxyisobutyryl_CoA ECH Propionyl_CoA Propionyl-CoA 3_Hydroxyisobutyryl_CoA->Propionyl_CoA HIBCH Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA PCC Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA MMUT TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Putative metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₄]-2-Methylpropanoate

The synthesis of uniformly labeled this compound can be achieved from commercially available labeled precursors. A common route involves the Grignard reaction.

Materials:

  • [U-¹³C₃]-2-Bromopropane

  • ¹³CO₂ gas (99 atom % ¹³C)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Activate magnesium turnings in a flame-dried, three-neck flask under an inert argon atmosphere.

  • Add anhydrous diethyl ether to the flask.

  • Slowly add [U-¹³C₃]-2-Bromopropane dropwise to the magnesium suspension to form the Grignard reagent, [U-¹³C₃]-isopropylmagnesium bromide. The reaction is exothermic and should be controlled with an ice bath.

  • Once the Grignard reagent formation is complete, bubble ¹³CO₂ gas through the solution. This reaction forms the magnesium salt of [U-¹³C₄]-2-methylpropanoate.

  • Quench the reaction by slowly adding aqueous HCl to protonate the carboxylate, yielding [U-¹³C₄]-2-Methylpropanoate.

  • Extract the product with diethyl ether, dry the organic phase over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the final product by distillation or chromatography. Confirm identity and isotopic enrichment using NMR and mass spectrometry.

Protocol 2: Cell Culture Labeling with [U-¹³C₄]-2-Methylpropanoate

This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.[1]

Materials:

  • Cells of interest (e.g., HepG2, A549)

  • 6-well cell culture plates

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS) to minimize background from unlabeled metabolites.[5]

  • Phosphate-buffered saline (PBS)

  • Labeling medium: Culture medium containing a known concentration of [U-¹³C₄]-2-Methylpropanoate (e.g., 100 µM to 5 mM).

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80-90% confluency at the time of the experiment.[1]

  • Pre-incubation: When cells reach the desired confluency, aspirate the culture medium and wash the cells once with sterile PBS.[1]

  • Labeling: Add 1 mL of pre-warmed labeling medium to each well.[1]

  • Incubation: Incubate the cells for a specific duration. For steady-state labeling, this could be several hours (e.g., 6-24 hours). For kinetic flux analysis, a time-course experiment with shorter incubation times (e.g., 0, 5, 15, 30, 60 minutes) is required.

  • Metabolism Quenching: After incubation, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add ice-cold extraction solvent (see Protocol 3) to quench all enzymatic activity.

Protocol 3: Metabolite Extraction and Sample Preparation

This protocol describes a liquid-liquid extraction method to separate polar and non-polar metabolites.

Materials:

Procedure:

  • Quenching and Lysis: After the final PBS wash, place the 6-well plate on dry ice and add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Phase Separation: To the methanol lysate, add chloroform and water to achieve a final solvent ratio of Methanol:Chloroform:Water (e.g., 2:2:1.8). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to separate the phases.[1]

  • Fraction Collection: Three layers will form: an upper aqueous/polar phase, a lower organic/non-polar phase, and a protein pellet at the interface. Carefully collect the upper aqueous phase, which contains the polar metabolites (including TCA cycle intermediates), into a new tube.

  • Drying: Dry the collected aqueous phase completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

Protocol 4: GC-MS and LC-MS/MS Analysis

Analysis of labeled metabolites is typically performed using mass spectrometry coupled with either gas or liquid chromatography.[2][5][7]

For GC-MS Analysis (for organic acids):

  • Derivatization: The dried metabolite extracts must be derivatized to make them volatile. Resuspend the dried pellet in 30 µL of pyridine, add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMSCI. Vortex and incubate at 70°C for 60 minutes.[1]

  • GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Separation & Detection: Use a suitable temperature program to separate the metabolites on a column (e.g., DB-5ms). Operate the mass spectrometer in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify the isotopic labeling patterns of this compound and its downstream metabolites.[1]

For LC-MS/MS Analysis (for acyl-CoAs and other polar metabolites):

  • Sample Reconstitution: Reconstitute the dried polar extracts in a suitable solvent (e.g., 50 µL of 50:50 methanol:water).

  • LC Separation: Inject the sample onto a reverse-phase or HILIC column to separate the metabolites.

  • MS Detection: Operate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ionization mode. Use full scan mode to identify metabolites based on accurate mass and retention time. Use tandem MS (MS/MS) to confirm identities and analyze mass isotopologue distributions (MIDs) to determine the incorporation of ¹³C atoms.

Data Presentation

The primary data output from a stable isotope tracing experiment is the mass isotopologue distribution (MID) for downstream metabolites. This data reveals the number of labeled atoms incorporated from the tracer. The results can be summarized to show the percentage of the metabolite pool that is labeled and the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

Table 1: Example Isotopic Enrichment in Key Metabolites after Labeling with [U-¹³C₄]-2-Methylpropanoate

MetaboliteIsotopologueFormulaMass ShiftRelative Abundance (%)Notes
Propionyl-CoA M+3C₃H₄O₅N₅P₃S¹³C₃+385.2%Direct precursor after loss of one ¹³C.
M+0C₆H₄O₅N₅P₃S+014.8%Unlabeled pool.
Succinyl-CoA M+3C₄H₄O₅¹³C₃+379.5%From carboxylation of M+3 Propionyl-CoA (unlabeled CO₂).
M+4C₄H₄O₅¹³C₄+45.1%From carboxylation of M+3 Propionyl-CoA (labeled ¹³CO₂).
M+0C₈H₄O₅+015.4%Unlabeled pool.
Citrate M+2C₆H₆O₇¹³C₂+212.3%First turn of TCA cycle from M+3 Succinyl-CoA.
M+3C₆H₅O₇¹³C₃+325.6%From M+3 Succinyl-CoA after one turn of the TCA cycle.
M+0C₆H₈O₇+062.1%Unlabeled pool and contributions from other sources.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Visualization

The overall process for a metabolic tracing experiment using isotopically labeled this compound involves several key stages, from tracer synthesis to data interpretation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesis of Labeled this compound labeling Incubate Cells with [¹³C]-2-Methylpropanoate synthesis->labeling cell_culture Cell Culture (to ~80% confluency) cell_culture->labeling quenching Quench Metabolism (e.g., Cold Methanol) labeling->quenching extraction Metabolite Extraction (Phase Separation) quenching->extraction ms_analysis LC-MS or GC-MS Analysis extraction->ms_analysis data_proc Data Processing (Peak Integration, MID Calculation) ms_analysis->data_proc interpretation Metabolic Flux Analysis & Biological Interpretation data_proc->interpretation

References

Application Notes and Protocols for the Use of Methyl Isobutyrate in Insect Pheromone Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the role of methyl isobutyrate and its analogs as insect attractants, with a specific focus on the invasive fruit fly, Drosophila suzukii. While direct evidence for methyl isobutyrate as a primary pheromone is limited, its structural analog, methyl butyrate, has been identified as a significant attractant for D. suzukii, making methyl isobutyrate a compound of high interest for further research in pest management and chemical ecology.

Introduction

Insect pheromones and other semiochemicals play a crucial role in behaviors such as mating, aggregation, and host location. The identification and synthesis of these chemical cues are paramount for developing effective and environmentally benign pest management strategies, including monitoring, mass trapping, and mating disruption. Methyl isobutyrate, a volatile ester with a fruity odor, and its analogs are found in various fruits and are perceived by numerous insect species. This document outlines protocols for assessing the electrophysiological and behavioral responses of insects to methyl isobutyrate, using Drosophila suzukii as a primary model organism.

Data Presentation: Quantitative Analysis of Insect Response

The following tables summarize the behavioral and electrophysiological responses of Drosophila suzukii to methyl butyrate, a close structural analog of methyl isobutyrate. This data can serve as a baseline for designing experiments with methyl isobutyrate.

Table 1: Behavioral Response of Drosophila suzukii to Volatile Blends Containing Methyl Butyrate

Blend CompositionTarget InsectSexBehavioral Response (% Choice)Significance (vs. Control)
Isoamyl acetate (B1210297) + β-cyclocitral + Methyl butyrateD. suzukiiFemale~60%Attractive
Isoamyl acetate + β-cyclocitral + Methyl butyrateD. suzukiiMale~50%Attractive
Isoamyl acetate + β-cyclocitral + Methyl isovalerate + Ethyl acetate + Methyl butyrateD. suzukiiBothHighly Attractivep < 0.0001

Data adapted from Bolton et al., 2022. Behavioral assays were conducted in a two-choice olfactometer.[1]

Table 2: Electroantennogram (EAG) Response of Drosophila suzukii to Methyl Butyrate

CompoundInsect SpeciesSexDoseMean EAG Response (mV)Standard Error
Methyl ButyrateD. suzukiiMaleLower dosesSignificantly greater than female response-
Methyl ButyrateD. suzukiiFemaleLower doses--

Qualitative summary adapted from Bolton et al., 2019, which indicated a positive dose-response for both sexes, with males showing greater sensitivity at lower concentrations.[2] A study by Keesey et al. (2015) also demonstrated that D. suzukii antennae are sensitive to methyl butyrate.[3]

Experimental Protocols

Protocol 1: Electroantennography (EAG)

This protocol describes how to measure the olfactory response of Drosophila suzukii to methyl isobutyrate using electroantennography.

Materials:

  • Adult Drosophila suzukii (2-5 days old)

  • Methyl isobutyrate (high purity)

  • Solvent (e.g., paraffin (B1166041) oil or hexane)

  • Filter paper strips (e.g., Whatman No. 1)

  • Pasteur pipettes

  • EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)

  • Dissecting microscope

  • Saline solution (e.g., Ringer's solution)

  • Modeling clay or wax

Procedure:

  • Preparation of Odor Cartridges:

    • Prepare serial dilutions of methyl isobutyrate in the chosen solvent (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Apply 10 µL of each dilution onto a filter paper strip.

    • Allow the solvent to evaporate for 30-60 seconds.

    • Insert the filter paper into a Pasteur pipette to create an odor cartridge. Prepare a control cartridge with the solvent only.

  • Antenna Preparation:

    • Anesthetize an adult fly by chilling it on ice.

    • Under the dissecting microscope, carefully excise one antenna at the base using fine forceps or micro-scissors.

    • Mount the head of the fly in a small piece of modeling clay or wax on a microscope slide.

    • Place a drop of conductive gel or saline solution on the recording and reference electrodes.

    • Using micromanipulators, insert the tip of the recording electrode into the distal end of the antenna.

    • Insert the reference electrode into the base of the antenna or the head capsule.

  • EAG Recording:

    • Position the outlet of the odor cartridge delivery system approximately 1 cm from the prepared antenna.

    • Deliver a continuous stream of purified, humidified air over the antenna.

    • To deliver a stimulus, puff a pulse of air (e.g., 0.5 seconds) through the odor cartridge into the continuous airstream.

    • Record the resulting depolarization of the antenna using the data acquisition software.

    • Present the stimuli in order of increasing concentration, with a solvent control puff between each methyl isobutyrate stimulus.

    • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.

    • Replicate the experiment with multiple individuals (n=8-10) for statistical validity.

  • Data Analysis:

    • Measure the amplitude of the negative voltage deflection (in millivolts, mV) for each stimulus.

    • Subtract the average response to the solvent control from the response to each odor stimulus to normalize the data.

    • Generate dose-response curves by plotting the mean normalized EAG response against the logarithm of the stimulus concentration.

Protocol 2: Behavioral Assay (Two-Choice Olfactometer)

This protocol outlines a laboratory-based behavioral assay to assess the attractant or repellent properties of methyl isobutyrate for Drosophila suzukii.

Materials:

  • Adult Drosophila suzukii (mated, 2-7 days old, starved for 4-6 hours)

  • Y-tube or T-tube olfactometer

  • Airflow meter

  • Charcoal-filtered, humidified air source

  • Methyl isobutyrate

  • Solvent (e.g., mineral oil)

  • Septa or filter paper for odor delivery

  • Release chamber

Procedure:

  • Olfactometer Setup:

    • Assemble the Y-tube or T-tube olfactometer.

    • Connect the air source to the two arms of the olfactometer, ensuring a constant and equal airflow through each arm (e.g., 100 mL/min).

    • Place the olfactometer in a controlled environment with uniform lighting and temperature.

  • Odor Preparation and Delivery:

    • Prepare a solution of methyl isobutyrate in the chosen solvent at the desired concentration (e.g., 10⁻² dilution).

    • Apply a specific volume (e.g., 10 µL) of the methyl isobutyrate solution to a septum or filter paper.

    • Apply an equal volume of the solvent alone to another septum or filter paper to serve as the control.

    • Place the treatment septum in the odor chamber of one arm of the olfactometer and the control septum in the other arm.

  • Behavioral Experiment:

    • Introduce a single fly into the release chamber at the base of the olfactometer.

    • Allow the fly a set amount of time (e.g., 5-10 minutes) to make a choice between the two arms.

    • A choice is recorded when the fly moves a certain distance down one of the arms and remains there for a specified time (e.g., 30 seconds).

    • Flies that do not make a choice within the allotted time are recorded as "no choice."

    • After each trial, clean the olfactometer thoroughly with a non-residual solvent (e.g., ethanol) and bake it to remove any residual odors.

    • Rotate the position of the treatment and control arms between trials to avoid positional bias.

    • Test a sufficient number of flies (e.g., 50-60) for each treatment.

  • Data Analysis:

    • Calculate a preference index (PI) using the formula: PI = (Number of flies in treatment arm - Number of flies in control arm) / Total number of flies that made a choice.

    • A positive PI indicates attraction, a negative PI indicates repellency, and a PI near zero indicates no preference.

    • Use a chi-square test or a G-test to determine if the observed choices differ significantly from a 50:50 distribution.

Protocol 3: Field Trapping

This protocol provides a general framework for evaluating the effectiveness of methyl isobutyrate as a lure for trapping Drosophila suzukii in a field setting.

Materials:

  • Traps (e.g., red sticky traps, delta traps, or jar traps with an entry hole)

  • Lure dispensers (e.g., rubber septa, cotton wicks, or controlled-release sachets)

  • Methyl isobutyrate

  • Control lures (solvent only)

  • Stakes or hangers for trap deployment

  • Drowning solution (e.g., water with a few drops of unscented soap) for jar traps

Procedure:

  • Lure Preparation:

    • Load the dispensers with a specific amount of methyl isobutyrate (e.g., 100 µL).

    • Prepare control dispensers with the solvent alone.

    • Handle lures with clean gloves to avoid contamination.

  • Trap Deployment:

    • Select a suitable field site with a known population of D. suzukii (e.g., a berry field).

    • Set up a randomized complete block design with multiple replicates of each treatment (methyl isobutyrate lure vs. control lure).

    • Hang the traps on stakes or from plant branches at a consistent height within the plant canopy.

    • Space the traps sufficiently far apart (e.g., at least 10 meters) to minimize interference between them.[4]

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of male and female D. suzukii captured in each trap.

    • Replace the lures and drowning solution at appropriate intervals based on their expected field life.

  • Data Analysis:

    • Calculate the mean number of flies captured per trap per day for each treatment.

    • Use statistical analysis (e.g., ANOVA or a generalized linear mixed model) to compare the trap captures between the methyl isobutyrate-baited traps and the control traps.

Visualization of Pathways and Workflows

Experimental_Workflow cluster_prep Preparation cluster_eag Electrophysiology cluster_behavior Behavioral Assay cluster_field Field Validation odor_prep Odorant Preparation (Methyl Isobutyrate Dilutions) eag_setup EAG Setup & Antenna Prep odor_prep->eag_setup olfactometer_setup Olfactometer Setup odor_prep->olfactometer_setup lure_prep Lure Preparation odor_prep->lure_prep insect_rearing Insect Rearing (Drosophila suzukii) insect_rearing->eag_setup behavioral_test Two-Choice Test insect_rearing->behavioral_test eag_recording EAG Recording eag_setup->eag_recording eag_analysis EAG Data Analysis (Dose-Response Curve) eag_recording->eag_analysis behavioral_analysis Behavioral Data Analysis (Preference Index) eag_analysis->behavioral_analysis Inform olfactometer_setup->behavioral_test behavioral_test->behavioral_analysis field_data Field Data Collection & Analysis behavioral_analysis->field_data Inform trap_deployment Trap Deployment lure_prep->trap_deployment trap_deployment->field_data

Caption: Experimental workflow for investigating insect responses to methyl isobutyrate.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Neuronal Membrane odorant Methyl Isobutyrate obp Odorant Binding Protein (OBP) odorant->obp Binding or Odorant Receptor (OR) + Orco Co-receptor obp->or Transport & Delivery orn Olfactory Receptor Neuron (ORN) Dendrite ion_channel Ion Channel Opening or->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization Ion Influx (Ca²⁺, Na⁺) action_potential Action Potential Generation depolarization->action_potential brain Signal to Antennal Lobe (Brain) action_potential->brain

Caption: Proposed olfactory signaling pathway for methyl isobutyrate in insects.

References

Application Notes and Protocols for the Analysis of 2-Methylpropanoate at Trace Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive detection and quantification of 2-methylpropanoate (also known as methyl isobutyrate), a volatile organic compound relevant in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity in pharmaceutical products. The protocols focus on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.

Introduction to this compound Analysis

This compound is a methyl ester with a characteristic fruity, ethereal odor. Its detection at trace levels is crucial for quality control in the food and beverage industry, for monitoring environmental samples, and for ensuring the purity of pharmaceutical formulations. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it the ideal technique for identifying and quantifying this compound in complex matrices.[1][2]

For enhanced sensitivity, especially at trace levels, sample preparation techniques such as Headspace Solid-Phase Microextraction (HS-SPME) are often employed. HS-SPME is a solvent-free extraction method that isolates and concentrates volatile and semi-volatile analytes from a sample's headspace before their introduction into the GC-MS system.

Analytical Techniques

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is the recommended technique for the trace-level analysis of this compound in liquid and solid samples. HS-SPME is a simple, fast, and sensitive sample preparation method that effectively isolates volatile compounds from the sample matrix. The subsequent analysis by GC-MS provides high-resolution separation and definitive identification based on the mass spectrum.

Principle: Volatile compounds, including this compound, are partitioned from the sample matrix into the headspace of a sealed vial. An SPME fiber coated with a suitable stationary phase is exposed to the headspace, where it adsorbs the analytes. The fiber is then retracted and inserted into the hot injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.

Direct Liquid Injection Gas Chromatography-Mass Spectrometry (GC-MS)

For samples where this compound is present at higher concentrations or in a relatively clean matrix, direct liquid injection can be employed. This method is simpler as it involves direct injection of a liquid sample (or a solvent extract) into the GC-MS system.

Experimental Protocols

Protocol 1: HS-SPME-GC-MS for Trace Analysis of this compound in Aqueous Samples

This protocol is suitable for the analysis of this compound in beverages, environmental water samples, or aqueous-based pharmaceutical formulations.

Materials and Reagents:

  • SPME Fiber Assembly: A fiber coated with a non-polar or semi-polar phase is recommended for the analysis of esters. A common choice is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa.

  • Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample and promoting the release of volatile compounds into the headspace.

  • This compound Standard: High purity standard for calibration.

  • Internal Standard (IS): A compound with similar chemical properties to this compound but not present in the sample (e.g., methyl tert-butyl ether, ethyl isobutyrate).

  • Methanol or other suitable solvent: For preparing standard solutions.

  • Sample Agitator/Heater: To ensure equilibrium is reached during headspace extraction.

Sample Preparation:

  • Pipette 5 mL of the aqueous sample into a 20 mL headspace vial.

  • If an internal standard is used, spike the sample with a known concentration of the IS.

  • Add 1 g of NaCl to the vial to "salt out" the volatile analytes.

  • Immediately seal the vial with the PTFE/silicone septum and cap.

  • Place the vial in the sample agitator/heater.

HS-SPME Procedure:

  • Incubation: Incubate the sample vial at 60°C for 10 minutes with agitation to allow for equilibration of this compound between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Desorption: Retract the fiber and immediately insert it into the GC injector, which is held at a high temperature (e.g., 250°C), for 5 minutes to desorb the analytes onto the GC column.

GC-MS Parameters (Representative):

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 40°C (hold for 2 min), ramp at 5°C/min to 150°C, then at 20°C/min to 250°C (hold for 2 min)
Mass Spectrometer Agilent 5977A or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Analysis:

  • Qualitative Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of this compound will show characteristic fragment ions.[1]

  • Quantitative Analysis: For quantification, create a calibration curve by analyzing a series of standards of known concentrations. The concentration of this compound in the sample can be determined from this curve. The use of an internal standard is recommended to correct for variations in sample preparation and injection.

Protocol 2: Direct Liquid Injection GC-MS for this compound in Solvent-Soluble Samples

This protocol is suitable for samples that are soluble in a volatile organic solvent, such as extracts from solid matrices or certain pharmaceutical formulations.

Materials and Reagents:

  • Solvent: A volatile solvent compatible with the sample and GC-MS analysis (e.g., dichloromethane, hexane, ethyl acetate).

  • This compound Standard: High purity standard for calibration.

  • Internal Standard (IS): A suitable internal standard.

  • Syringe Filters: 0.22 µm PTFE filters for sample clarification.

Sample Preparation:

  • Accurately weigh or measure the sample.

  • Dissolve or dilute the sample in a known volume of a suitable solvent.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and remove interfering matrix components.

  • Spike the sample with a known concentration of the internal standard.

  • Filter the final extract through a 0.22 µm syringe filter into a GC vial.

GC-MS Parameters:

The GC-MS parameters can be similar to those described in Protocol 1, with the main difference being the injection mode. A split injection is often used for direct liquid injection to prevent column overloading, especially for more concentrated samples.

ParameterValue
Injection Mode Split (e.g., 10:1 or 20:1 split ratio)
Injection Volume 1 µL

Data Analysis:

The data analysis procedure is the same as described in Protocol 1.

Quantitative Data

The following table summarizes representative quantitative data for the analysis of methyl esters using GC-MS. While this data is for methyl hexadecanoate (B85987) and methyl stearate, it provides a useful reference for the expected performance of a validated method for this compound.[3] Actual values for this compound must be determined through a method validation study.

ParameterMethyl HexadecanoateMethyl Stearate
Linearity Range (µg/mL) 0.50 - 10.001.00 - 20.00
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (ng/mL) 11.9411.90
Limit of Quantitation (LOQ) (ng/mL) 39.8039.68
Recovery (%) 95.25 - 100.2995.25 - 100.29
Relative Standard Deviation (RSD) (%) < 7.16< 7.16

Method Validation

It is crucial to validate the analytical method for its intended purpose. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Salting Addition of NaCl (for HS-SPME) Spiking->Salting Sealing Vial Sealing Salting->Sealing Incubation Incubation & Equilibration Sealing->Incubation Extraction Headspace Extraction with SPME Fiber Incubation->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Qualitative Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantitative Analysis (Calibration Curve) Identification->Quantification

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

hs_spme_principle cluster_legend Logical Relationship Headspace Headspace (Gaseous Phase) SampleMatrix Sample Matrix (Liquid/Solid Phase) Headspace->SampleMatrix SPME_Fiber SPME Fiber Coating (Adsorbent Phase) Headspace->SPME_Fiber Adsorption SampleMatrix->Headspace SPME_Fiber->Headspace Desorption (in equilibrium) Equilibrium1 Analyte Partitioning Equilibrium2 Analyte Adsorption l1 Analyte molecules (e.g., this compound) move from the sample matrix to the headspace. l2 The SPME fiber is exposed to the headspace, and analyte molecules are adsorbed onto the fiber coating. l3 An equilibrium is established between the three phases.

Caption: Principle of Headspace Solid-Phase Microextraction (HS-SPME).

References

Troubleshooting & Optimization

Troubleshooting low yield in 2-Methylpropanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Methylpropanoate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of this compound synthesis, primarily through Fischer esterification.

Troubleshooting Guide

Question: My Fischer esterification of 2-methylpropanoic acid and methanol (B129727) is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yield in the Fischer esterification of this compound is a common issue that can be attributed to several factors. The primary reason is the reversible nature of the reaction.[1][2][3][4][5] To achieve a higher yield, the equilibrium must be shifted towards the product side. Here is a breakdown of potential causes and their solutions:

Potential Cause 1: Reaction Equilibrium Not Shifted Towards Products

The Fischer esterification is an equilibrium process where 2-methylpropanoic acid reacts with methanol to form methyl this compound and water.[1][2][3][4][5] If the water produced is not removed, it can hydrolyze the ester back to the starting materials, thus lowering the yield.

  • Solution 1: Use an Excess of a Reactant. A common strategy is to use a large excess of one of the reactants, typically the less expensive one.[2][3][6] In this case, using an excess of methanol will drive the equilibrium towards the formation of the ester.[3]

  • Solution 2: Remove Water as it Forms. The removal of water is a highly effective method to drive the reaction to completion.[3][6][7] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) to azeotropically remove water.[3][6][7]

    • Drying Agents: Adding a drying agent such as molecular sieves to the reaction mixture.[7]

Potential Cause 2: Inefficient Catalysis

Fischer esterification requires an acid catalyst to proceed at a reasonable rate.[1][8] Insufficient or inactive catalyst will result in a slow and incomplete reaction.

  • Solution: Ensure a suitable acid catalyst is used in an appropriate amount. Common catalysts include:

    • Concentrated Sulfuric Acid (H₂SO₄)[6][7]

    • p-Toluenesulfonic Acid (p-TsOH)[6][7]

    • Ensure the catalyst is fresh and has not been deactivated by moisture.

Potential Cause 3: Suboptimal Reaction Conditions

Reaction temperature and time play a crucial role in the yield of the ester.

  • Solution 1: Ensure Adequate Reaction Time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion before workup.[7] Reaction times can vary, but refluxing for several hours is common.[9]

  • Solution 2: Maintain Appropriate Temperature. The reaction is typically carried out at the reflux temperature of the alcohol used (methanol).[6] Ensure consistent heating to maintain reflux.

Potential Cause 4: Product Loss During Workup and Purification

A significant amount of product can be lost during the extraction and purification steps.

  • Solution 1: Minimize Emulsion Formation. During aqueous washes, emulsions can form, making layer separation difficult. To break emulsions, add a small amount of brine (saturated NaCl solution).[7] Gentle swirling instead of vigorous shaking can also help prevent their formation.

  • Solution 2: Prevent Product Dissolution in the Aqueous Layer. The product may have some solubility in the aqueous wash solutions. To minimize this, use brine to wash the organic layer, which decreases the solubility of organic compounds in the aqueous phase.[7] Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery.[7]

  • Solution 3: Careful Neutralization. After the reaction, the acid catalyst must be neutralized. This is typically done by washing with a weak base like sodium bicarbonate solution.[6][10] Add the base slowly to control the CO₂ evolution and prevent loss of product from the separatory funnel.

  • Solution 4: Proper Drying and Solvent Removal. Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before removing the solvent.[6] Use a rotary evaporator for efficient solvent removal without excessive heating that could decompose the product.

Below is a troubleshooting workflow to help identify and solve the issue of low yield:

TroubleshootingWorkflow Start Low Yield of this compound CheckEquilibrium Is the reaction equilibrium being shifted to the products? Start->CheckEquilibrium CheckCatalyst Is the acid catalyst sufficient and active? CheckEquilibrium->CheckCatalyst Yes UseExcessMethanol Use large excess of methanol CheckEquilibrium->UseExcessMethanol No RemoveWater Remove water (Dean-Stark or drying agent) CheckEquilibrium->RemoveWater No CheckConditions Are the reaction time and temperature optimal? CheckCatalyst->CheckConditions Yes UseFreshCatalyst Use fresh, appropriate amount of H₂SO₄ or p-TsOH CheckCatalyst->UseFreshCatalyst No CheckWorkup Is product being lost during workup? CheckConditions->CheckWorkup Yes MonitorReaction Monitor reaction by TLC/GC until completion CheckConditions->MonitorReaction No OptimizeTemperature Ensure consistent reflux temperature CheckConditions->OptimizeTemperature No ImproveWorkup Improve workup: use brine, multiple extractions, careful neutralization CheckWorkup->ImproveWorkup Yes End High Yield Achieved CheckWorkup->End No, yield is now high UseExcessMethanol->CheckCatalyst RemoveWater->CheckCatalyst UseFreshCatalyst->CheckConditions MonitorReaction->CheckWorkup OptimizeTemperature->CheckWorkup ImproveWorkup->End

Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Fischer esterification of 2-methylpropanoic acid?

A1: Yields can vary significantly based on the reaction conditions. With proper optimization, such as using a large excess of alcohol and removing water, yields can be high, often exceeding 90% for similar reactions.[9] However, without these optimizations, yields can be much lower, sometimes in the range of 30-40%.[11]

Q2: Can I use a different acid catalyst?

A2: Yes, other strong acids can be used. Besides sulfuric acid and p-toluenesulfonic acid, you can also use acidic ion-exchange resins. These have the advantage of being easily filtered out of the reaction mixture, simplifying the workup.

Q3: How do I know when the reaction is complete?

A3: The most reliable way to determine if the reaction is complete is to monitor its progress. You can do this by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting material (2-methylpropanoic acid) is no longer visible or its concentration is no longer decreasing.

Q4: What are the boiling points of the reactants and product?

A4: Knowing the boiling points is crucial for a successful distillation.

CompoundBoiling Point (°C)
2-Methylpropanoic Acid154
Methanol64.7
Methyl this compound92
Water100

Q5: Are there any common side reactions?

A5: The main competing reaction is the reverse reaction, i.e., the hydrolysis of the ester.[3] At higher temperatures, there is a possibility of dehydration of the alcohol (methanol) to form dimethyl ether, especially with a strong acid catalyst like sulfuric acid, though this is less common under typical reflux conditions.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Methylpropanoic Acid with Excess Methanol

This protocol focuses on driving the reaction equilibrium by using methanol as both a reactant and the solvent.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8.81 g (0.1 mol) of 2-methylpropanoic acid.

  • Addition of Reagents: Add 40 mL (approx. 1 mol) of methanol to the flask.

  • Catalyst Addition: Slowly and carefully add 1 mL of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. Let the reaction reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a separatory funnel containing 50 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with 3 x 30 mL of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 30 mL of water, 2 x 30 mL of saturated sodium bicarbonate solution (until no more gas evolves), and finally with 30 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter it.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by distillation to obtain pure methyl this compound.

FischerEsterificationProtocol Setup 1. Setup: Round-bottom flask with stir bar and condenser Reagents 2. Add Reagents: 2-Methylpropanoic Acid and excess Methanol Setup->Reagents Catalyst 3. Add Catalyst: Concentrated H₂SO₄ Reagents->Catalyst Reflux 4. Reflux: Heat for 2-4 hours Catalyst->Reflux Cool_Neutralize 5. Cool & Neutralize: Cool to RT and add to ice-water Reflux->Cool_Neutralize Extract 6. Extract: With Diethyl Ether (3x) Cool_Neutralize->Extract Wash 7. Wash: Water, NaHCO₃ solution, Brine Extract->Wash Dry 8. Dry: Over anhydrous Na₂SO₄ Wash->Dry Filter 9. Filter Dry->Filter SolventRemoval 10. Solvent Removal: Rotary Evaporator Filter->SolventRemoval Purify 11. Purify: Distillation SolventRemoval->Purify Product Pure Methyl this compound Purify->Product

Experimental workflow for Fischer Esterification.

Data Presentation

Table 1: Effect of Reactant Ratio on Ester Yield (Illustrative)

Molar Ratio (Methanol : Acid)Reaction Time (hours)Temperature (°C)Yield (%)
1 : 1465~65
5 : 1465>85
10 : 1465>95

Note: Data is illustrative based on general principles of Fischer esterification.[3]

Table 2: Comparison of Acid Catalysts (Illustrative)

CatalystCatalyst Loading (mol%)Reaction Time (hours)Yield (%)
H₂SO₄54High
p-TsOH54High
Acidic Resin10 (w/w%)6Good to High

This technical support guide should provide a solid foundation for troubleshooting and optimizing the synthesis of this compound. For further assistance, please consult relevant literature or contact a technical support specialist.

References

Technical Support Center: Optimizing Methyl Isobutyrate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl isobutyrate via Fischer esterification of isobutyric acid and methanol (B129727).

Troubleshooting Guide

This guide addresses common issues encountered during the esterification process in a question-and-answer format.

Question: Why is my methyl isobutyrate yield consistently low?

Answer: Low yields in Fischer esterification are a common problem and can be attributed to several factors. This is an equilibrium-driven reaction, so optimizing conditions to favor product formation is crucial.[1]

  • Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reflux time. Monitoring the reaction progress via techniques like TLC or GC can help determine the optimal reaction time.

  • Water Content: The presence of water in the reactants or glassware can inhibit the reaction. Fischer esterification produces water as a byproduct, and its presence can shift the equilibrium back towards the reactants.[1] Ensure all glassware is thoroughly dried and use anhydrous reactants if possible.

  • Suboptimal Reactant Ratio: An inappropriate molar ratio of methanol to isobutyric acid can limit the conversion. Using an excess of the less expensive reactant, typically the alcohol, can shift the equilibrium towards the product.[1]

  • Insufficient Catalyst: The acid catalyst is essential for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. An insufficient amount of catalyst will result in a slow or incomplete reaction.

  • Low Reaction Temperature: The reaction may not have been heated sufficiently. Esterification typically requires heating under reflux to proceed at a reasonable rate.[2]

Question: I'm observing two layers during workup, but the separation is poor. What can I do?

Answer: Poor separation during the aqueous workup is often due to the formation of an emulsion or insufficient density difference between the organic and aqueous layers.

  • Emulsion Formation: Vigorous shaking of the separatory funnel can lead to emulsions. Instead, gently invert the funnel several times to mix the layers. If an emulsion has formed, letting the funnel stand for a period may allow the layers to separate. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions by increasing the polarity of the aqueous phase.

  • Insufficient Quenching: If the reaction mixture is not sufficiently neutralized, the remaining acid can interfere with separation. Ensure that the sodium bicarbonate wash is complete by testing the pH of the aqueous layer until it is neutral or slightly basic.

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: Common impurities include unreacted isobutyric acid, methanol, water, and byproducts from side reactions.

  • Unreacted Isobutyric Acid: This can be removed by washing the organic layer with a weak base, such as a saturated sodium bicarbonate solution, which will convert the carboxylic acid into its water-soluble carboxylate salt.

  • Unreacted Methanol: Methanol has some solubility in many organic solvents used for extraction. Washing the organic layer with water or brine can help to remove residual methanol.

  • Water: Traces of water can be removed from the organic layer by drying with an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

  • Purification: For high purity, distillation of the final product is recommended. The lower boiling point of methyl isobutyrate compared to any remaining isobutyric acid allows for effective separation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the strong acid catalyst in Fischer esterification?

A1: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, acts as a catalyst by protonating the carbonyl oxygen of the isobutyric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The catalyst is regenerated at the end of the reaction.[2]

Q2: How can I shift the equilibrium to favor the formation of methyl isobutyrate?

A2: According to Le Chatelier's principle, the equilibrium can be shifted towards the products by either removing one of the products as it is formed or by using an excess of one of the reactants. In the case of methyl isobutyrate synthesis, this can be achieved by:

  • Using a large excess of methanol.[1]

  • Removing water as it is formed, for example, by using a Dean-Stark apparatus.[1]

Q3: What is a suitable temperature for the esterification of isobutyric acid with methanol?

A3: The reaction is typically carried out at the reflux temperature of the alcohol. For methanol, this is approximately 65°C. Heating the reaction mixture to reflux ensures a sufficiently high reaction rate without the loss of volatile reactants or products.[2]

Q4: What are some common safety precautions to take during this experiment?

A4: Isobutyric acid and strong acid catalysts like sulfuric acid are corrosive and should be handled with care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Methanol is flammable and toxic. The reaction should be heated using a heating mantle and not an open flame.

Data Presentation

Table 1: Effect of Methanol to Isobutyric Acid Molar Ratio on Ester Yield

Molar Ratio (Methanol:Isobutyric Acid)Expected Trend in Yield (%)
1:1Baseline
3:1Increased
5:1Further Increase
10:1High, approaching maximum

Note: Using a large excess of alcohol is a common strategy to drive the equilibrium towards the ester product.[1]

Table 2: Effect of Catalyst (Sulfuric Acid) Concentration on Ester Yield

Catalyst Concentration (mol% relative to Isobutyric Acid)Expected Trend in Yield (%)
1Moderate
3Increased
5High
10High, may see diminishing returns

Note: Increasing the catalyst concentration generally increases the reaction rate, leading to a higher yield in a given time, up to a certain point.

Table 3: Effect of Reaction Temperature on Ester Yield

Reaction Temperature (°C)Expected Trend in Yield (%)
25 (Room Temperature)Very Low
50Moderate
65 (Reflux)High
80High (requires sealed vessel)

Note: Higher temperatures increase the reaction rate, allowing the equilibrium to be reached faster.[2]

Experimental Protocols

Standard Protocol for Methyl Isobutyrate Synthesis via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of methyl isobutyrate.

Materials:

  • Isobutyric acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Rotary evaporator (optional)

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask containing a magnetic stir bar, add isobutyric acid (1.0 eq).

    • Add an excess of anhydrous methanol (e.g., 5.0 eq).

    • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.

    • Add a few boiling chips to the flask.

    • Attach a reflux condenser and ensure that cooling water is flowing through it.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Allow the reaction to reflux for a specified time (e.g., 2-3 hours). The progress of the reaction can be monitored by TLC or GC if desired.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add water and diethyl ether to the separatory funnel and gently mix.

    • Allow the layers to separate and remove the aqueous layer.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any unreacted isobutyric acid and the sulfuric acid catalyst. Check the pH of the aqueous wash to ensure it is neutral or slightly basic.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Add anhydrous sodium sulfate to the organic layer to remove any residual water.

    • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification:

    • Purify the crude methyl isobutyrate by simple distillation to obtain the final product. Collect the fraction boiling at the expected boiling point of methyl isobutyrate (~92 °C).

Visualizations

Experimental Workflow for Methyl Isobutyrate Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Isobutyric Acid + Methanol catalyst H₂SO₄ reflux Reflux catalyst->reflux extraction Extraction with Ether reflux->extraction wash_bicarb Wash with NaHCO₃ extraction->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry with Na₂SO₄ wash_brine->drying evaporation Solvent Evaporation drying->evaporation distillation Distillation evaporation->distillation product Pure Methyl Isobutyrate distillation->product

Caption: Experimental workflow for the synthesis and purification of methyl isobutyrate.

Troubleshooting Logic for Low Ester Yield

troubleshooting_low_yield start Low Methyl Isobutyrate Yield check_equilibrium Has the reaction reached equilibrium? start->check_equilibrium check_water Are reactants and glassware dry? check_equilibrium->check_water Yes solution_time Increase reflux time check_equilibrium->solution_time No check_ratio Is the methanol to acid ratio optimal? check_water->check_ratio Yes solution_dry Use anhydrous reactants and dry glassware check_water->solution_dry No check_catalyst Is catalyst concentration sufficient? check_ratio->check_catalyst Yes solution_ratio Increase molar ratio of methanol check_ratio->solution_ratio No check_temp Is the reaction temperature adequate? check_catalyst->check_temp Yes solution_catalyst Increase catalyst concentration check_catalyst->solution_catalyst No solution_temp Ensure proper reflux temperature (e.g., ~65°C) check_temp->solution_temp No

Caption: A logical guide to troubleshooting low yields in methyl isobutyrate synthesis.

References

Technical Support Center: Troubleshooting Emulsion Formation During 2-Methylpropanoate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent and resolve emulsion formation during the liquid-liquid extraction of 2-methylpropanoate.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why is it problematic during extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets.[1] This typically appears as a cloudy or milky third layer between the organic and aqueous phases.[1] The formation of a stable emulsion is disadvantageous because it makes the clean separation of the aqueous and organic layers difficult, if not impossible.[2] This can lead to significant product loss, as the analyte of interest may be trapped within the emulsion, and complicates the entire purification process.[3]

Q2: What are the primary causes of emulsion formation during this compound extraction?

Emulsion formation is often triggered by a combination of chemical and physical factors:

  • Presence of Emulsifying Agents: Samples may contain surfactant-like substances such as phospholipids, proteins, or free fatty acids that stabilize the mixture of organic and aqueous layers.[1][3]

  • Vigorous Agitation: Excessive shaking or mixing provides the mechanical energy required to disperse one liquid into the other, creating the fine droplets that form an emulsion.[1][4]

  • Similar Phase Densities: When the organic and aqueous layers have very similar densities, there is less gravitational force driving their separation, which can promote the stability of an emulsion.[5]

  • High Solute Concentration: High concentrations of dissolved substances can increase the viscosity of a phase, hindering the coalescence of droplets.[6]

  • Insoluble Particulates: Fine solid particles or precipitates can accumulate at the interface, stabilizing an emulsion through a phenomenon known as a Pickering emulsion.[7]

Q3: How can I proactively prevent an emulsion from forming?

Preventing an emulsion is generally more effective than trying to break one after it has formed.[1][3] Consider these preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the agitation that causes emulsions while still providing sufficient surface area for the extraction to occur.[3]

  • Pre-emptive Salting Out: Before starting the extraction, add a saturated salt solution (brine) or solid salt to the aqueous layer. This increases the ionic strength and density of the aqueous phase, which can help prevent emulsion formation.[4][8]

  • Solvent Choice: If persistent emulsions are an issue with a particular solvent like ethyl acetate, consider switching to a more non-polar solvent such as an aliphatic hydrocarbon (e.g., n-pentane or hexane), which often separates more cleanly from aqueous phases.[9][10]

  • Alternative Extraction Methods: For samples that are highly prone to emulsion formation, Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) are excellent alternatives as they avoid the direct mixing of two immiscible liquid phases.[3][4]

Q4: An emulsion has formed in my separatory funnel. What are the immediate steps to break it?

If an emulsion has already formed, several techniques can be employed to break it:

  • Patience: Allow the separatory funnel to stand undisturbed for some time (e.g., 15-30 minutes). Gravity alone is sometimes sufficient for the layers to separate.[1][11]

  • Addition of Brine: Introduce a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, disrupting the forces stabilizing the emulsion and forcing the organic molecules out.[3][4]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning them is a highly effective method to physically force the separation of the layers.[1][4]

  • Filtration: The entire mixture can be filtered through a plug of glass wool or Celite.[3][11] This can physically disrupt the emulsion, allowing the layers to separate upon collection.

  • Temperature Modification: Gently warming the separatory funnel with a hairdryer or in a warm water bath can sometimes break an emulsion by altering solvent densities and solubilities.[7]

Q5: When should I consider adjusting the pH of the mixture?

Adjusting the pH is a useful technique when the emulsion is believed to be stabilized by acidic or basic compounds.[1] For instance, if acidic molecules like free fatty acids are the cause, carefully lowering the pH to approximately 2 with a dilute strong acid (e.g., HCl, H₂SO₄) can neutralize their charge and reduce their emulsifying properties.[8] Conversely, if basic compounds are the issue, a slight increase in pH may be beneficial. This should be done cautiously, as significant pH changes could potentially degrade the target compound, this compound.

Data Presentation: Troubleshooting Techniques

The following table summarizes common methods for breaking emulsions, outlining their principles and key considerations.

TechniquePrinciple of ActionAdvantagesDisadvantages/Considerations
Patience (Standing) Allows gravity to slowly separate the phases.Simple, non-invasive, requires no reagents.Can be very time-consuming and may not work for stable emulsions.[1][11]
Salting Out (Brine/Salt) Increases the ionic strength and density of the aqueous phase, reducing the solubility of organic components.[3]Highly effective, simple, and inexpensive.May affect the solubility of the target analyte; introduces salt that may need to be removed later.
Centrifugation Applies a strong mechanical force to accelerate the separation of phases based on density.[4]Very effective for stubborn emulsions, relatively fast.Requires a centrifuge, limited by the volume of the centrifuge tubes.[1]
pH Adjustment Neutralizes the charge of acidic or basic emulsifying agents, reducing their stabilizing effect.[8]Targets a specific chemical cause of the emulsion.Risk of analyte degradation if the target compound is pH-sensitive.[1]
Addition of a Different Solvent A small amount of a solvent like methanol (B129727) or ethanol (B145695) can alter the polarity and break the emulsion.[7][12]Can be effective for certain types of emulsions.Adds another substance to the mixture that must be removed later.
Filtration (Celite/Glass Wool) Physically disrupts the emulsion layer as it passes through the filter medium.[11]Simple physical method.Can lead to some loss of product adsorbed onto the filter medium.
Ultrasonication Uses high-frequency sound waves to provide the energy to disrupt the emulsion.[1]Can be effective for breaking down fine droplets.May cause localized heating, potentially degrading the sample; requires an ultrasonic bath.[1]

Experimental Protocols

Protocol 1: Preventative Gentle Mixing Technique

  • Combine the aqueous phase and the organic solution containing this compound in a separatory funnel.

  • Secure the stopper at the top of the funnel.

  • Instead of shaking vigorously, gently invert the funnel 5-10 times, holding the stopper and stopcock securely.[1]

  • After each inversion, briefly open the stopcock to vent any pressure buildup.

  • Place the funnel back in a ring stand and allow the layers to settle. This gentle agitation is often sufficient for extraction without creating an emulsion.[3]

Protocol 2: "Salting Out" to Break an Emulsion

  • If an emulsion has formed, keep the mixture in the separatory funnel.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add a small volume of the brine solution (e.g., 5-10 mL) to the separatory funnel.

  • Stopper the funnel and gently rock it back and forth a few times. Do not shake vigorously.

  • Allow the funnel to stand and observe. The emulsion should start to break, and the interface between the layers should become clearer.[3][11]

  • If necessary, add more brine incrementally until the emulsion is resolved.

Protocol 3: Centrifugation to Break an Emulsion

  • Carefully transfer the entire contents of the separatory funnel (including the emulsion) into appropriate centrifuge tubes. Ensure the tubes are balanced.[1]

  • Place the tubes in a centrifuge.

  • Centrifuge the tubes at a moderate speed (e.g., 3000 x g) for 10-20 minutes. The optimal speed and time may vary depending on the stability of the emulsion.[1]

  • After centrifugation, carefully remove the tubes. The layers should now be distinct and well-separated.

  • Carefully pipette the desired layer, leaving the unwanted layer and any interfacial precipitate behind.[1]

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for addressing emulsion formation during the extraction process.

TroubleshootingWorkflow Start Emulsion Formed During This compound Extraction Step1 Step 1: Wait Allow funnel to stand for 15-30 min. Start->Step1 Check1 Did it separate? Step1->Check1 Step2 Step 2: Add Brine (Salting Out) Add saturated NaCl solution and gently rock. Check1->Step2 No End_Success Separation Achieved Proceed with extraction Check1->End_Success Yes Check2 Did it separate? Step2->Check2 Step3 Step 3: Advanced Methods Choose based on sample and equipment Check2->Step3 No Check2->End_Success Yes Centrifuge Centrifugation (Highly Effective) Step3->Centrifuge Filter Filtration (Through Celite / Glass Wool) Step3->Filter pH_Adjust pH Adjustment (If cause is known) Step3->pH_Adjust End_Fail Consider Alternative Methods (e.g., SPE, SLE) Step3->End_Fail Centrifuge->End_Success Centrifuge->End_Fail Filter->End_Success Filter->End_Fail pH_Adjust->End_Success pH_Adjust->End_Fail

Caption: Troubleshooting workflow for resolving emulsions in liquid-liquid extraction.

References

Technical Support Center: Gas Chromatography Analysis of Methyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak resolution of methyl isobutyrate in gas chromatography (GC) experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of methyl isobutyrate, presented in a question-and-answer format.

Question 1: Why is my methyl isobutyrate peak showing fronting?

Peak fronting, where the start of the peak is sloped and the end is steep, is often an indication of column overload. It can also be caused by issues with the sample solvent.

  • Potential Cause 1: Column Overload. Injecting too much of the analyte can saturate the stationary phase, leading to a distorted peak shape.[1][2]

    • Solution:

      • Decrease the concentration of methyl isobutyrate in your sample.

      • Reduce the injection volume.[2]

      • If using split injection, increase the split ratio to introduce less sample onto the column.[2]

      • Consider using a column with a thicker stationary phase film, which can handle higher analyte loads.[2]

  • Potential Cause 2: Incompatible Injection Solvent. If the sample is dissolved in a solvent that is too strong or immiscible with the stationary phase, it can cause peak fronting.

    • Solution:

      • Whenever possible, dissolve the methyl isobutyrate standard or sample in the mobile phase itself or a weaker solvent.

      • Ensure the chosen solvent is appropriate for the polarity of your GC column.

Question 2: What is causing my methyl isobutyrate peak to tail?

Peak tailing, characterized by a gradual return to the baseline after the peak maximum, is a frequent issue in GC. It can stem from either chemical or physical problems within the system.[3]

  • Potential Cause 1: Analyte Interaction with Active Sites. Methyl isobutyrate, being an ester, has polar characteristics. Active sites in the GC system, such as in the inlet liner or at the head of the column, can interact with the analyte, causing tailing.[4]

    • Solution:

      • Use a fresh, deactivated (silanized) inlet liner.[4]

      • Trim 10-20 cm from the front of the GC column to remove any accumulated non-volatile residues or active sites.[4]

      • Ensure you are using a high-quality, inert GC column suitable for your analysis.

  • Potential Cause 2: Physical Issues in the Flow Path. Problems with the column installation or connections can create unswept volumes, leading to peak tailing for all compounds in the chromatogram.[3]

    • Solution:

      • Ensure the column is cut cleanly at a 90° angle. A poor cut can cause turbulence and peak distortion.[3][4]

      • Verify that the column is installed at the correct height within the inlet, as per the manufacturer's instructions.[3][4]

      • Check all fittings and connections for leaks or dead volume.[5]

  • Potential Cause 3: Suboptimal Temperatures. If the column or inlet temperature is too low, it can contribute to peak tailing.

    • Solution:

      • Increase the inlet temperature to ensure rapid volatilization of methyl isobutyrate.

      • Increase the column oven temperature or the ramp rate. However, do not exceed the column's maximum recommended temperature.

Question 3: My methyl isobutyrate peak is broad, and the resolution from adjacent peaks is poor. How can I improve this?

Broad peaks lead to poor resolution, making accurate quantification difficult. Several factors related to the column and analytical conditions can cause this.

  • Potential Cause 1: Suboptimal Carrier Gas Flow Rate. The linear velocity of the carrier gas has a significant impact on peak width and, consequently, resolution.

    • Solution: Optimize the flow rate of your carrier gas (e.g., helium, hydrogen). A flow rate that is too high or too low can lead to peak broadening.[6] Hydrogen generally allows for better efficiency at higher linear velocities, potentially shortening run times without sacrificing resolution.[7]

  • Potential Cause 2: Inappropriate Column Dimensions. The length, internal diameter, and film thickness of the column are critical for achieving good resolution.[8]

    • Solution:

      • Use a longer column to increase the number of theoretical plates and improve separation. Doubling the column length can increase resolution by about 40%.[8][9]

      • Employ a column with a smaller internal diameter (e.g., 0.25 mm) to enhance efficiency and produce narrower peaks.[8]

      • Select an appropriate film thickness. Thinner films can result in sharper peaks, but thicker films are better for highly volatile compounds like methyl isobutyrate as they increase retention.[10]

  • Potential Cause 3: Incorrect Oven Temperature Program. The temperature program dictates how compounds travel through the column.

    • Solution: Lowering the initial oven temperature or reducing the temperature ramp rate can improve the separation of closely eluting peaks.[8][11] For splitless injections, a general guideline is to set the initial oven temperature approximately 20°C below the boiling point of the sample solvent.[4] Given that methyl isobutyrate's boiling point is around 92-93°C, a lower initial temperature may be beneficial for its resolution from other volatile compounds.[1][12][13]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for methyl isobutyrate.

G cluster_0 Peak Shape Troubleshooting cluster_1 Tailing cluster_2 Fronting cluster_3 Broadening start Poor Methyl Isobutyrate Peak Shape issue Identify Issue: Tailing, Fronting, or Broadening? start->issue tailing Tailing Peak issue->tailing Tailing fronting Fronting Peak issue->fronting Fronting broad Broad Peak / Poor Resolution issue->broad Broad check_all_peaks Are all peaks tailing? tailing->check_all_peaks physical_issue Suspect Physical Issue: - Check column cut & installation - Check for leaks/dead volume check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Issue: - Use deactivated liner - Trim column inlet - Check temperatures check_all_peaks->chemical_issue No end Resolution Improved physical_issue->end chemical_issue->end overload Suspect Column Overload: - Reduce sample concentration - Reduce injection volume - Increase split ratio fronting->overload overload->end optimize Optimize Parameters: - Adjust carrier gas flow rate - Modify oven temperature program - Re-evaluate column choice broad->optimize optimize->end

Caption: A logical workflow for troubleshooting poor peak shape in GC.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for analyzing methyl isobutyrate?

A1: The choice of column depends on the sample matrix and other compounds present. Methyl isobutyrate is a moderately polar ester. A good starting point would be a mid-polarity column. Based on the principle of "like dissolves like," a stationary phase with some polarity will provide better retention and selectivity.[10][14] A wax-type column (e.g., DB-WAX, Carbowax) or a column with a cyanopropylphenyl phase is often suitable for separating fatty acid methyl esters and other flavor/fragrance compounds.[8][10][15] For general-purpose analysis, a 5% phenyl-methylpolysiloxane column (e.g., DB-5) can also be used.[8]

Q2: What are typical GC parameters for methyl isobutyrate analysis?

A2: While the optimal parameters will depend on your specific instrument and separation goals, here is a general starting point based on the analysis of volatile esters:

ParameterRecommended SettingRationale
Column Mid-polarity (e.g., DB-WAX or DB-624), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good selectivity for esters. Standard dimensions offer a good balance of efficiency and sample capacity.[10][15]
Inlet Temperature 200-250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload for concentrated samples.
Injection Volume 0.5 - 1.0 µLA smaller volume helps prevent peak distortion.
Carrier Gas Helium or Hydrogen
Flow Rate ~1-2 mL/min (for He)Optimize for best resolution.[11]
Oven Program Initial Temp: 40-60°C, hold for 1-2 min. Ramp: 5-10°C/min to 200-220°C.A low initial temperature helps focus volatile compounds at the head of the column. The ramp rate can be adjusted to improve separation.[16]
Detector FID or MSFID is robust for general quantification. MS provides mass spectral data for confirmation.
Detector Temp 250-280 °CPrevents condensation of analytes in the detector.

Q3: How does sample preparation affect the peak shape of methyl isobutyrate?

A3: Proper sample preparation is crucial for good chromatography.

  • Solvent Choice: The sample should be completely dissolved in a volatile organic solvent that is compatible with the stationary phase.[4] Using a solvent that is too strong can cause peak distortion.[17]

  • Cleanliness: Samples should be free of particulates that could block the syringe or contaminate the inlet and column. Centrifugation or filtration may be necessary.

  • Concentration: As mentioned, the sample concentration must be within the linear range of the column and detector to avoid overload and peak fronting.

Experimental Protocol: Optimizing Methyl Isobutyrate Resolution

This protocol outlines a systematic approach to developing a GC method for methyl isobutyrate, focusing on improving peak resolution.

1. Initial Setup and Column Selection:

  • Objective: Choose an appropriate column and establish initial operating conditions.

  • Procedure:

    • Select a mid-polarity capillary column, for example, a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Install the column according to the manufacturer's instructions, ensuring a clean, 90-degree cut at both ends.

    • Condition the column by heating it to its maximum recommended temperature for a short period to remove any contaminants.

    • Set initial GC parameters as suggested in the FAQ table above.

2. Optimization of Oven Temperature Program:

  • Objective: Refine the temperature gradient to achieve the best separation.

  • Procedure:

    • Prepare a standard solution of methyl isobutyrate and any other relevant compounds at a known concentration (e.g., 100 ppm) in a suitable solvent like methanol (B129727) or hexane.

    • Inject the standard using the initial oven program.

    • If peaks are poorly resolved, first try lowering the initial oven temperature in 5-10°C increments.

    • Next, adjust the temperature ramp rate. A slower ramp (e.g., 2-5°C/min) will increase run time but generally improves the resolution of closely eluting peaks.[6]

    • Continue to adjust the initial temperature and ramp rate until satisfactory separation is achieved.

3. Optimization of Carrier Gas Flow Rate:

  • Objective: Determine the optimal flow rate for peak efficiency.

  • Procedure:

    • Using the optimized temperature program from the previous step, inject the standard at different carrier gas flow rates (or linear velocities).

    • Start at a typical flow rate (e.g., 1.2 mL/min for helium) and analyze at ± 0.2 mL/min increments.

    • Evaluate the chromatograms for peak width and resolution. The optimal flow rate will provide the narrowest peaks without excessively long analysis times.

4. Injection Parameter Refinement:

  • Objective: Ensure proper sample introduction without causing peak distortion.

  • Procedure:

    • If peak fronting is observed, reduce the injection volume (e.g., from 1.0 µL to 0.5 µL) or dilute the standard.

    • If using a split injector, increase the split ratio (e.g., from 50:1 to 100:1) to reduce the mass of analyte reaching the column.

    • Ensure the inlet temperature is sufficient for rapid vaporization but not so high as to cause degradation of the analyte or sample matrix.

By systematically adjusting these key parameters, you can significantly improve the peak resolution of methyl isobutyrate in your gas chromatography analysis.

References

Addressing co-elution issues in the GC analysis of esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common co-elution issues encountered during the Gas Chromatography (GC) analysis of esters.

Troubleshooting Guide

Issue: Poor resolution and co-eluting peaks in my ester analysis. Where do I start?

Co-elution, the overlapping of two or more peaks in a chromatogram, is a frequent challenge in the GC analysis of esters, especially with complex mixtures or isomers.[1] This can lead to inaccurate identification and quantification. A systematic approach to troubleshooting is crucial for resolving these issues.

Initial Steps:

  • Confirm Co-elution:

    • Peak Shape Analysis: Asymmetrical peaks, such as those with a "shoulder" or tailing, are strong indicators of co-elution.[1]

    • Mass Spectrometry (MS) Detector: If using a GC-MS system, examine the mass spectra across the peak. A changing mass spectrum from the leading edge to the trailing edge indicates the presence of multiple components.[1][2]

  • Review Sample Preparation:

    • Incomplete Derivatization: For analyses requiring derivatization (e.g., converting fatty acids to fatty acid methyl esters - FAMEs), ensure the reaction has gone to completion. Incomplete reactions can result in broad peaks of the original analytes that may overlap with the target ester peaks.[1]

    • System Contamination: Run a blank solvent injection to check for contamination from solvents, glassware, or carryover from previous injections, which can introduce extraneous peaks.[1]

Troubleshooting Workflow:

If co-elution is confirmed and not due to sample preparation issues, systematically optimize the GC method parameters.

start Start: Co-eluting Ester Peaks optimize_temp Optimize Temperature Program (Lower initial T, reduce ramp rate) start->optimize_temp resolution_check1 Resolution Sufficient? optimize_temp->resolution_check1 change_column Change GC Column (Select different stationary phase) resolution_check1->change_column No end Resolution Achieved resolution_check1->end Yes resolution_check2 Resolution Sufficient? change_column->resolution_check2 adjust_flow Adjust Carrier Gas Flow Rate resolution_check2->adjust_flow No resolution_check2->end Yes resolution_check3 Resolution Sufficient? adjust_flow->resolution_check3 selective_detector Consider Selective Detector resolution_check3->selective_detector No resolution_check3->end Yes further_dev Further Method Development Required selective_detector->further_dev

Caption: Troubleshooting workflow for resolving co-eluting ester peaks.

Issue: How do I optimize the GC oven temperature program to resolve co-eluting esters?

Optimizing the temperature program is often the first and most effective step in improving the separation of co-eluting esters.[3] The key is to modify the initial temperature, ramp rate, and final temperature to enhance resolution.[4]

Key Parameters to Adjust:

  • Initial Temperature and Hold Time: Lowering the initial oven temperature increases the retention of early-eluting, volatile esters, improving their separation.[1][3] An initial hold time may be necessary, especially for splitless injections, to ensure proper trapping of analytes at the head of the column.[4]

  • Temperature Ramp Rate: A slower ramp rate increases the interaction time between the esters and the stationary phase, which can significantly improve the resolution of closely eluting compounds, particularly in the middle of the chromatogram.[5]

  • Final Temperature and Hold Time: While less impactful on resolution, a sufficiently high final temperature and hold time are crucial to ensure all high-boiling point esters elute from the column, preventing carryover into subsequent analyses.[4]

Illustrative Impact of Temperature Ramp Rate on Resolution:

Ramp Rate (°C/min)Resolution between two Critical Ester PairsAnalysis Time (min)
201.2 (Partial Co-elution)15
101.8 (Baseline Separation)25
52.5 (Excellent Separation)40

Experimental Protocol: Optimizing Temperature Program

  • Scouting Run: Start with a generic temperature program (e.g., initial temperature of 40-50°C, ramp rate of 10°C/min, and a high final temperature with a hold) to determine the elution range of your esters.[4]

  • Optimize Initial Temperature: If early eluting peaks are co-eluting, decrease the initial temperature in 10-20°C increments.

  • Optimize Ramp Rate: If peaks in the middle of the chromatogram are not resolved, decrease the ramp rate in steps of 2-5°C/min.[3]

  • Introduce Isothermal Holds: For particularly difficult separations, an isothermal hold (holding the temperature constant for a few minutes) can be introduced just before the elution of the critical pair.[6]

  • Adjust Final Temperature: Ensure the final temperature is at least 20-30°C above the elution temperature of the last ester of interest.

Issue: Optimizing the temperature program is not enough. Should I change my GC column?

Yes, if temperature program optimization does not resolve the co-elution, changing the GC column is the next logical step. The choice of the stationary phase is a critical factor in achieving selectivity.

Column Selection Strategy:

  • Polarity is Key: The general principle is "like dissolves like." For the separation of polar esters, a polar stationary phase is generally recommended.[7]

  • Common Phases for Esters:

    • Non-polar phases (e.g., 100% dimethylpolysiloxane) separate based on boiling point.

    • Intermediate-polar phases (e.g., 5% diphenyl / 95% dimethylpolysiloxane) offer a different selectivity.

    • Polar phases , especially those containing cyanopropyl groups (e.g., biscyanopropyl siloxane), are highly effective for separating isomeric esters, such as cis/trans isomers of fatty acid methyl esters (FAMEs).

  • Column Dimensions:

    • Length: Longer columns provide higher resolution but increase analysis time.

    • Internal Diameter (I.D.): Narrower I.D. columns offer higher efficiency and better resolution.

    • Film Thickness: Thicker films increase retention, which can be beneficial for volatile esters.

Comparison of Stationary Phases for Ester Separation:

Stationary PhasePolarityTypical Application for Esters
100% DimethylpolysiloxaneNon-polarGeneral purpose, separation by boiling point.
5% Diphenyl / 95% DimethylpolysiloxaneLow PolarityGood for a wide range of esters.
50% Diphenyl / 50% DimethylpolysiloxaneIntermediate PolarityIncreased selectivity for aromatic esters.
Polyethylene Glycol (WAX)PolarSeparation of polar esters, good for FAMEs.
Biscyanopropyl SiloxaneHigh PolarityExcellent for separation of geometric (cis/trans) isomers of FAMEs.

Experimental Protocol: Changing a GC Column

  • Cool Down the GC: Ensure the injector, oven, and detector are at a safe temperature.

  • Turn Off Gases: Turn off the carrier gas and detector gases.

  • Remove the Old Column: Carefully disconnect the column nuts from the injector and detector. Remove the old column from the oven.

  • Prepare the New Column: Unpack the new column and slide on the appropriate column nuts and ferrules. Trim about 10-15 cm from each end of the column using a ceramic scoring wafer to ensure a clean, square cut.[8][9]

  • Install the New Column:

    • Insert the column into the injector to the correct depth as specified by the instrument manufacturer and tighten the nut.[10]

    • Turn on the carrier gas and check for flow by dipping the detector end of the column into a vial of solvent (e.g., isopropanol) and looking for bubbles.

    • Insert the column into the detector and tighten the nut.

  • Leak Check: Perform an electronic leak check at the injector and detector fittings.

  • Column Conditioning: Condition the new column by heating it to its maximum isothermal temperature (or as recommended by the manufacturer) for 1-2 hours with carrier gas flow to remove any contaminants.[8]

Frequently Asked Questions (FAQs)

Q1: What is co-elution in GC?

A1: Co-elution occurs when two or more different compounds elute from the GC column at the same time, resulting in a single, unresolved chromatographic peak.[2] This can interfere with the accurate identification and quantification of the analytes.

Q2: Can my injection technique cause co-elution?

A2: While injection technique itself doesn't directly cause co-elution in terms of changing selectivity, a poor injection can lead to broad peaks, which increases the likelihood of peak overlap. For example, injecting too large a sample volume can overload the column, leading to peak fronting and distortion, which can mask the separation of closely eluting compounds.[11]

Q3: How does the carrier gas flow rate affect the separation of esters?

A3: The carrier gas flow rate (or more accurately, the linear velocity) affects column efficiency. Every column has an optimal flow rate at which it will provide the best resolution. Deviating significantly from this optimum (either too high or too low) will decrease efficiency, leading to broader peaks and potentially worsening co-elution. Adjusting the flow rate can sometimes improve separation, but it is generally a finer adjustment compared to changing the temperature program or column.

Q4: What are selective detectors, and can they help with co-elution?

A4: Selective detectors are designed to respond only to specific types of compounds. If your co-eluting esters have different elemental compositions, a selective detector can help. For example:

  • A Nitrogen-Phosphorus Detector (NPD) is highly sensitive to compounds containing nitrogen or phosphorus.[12]

  • An Electron Capture Detector (ECD) is selective for halogenated compounds.

  • A Flame Photometric Detector (FPD) is selective for sulfur or phosphorus-containing compounds.[12]

  • A Mass Spectrometer (MS) can act as a selective detector by monitoring for specific ions characteristic of each co-eluting compound (Selected Ion Monitoring - SIM mode), allowing for their individual quantification even if they are not chromatographically separated.[12]

Q5: I have tried everything, and two isomeric esters still co-elute. What else can I do?

A5: For extremely challenging separations, such as certain isomers that have very similar boiling points and polarities, advanced techniques may be necessary:

  • Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases connected in series. The effluent from the first column is systematically trapped and then re-injected onto the second column, providing a much higher degree of separation.

  • Serially Connected Columns: A simpler approach involves connecting two columns of different polarities in series.[13] This can sometimes provide a unique selectivity that resolves compounds that co-elute on either column individually.

cluster_0 Standard GC cluster_1 Serially Connected Columns Column 1 Column 1 Detector Detector Column 1->Detector Co-eluting Peaks Column A (Non-polar) Column A (Non-polar) Column B (Polar) Column B (Polar) Column A (Non-polar)->Column B (Polar) Resolved Peaks Detector 2 Detector Column B (Polar)->Detector 2 Resolved Peaks

Caption: Comparison of standard GC with serially connected columns.

References

Technical Support Center: Minimizing Degradation of 2-Methylpropanoate During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of 2-Methylpropanoate (also known as methyl isobutyrate) during sample preparation. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure sample integrity and obtain accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most significant degradation pathway for this compound is the hydrolysis of its ester bond. This reaction can be catalyzed by both acids and bases, yielding 2-methylpropanoic acid and methanol (B129727). In biological samples, enzymatic hydrolysis by esterases is also a major concern.

Q2: How can I detect this compound degradation in my samples?

A2: Degradation can be monitored using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for separating and identifying this compound and its degradation product, 2-methylpropanoic acid. An increase in the peak corresponding to 2-methylpropanoic acid and a decrease in the this compound peak are indicative of degradation.

Q3: What are the ideal storage conditions for samples containing this compound?

A3: To ensure stability, samples should be stored at low temperatures, preferably at -20°C or below, in tightly sealed containers to prevent exposure to moisture. For biological samples, immediate freezing or the addition of esterase inhibitors is recommended. Avoid prolonged storage at room temperature, especially under non-neutral pH conditions.

Q4: How does pH affect the stability of this compound?

A4: Both acidic and basic conditions accelerate the hydrolysis of this compound. Alkaline hydrolysis (saponification) is generally faster and irreversible, while acid-catalyzed hydrolysis is a reversible reaction. For optimal stability, maintaining a neutral or slightly acidic pH (around 6-7) is recommended during sample preparation and storage.

Q5: Are there specific inhibitors I can use to prevent enzymatic degradation in biological samples?

A5: Yes, for biological matrices such as plasma or tissue homogenates, adding esterase inhibitors is crucial. Common inhibitors include sodium fluoride (B91410) (NaF), phenylmethylsulfonyl fluoride (PMSF), and diisopropyl fluorophosphate (B79755) (DFP). The choice and concentration of the inhibitor may need to be optimized for your specific sample type and experimental conditions.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Table 1: Troubleshooting Low Recovery of this compound

Potential Cause Recommended Solution
Hydrolysis during sample extraction - Maintain a neutral or slightly acidic pH (6-7) during extraction.- Perform extraction steps at low temperatures (e.g., on an ice bath).- Use anhydrous solvents and minimize exposure to water.
Enzymatic degradation in biological samples - Add an esterase inhibitor (e.g., NaF, PMSF) to the sample immediately after collection.- Keep biological samples on ice and process them as quickly as possible.
Thermal degradation - Avoid excessive heat during sample processing steps like solvent evaporation. Use a gentle stream of nitrogen at room temperature or a rotary evaporator with a low-temperature water bath.
Volatilization of this compound - Ensure sample containers are tightly sealed during all steps.- Minimize headspace in vials.- Use appropriate sample concentration techniques that do not require high heat.
Issue 2: Inconsistent or Irreproducible Results

Table 2: Troubleshooting Inconsistent Results

Potential Cause Recommended Solution
Variable sample handling time - Standardize the entire sample preparation workflow with consistent timing for each step.- Process samples in smaller, manageable batches.
Inconsistent pH across samples - Buffer all aqueous solutions used in the sample preparation process.- Measure and adjust the pH of each sample to a consistent value before processing.
Incomplete inhibition of enzymatic activity - Ensure thorough mixing of the esterase inhibitor with the sample.- Optimize the concentration of the esterase inhibitor.
Cross-contamination - Use fresh, clean glassware and pipette tips for each sample.- Run blank samples between experimental samples to check for carryover.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Aqueous Samples

This protocol is designed to minimize the degradation of this compound during extraction from an aqueous matrix.

Materials:

  • SPE Cartridge (e.g., C18)

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., HPLC-grade water, pH adjusted to 6.5)

  • Wash Solvent (e.g., 5% Methanol in HPLC-grade water, pH 6.5)

  • Elution Solvent (e.g., Ethyl Acetate or Dichloromethane)

  • Sample pre-adjusted to pH 6.5

  • Vacuum manifold

Methodology:

  • Conditioning: Pass 2-3 column volumes of methanol through the SPE cartridge.

  • Equilibration: Pass 2-3 column volumes of pH 6.5 HPLC-grade water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the pH-adjusted sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1-2 column volumes of the wash solvent to remove polar impurities.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the this compound with 1-2 column volumes of the elution solvent into a clean collection tube.

  • Post-Elution: The eluate can be concentrated under a gentle stream of nitrogen if necessary and is now ready for analysis (e.g., by GC-MS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection pH Adjustment pH Adjustment Sample Collection->pH Adjustment Adjust to pH 6-7 Extraction Extraction pH Adjustment->Extraction e.g., SPE or LLE Solvent Evaporation Solvent Evaporation Extraction->Solvent Evaporation Low Temp Reconstitution Reconstitution Solvent Evaporation->Reconstitution GC-MS Analysis GC-MS Analysis Reconstitution->GC-MS Analysis

Caption: Experimental workflow for minimizing this compound degradation.

degradation_pathway cluster_catalysts Catalysts This compound This compound Degradation Products 2-Methylpropanoic Acid Methanol This compound->Degradation Products Hydrolysis Acid (H+) Acid (H+) Acid (H+)->Degradation Products Base (OH-) Base (OH-) Base (OH-)->Degradation Products Esterases Esterases Esterases->Degradation Products

Caption: Primary degradation pathway of this compound.

Strategies to increase the efficiency of lipase-catalyzed ester synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipase-catalyzed ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency of their enzymatic esterification reactions.

Frequently Asked Questions (FAQs)

Q1: My ester conversion rate is low. What are the potential causes and solutions?

Low ester conversion is a common issue with several potential root causes. Systematically troubleshooting the following factors can help identify and resolve the problem:

  • Water Activity (a_w): Water is crucial for lipase (B570770) activity, but excess water can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification.[1] The optimal water activity is enzyme-dependent.[1] For instance, Novozym 435 (immobilized Candida antarctica lipase B) performs well at very low water activities, while immobilized Candida rugosa lipase may require a water activity above 0.5.[1] For sugar ester synthesis, water activities below 0.2 are often optimal.[2]

    • Troubleshooting:

      • Ensure all reactants and solvents are appropriately dried.

      • Consider adding molecular sieves to the reaction to remove water produced during the reaction.[3]

      • Empirically determine the optimal water activity for your specific enzyme-substrate system.

  • Enzyme Inhibition: Substrates (short-chain acids and alcohols) or the product (ester) can inhibit or deactivate the lipase, especially at high concentrations.[4][5] Short-chain acids like acetic acid and butyric acid are known inhibitors of Candida antarctica lipase B.[5]

    • Troubleshooting:

      • Employ a fed-batch strategy to maintain low substrate concentrations.[4]

      • Use a solvent to reduce the concentration of inhibitory substrates.[4]

      • Consider enzyme immobilization, which can sometimes improve stability against inhibitors.

  • Reaction Equilibrium: Esterification is a reversible reaction. To favor ester synthesis, the equilibrium needs to be shifted towards the product side.

    • Troubleshooting:

      • Use a stoichiometric excess of one of the reactants, typically the alcohol.[6]

      • Continuously remove one of the products (water or the ester). This can be achieved through methods like pervaporation, vacuum, or the use of molecular sieves.[1][7]

  • Mass Transfer Limitations: In highly viscous reaction mixtures, the diffusion of substrates to the enzyme's active site can be limited, reducing the reaction rate.[8]

    • Troubleshooting:

      • Increase the agitation speed.[9]

      • Use a solvent to reduce viscosity.[8]

      • Consider using an immobilized lipase on a support that minimizes diffusion barriers.

Q2: The reaction starts well but then the rate decreases significantly or stops. Why is this happening?

This is a classic sign of product inhibition or a shift in equilibrium due to water accumulation.

  • Water Accumulation: As the esterification reaction proceeds, water is produced as a byproduct. This increases the local water activity, which can shift the equilibrium back towards hydrolysis, effectively lowering the net ester production rate.[1] This is a frequent issue in continuous reactors.[1]

    • Solution: Implement continuous water removal from the reaction medium.

  • Substrate/Product Inhibition: The accumulation of the ester product or high concentrations of unreacted substrates (especially short-chain acids and alcohols) can inhibit the lipase.[4][10]

    • Solution:

      • Optimize the initial substrate molar ratio.

      • Consider a fed-batch approach for substrate addition.

      • If feasible, remove the ester product from the reaction mixture as it is formed.

Q3: How do I choose the right solvent for my reaction?

The choice of solvent significantly impacts lipase activity and stability.[11]

  • Polar vs. Nonpolar Solvents:

    • Polar organic solvents can sometimes lead to a decrease or loss of lipase activity.[11][12]

    • Nonpolar organic solvents can make the lipase too rigid, which can also negatively affect its activity.[11][12] Hydrophobic solvents generally result in higher reaction rates than hydrophilic ones.[13]

  • Solvent-Free Systems: For many applications, particularly in the food industry, solvent-free systems are preferred to avoid residual solvents in the final product.[13] However, this can lead to issues with high viscosity and substrate inhibition.[4][8]

  • Green Solvents: Ionic liquids and deep eutectic solvents are being explored as more environmentally friendly alternatives that can improve lipase activity and stability.[12]

Q4: What is the benefit of using an immobilized lipase?

Immobilization offers several advantages over using free lipase in solution:

  • Enhanced Stability: Immobilization can increase the rigidity of the enzyme, making it more stable against denaturation by organic solvents, temperature, and pH changes.[14][15]

  • Easy Separation and Reuse: Immobilized enzymes can be easily separated from the reaction mixture, simplifying product purification and allowing for the reuse of the expensive biocatalyst over multiple cycles.[4][16]

  • Reduced Inhibition: In some cases, immobilization can reduce substrate or product inhibition.

  • Hyperactivation: Immobilization on hydrophobic supports can sometimes lead to "hyper-activation" of the lipase by fixing it in its open, active conformation.[17]

Troubleshooting Guides

Guide 1: Low Ester Yield

This guide provides a step-by-step approach to diagnosing and resolving low ester yields.

LowEsterYield Start Low Ester Yield CheckWater 1. Check Water Activity (a_w) Start->CheckWater WaterHigh a_w too high? CheckWater->WaterHigh RemoveWater Action: Remove water (e.g., molecular sieves, vacuum) WaterHigh->RemoveWater Yes CheckInhibition 2. Check for Inhibition WaterHigh->CheckInhibition No RemoveWater->CheckInhibition Inhibition Substrate/Product Inhibition? CheckInhibition->Inhibition FedBatch Action: Use fed-batch or solvent Inhibition->FedBatch Yes CheckEquilibrium 3. Check Reaction Equilibrium Inhibition->CheckEquilibrium No FedBatch->CheckEquilibrium Equilibrium Equilibrium not shifted? CheckEquilibrium->Equilibrium ShiftEquilibrium Action: Use excess substrate or remove product Equilibrium->ShiftEquilibrium Yes CheckMassTransfer 4. Check for Mass Transfer Limitations Equilibrium->CheckMassTransfer No ShiftEquilibrium->CheckMassTransfer MassTransfer High viscosity? CheckMassTransfer->MassTransfer IncreaseAgitation Action: Increase agitation or use solvent MassTransfer->IncreaseAgitation Yes End Yield Improved MassTransfer->End No IncreaseAgitation->End

Caption: Troubleshooting workflow for low ester yield.

Guide 2: Reaction Rate Decreases Over Time

This guide helps to identify the cause of a declining reaction rate.

ReactionRateDecline Start Reaction Rate Declines CheckWaterAccumulation 1. Check for Water Accumulation Start->CheckWaterAccumulation WaterAccumulation Is water a byproduct? CheckWaterAccumulation->WaterAccumulation ContinuousRemoval Action: Implement continuous water removal WaterAccumulation->ContinuousRemoval Yes CheckProductInhibition 2. Check for Product Inhibition WaterAccumulation->CheckProductInhibition No ContinuousRemoval->CheckProductInhibition ProductInhibition Is product known to be inhibitory? CheckProductInhibition->ProductInhibition RemoveProduct Action: Remove product as it forms ProductInhibition->RemoveProduct Yes CheckEnzymeStability 3. Check Enzyme Stability ProductInhibition->CheckEnzymeStability No RemoveProduct->CheckEnzymeStability EnzymeDenaturation Harsh conditions (T, pH)? CheckEnzymeStability->EnzymeDenaturation OptimizeConditions Action: Optimize reaction conditions or immobilize enzyme EnzymeDenaturation->OptimizeConditions Yes End Rate Stabilized EnzymeDenaturation->End No OptimizeConditions->End

Caption: Troubleshooting workflow for declining reaction rate.

Data Presentation

Table 1: Influence of Reaction Parameters on Ester Synthesis

ParameterEffect on ConversionOptimal Conditions (Example)Reference
Reaction Time Increases with time until equilibriumNonyl caprylate: 5 hours; Ethyl valerate: 45 minutes[9][18]
Temperature Increases activity to an optimum, then denaturationNonyl caprylate & Ethyl valerate: 40°C[9][18]
Enzyme Amount Increases conversion up to a saturation pointNonyl caprylate: 25% (w/w); Ethyl valerate: 15% (w/w)[9][18]
Agitation Speed Increases rate by overcoming mass transfer limits200 rpm[9][18]
Water Activity (a_w) Low a_w favors synthesis, high a_w favors hydrolysis< 0.2 for sugar esters[2]

Table 2: Effect of Water Activity on Fructose Palmitate Synthesis

Initial Water Activity (a_w)Conversion Yield (%)Initial Rate (g L⁻¹h⁻¹)Reference
< 0.0728.54.9[2]
Increasing a_wDecreasedDecreased[2]
Dried (molecular sieves)73.410.1[2]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Ester Synthesis in a Solvent-Free System

This protocol is a general guideline for the synthesis of flavor esters.[9]

  • Reactant Preparation:

    • Accurately weigh the fatty acid and alcohol in the desired molar ratio into a sealed reaction vessel.

  • Enzyme Addition:

    • Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically expressed as a weight percentage of the total substrates (e.g., 15-25% w/w).[9]

  • Reaction Conditions:

    • Place the reaction vessel in a shaking incubator set to the optimal temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).[9]

  • Monitoring the Reaction:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Analyze the sample using an appropriate method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of the ester product and remaining substrates.

  • Reaction Termination and Product Isolation:

    • Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering off the immobilized enzyme.

    • The enzyme can be washed with a suitable solvent, dried, and stored for reuse.

    • The liquid product mixture can then be purified, for example, by distillation or chromatography, to isolate the ester.

Protocol 2: Determination of Optimal Water Activity (a_w)

This protocol describes a method to determine the optimal initial water activity for a lipase-catalyzed reaction.[2]

  • Pre-equilibration of Enzyme and Substrates:

    • Prepare a series of sealed chambers containing saturated salt solutions that provide a range of known, constant water activities.

    • Place open vials containing the lipase and each of the substrates (separately) into these chambers.

    • Allow the components to equilibrate for a sufficient time (e.g., 24-48 hours) until their water activity matches that of the surrounding atmosphere.

  • Reaction Setup:

    • In a glove box or a controlled humidity environment, combine the pre-equilibrated lipase and substrates in a reaction vessel.

  • Reaction and Analysis:

    • Run the esterification reaction under standard conditions (temperature, agitation).

    • Monitor the initial reaction rate and the final conversion yield for each of the different initial water activities.

  • Data Analysis:

    • Plot the initial reaction rate and final conversion as a function of water activity to identify the optimal a_w for the specific enzyme-substrate system.

References

Overcoming challenges in the purification of methyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of methyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude methyl isobutyrate?

A1: Common impurities in crude methyl isobutyrate typically include unreacted starting materials such as isobutyric acid and methanol (B129727), water formed during the reaction, residual acid or base catalyst, and byproducts from side reactions. In some synthetic routes, impurities with close boiling points, like methyl methacrylate (B99206), can also be present, making purification challenging.[1][2]

Q2: Why is simple distillation often ineffective for purifying methyl isobutyrate?

A2: Simple distillation is often insufficient due to the formation of azeotropes and the presence of impurities with boiling points close to that of methyl isobutyrate. Methyl isobutyrate can form azeotropic mixtures with methanol and water, meaning they boil at a constant temperature and composition, thus preventing their separation by simple distillation.[1][3]

Q3: What is azeotropic distillation and how does it help in purifying methyl isobutyrate?

A3: Azeotropic distillation is a technique used to separate components that form azeotropes. It involves adding a third component, known as an entrainer, to the mixture. The entrainer forms a new, lower-boiling azeotrope with one or more of the components (e.g., water and methanol), which can then be distilled off, effectively breaking the original azeotrope and allowing for the separation of the desired compound.[3] For methyl isobutyrate purification, hydrocarbons like hexane (B92381) or cyclohexane (B81311) can be used as entrainers to remove water and methanol.[1]

Q4: How can I remove acidic impurities like isobutyric acid from my methyl isobutyrate sample?

A4: Acidic impurities can be effectively removed by washing the crude methyl isobutyrate with a mild aqueous base solution. A 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is commonly used.[4] The acidic impurities react with the base to form salts, which are soluble in the aqueous layer and can be separated using a separatory funnel. It is crucial to vent the separatory funnel frequently during washing, as the neutralization reaction produces carbon dioxide gas.

Q5: My purified methyl isobutyrate is cloudy. What is the likely cause and how can I fix it?

A5: A cloudy appearance in purified methyl isobutyrate is most often due to the presence of dispersed water. To resolve this, the product should be dried using an anhydrous drying agent. Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable choices for esters.[5] Add the drying agent to the organic liquid, swirl, and allow it to stand until the liquid is clear. The drying agent should be removed by filtration before any subsequent distillation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield after distillation - Incomplete reaction. - Loss of product during aqueous washes. - Inefficient distillation setup. - Hydrolysis of the ester during purification.- Monitor the reaction to completion using techniques like TLC or GC. - Minimize the number of washes and ensure proper phase separation. - Insulate the distillation column and ensure proper thermometer placement. - Avoid excessive heating and prolonged exposure to acidic or basic conditions.
Product is still wet after drying with anhydrous salt - Insufficient amount of drying agent used. - Insufficient contact time. - The drying agent is no longer effective (has absorbed maximum water).- Add more drying agent until it no longer clumps together and flows freely.[5][6] - Allow the mixture to stand for at least 15-30 minutes with occasional swirling.[7] - Use fresh drying agent.
Poor separation of components during fractional distillation - Distillation rate is too fast. - Inefficient fractionating column. - Fluctuating heat source.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A rate of 1-2 drops per second is recommended.[8] - Use a longer fractionating column or one with a higher surface area packing material. - Use a heating mantle with a stirrer or a sand bath for uniform heating.
Product decomposes during distillation - Distillation temperature is too high. - Presence of acidic or basic impurities.- Consider vacuum distillation to lower the boiling point of the ester. - Ensure all acidic or basic impurities are removed through washing before distillation.

Quantitative Data

Table 1: Physical Properties of Methyl Isobutyrate and Common Impurities

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 20°C) Solubility in Water
Methyl Isobutyrate102.1392.30.891Slightly soluble[9]
Methanol32.0464.70.792Miscible
Water18.02100.00.998N/A
Isobutyric Acid88.11154.50.949Soluble
Methyl Methacrylate100.12100.30.936Sparingly soluble

Table 2: Azeotropic Data for Methyl Isobutyrate Binary Systems

Component A Component B Boiling Point of Azeotrope (°C) Composition of Azeotrope (% w/w of B)
Methyl IsobutyrateMethanol77.76.8[10]
Methyl IsobutyrateWater83.517[11]

Note: Azeotropic data can vary slightly with pressure.

Experimental Protocols

Protocol 1: Neutralization Wash of Crude Methyl Isobutyrate
  • Transfer the crude methyl isobutyrate to a separatory funnel of appropriate size.

  • Add a 5% (w/v) aqueous solution of sodium bicarbonate to the separatory funnel. Use approximately one-third of the volume of the crude ester.

  • Stopper the funnel and gently invert it. Immediately open the stopcock to vent the pressure generated from CO₂ evolution.

  • Close the stopcock and shake the funnel gently for 1-2 minutes with frequent venting.

  • Allow the layers to separate completely. The aqueous layer (bottom layer if the organic solvent is less dense than water) will contain the sodium salt of the acidic impurities.

  • Drain the lower aqueous layer.

  • Repeat the washing process with the sodium bicarbonate solution until no more gas evolution is observed.

  • Finally, wash the organic layer with deionized water to remove any residual base and salts.

  • Drain the aqueous layer and transfer the washed methyl isobutyrate to a clean, dry flask for the drying step.

Protocol 2: Drying of Methyl Isobutyrate
  • To the flask containing the washed methyl isobutyrate, add a suitable amount of anhydrous sodium sulfate (a layer of about 0.5 cm at the bottom of the flask is a good starting point).

  • Swirl the flask to ensure the drying agent is well-dispersed. If the sodium sulfate clumps together, it indicates the presence of water.[6]

  • Continue adding small portions of anhydrous sodium sulfate until some of the powder remains free-flowing and does not clump.[5] This indicates that all the water has been absorbed.

  • Allow the mixture to stand for 15-30 minutes to ensure complete drying.

  • Separate the dried methyl isobutyrate from the sodium sulfate by gravity filtration or by carefully decanting the liquid into a clean, dry round-bottom flask suitable for distillation.

Protocol 3: Purity Analysis by Gas Chromatography (GC-FID)
  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX or similar), is suitable for separating esters and alcohols. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 150 °C.

    • Hold: Maintain 150 °C for 5 minutes.

  • Injection: Inject 1 µL of a diluted sample (e.g., 1% in a suitable solvent like dichloromethane (B109758) or ethyl acetate) in split mode (e.g., 50:1 split ratio).

  • Analysis: Identify the peaks by comparing their retention times with those of pure standards. Quantify the purity by calculating the area percentage of the methyl isobutyrate peak relative to the total area of all peaks.

Visualizations

experimental_workflow crude_ester Crude Methyl Isobutyrate wash Neutralization Wash (5% NaHCO3 aq.) crude_ester->wash separate1 Separatory Funnel (Remove Aqueous Layer) wash->separate1 drying Drying (Anhydrous Na2SO4) separate1->drying filtration Filtration/Decantation drying->filtration distillation Fractional Distillation filtration->distillation pure_product Pure Methyl Isobutyrate distillation->pure_product analysis GC-FID Analysis pure_product->analysis troubleshooting_logic start Purification Issue? q1 Is the product cloudy? start->q1 a1_yes Product is wet. Proceed to drying step. q1->a1_yes Yes a1_no No q1->a1_no q2 Is there an acidic impurity (e.g., from a pH test)? a1_no->q2 a2_yes Perform neutralization wash. q2->a2_yes Yes a2_no No q2->a2_no q3 Poor separation during distillation? a2_no->q3 a3_yes - Reduce distillation rate. - Check column efficiency. - Ensure stable heating. q3->a3_yes Yes a3_no No q3->a3_no end Consult further documentation. a3_no->end

References

Technical Support Center: Optimizing Non-Aqueous Biocatalysis of Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing water content during non-aqueous biocatalysis for ester synthesis.

Troubleshooting Guide

Issue 1: Low Ester Yield Due to Excess Water

Q1: My esterification reaction shows low conversion, and I suspect excess water is the cause. How can I address this?

A1: Excess water can shift the reaction equilibrium back towards the reactants, reducing your ester yield.[1][2] Several in-situ water removal techniques can be employed to drive the reaction towards product formation. The choice of method depends on your specific reaction conditions and scalability.

Quantitative Comparison of Water Removal Methods:

Water Removal MethodTypical Agent/SetupWater Activity (aW) ControlImpact on Ester YieldKey Considerations
Molecular Sieves 3Å or 4Å molecular sievesAdsorbs water, lowering aWSignificant increase in yield by shifting equilibriumCan be difficult to handle on a large scale; potential for enzyme adsorption.[3][4][5][6]
Salt Hydrates Pairs of salt hydrates (e.g., Na₂SO₄·10H₂O/Na₂SO₄)Buffers aW at a specific levelCan maintain optimal enzyme activity and improve yieldSelection of appropriate salt pair is crucial for desired aW.[7][8][9]
Pervaporation Water-selective membrane (e.g., PVA-PES)Continuously removes water from the reaction mixtureCan achieve very high conversion rates (>95%)Requires specialized equipment; membrane compatibility with solvents is a factor.[10][11][12]
Solvent Modification Addition of polar co-solvents (e.g., acetone)Increases water solubility in the organic phase for removalCan maintain higher conversion rates in continuous reactorsMay affect enzyme activity and stability.[13]

Experimental Protocols:

  • Protocol 1: Using Molecular Sieves for Water Removal

    • Activate 3Å or 4Å molecular sieves by heating them in a drying oven.[14]

    • Add the activated molecular sieves to the reaction mixture at the start of the esterification reaction. A typical loading is 10-20% (w/v).

    • Ensure continuous stirring to facilitate contact between the sieves and the reaction medium.

    • Monitor the reaction progress by techniques such as TLC or GC.

    • At the end of the reaction, separate the molecular sieves by filtration or decantation.

  • Protocol 2: Controlling Water Activity with Salt Hydrate (B1144303) Pairs

    • Select a salt hydrate pair that buffers the water activity at the desired level for your enzyme.[9]

    • Add the salt hydrate pair to the reaction vessel along with the enzyme and substrates. The amount will depend on the reaction volume and expected water production.

    • The salt hydrate pair will absorb or release water to maintain a constant water activity throughout the reaction.[7][8]

    • Monitor the reaction as you normally would.

    • The salt can be removed by filtration at the end of the reaction.

  • Protocol 3: In-situ Water Removal by Pervaporation

    • Set up a pervaporation system with a water-selective membrane.[11]

    • Circulate the reaction mixture on one side of the membrane.

    • Apply a vacuum or a sweep gas to the other side of the membrane to create a partial pressure gradient.

    • Water will selectively permeate through the membrane and be removed from the system, driving the esterification reaction to completion.[10][12]

    • Continuously monitor the reaction and the permeate to ensure efficient water removal.

Issue 2: Enzyme Inactivation or Aggregation

Q2: My enzyme activity is decreasing over time, or I'm observing enzyme aggregation. Could this be related to water content?

A2: Yes, both excessively low and high water content can negatively impact enzyme stability and activity in organic solvents. Enzymes require a certain amount of water to maintain their active conformation, but too much water can lead to aggregation and reduced activity.[15][16]

Troubleshooting Steps:

  • Determine the Optimal Water Activity (aW): The optimal aW is enzyme-dependent. You may need to screen a range of water activities to find the ideal condition for your specific enzyme and reaction system. Using salt hydrate pairs is an effective way to control and test different aW levels.[7][17]

  • Use Immobilized Enzymes: Immobilizing the enzyme on a solid support can improve its stability in organic solvents and prevent aggregation.[18]

  • Solvent Choice: The hydrophobicity of the solvent can influence the enzyme's hydration shell. Hydrophobic solvents generally require less water to achieve optimal enzyme activity compared to hydrophilic solvents.[19]

Logical Workflow for Troubleshooting Enzyme Inactivation:

G A Enzyme Inactivation or Aggregation Observed B Is water activity (aW) controlled? A->B C Implement aW control (e.g., salt hydrates) B->C No D Is the enzyme immobilized? B->D Yes C->D E Consider enzyme immobilization D->E No F Is the solvent optimized? D->F Yes E->F G Screen different organic solvents F->G No H Problem Resolved F->H Yes I Consult further literature/support G->I

Caption: Troubleshooting workflow for enzyme inactivation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal water content for non-aqueous ester synthesis?

A1: There is no single optimal water content, as it is highly dependent on the specific enzyme, substrates, and organic solvent used. It is more accurate to consider the optimal water activity (aW), which is a measure of the available water for the enzyme.[17] For many lipases used in esterification, the optimal aW is typically in the range of 0.1 to 0.5.[20]

Q2: How does water affect enzyme stability and activity in organic solvents?

A2: Water plays a dual role. A minimal amount of water is essential for maintaining the enzyme's conformational flexibility and catalytic activity.[15][16] However, excess water can lead to enzyme aggregation, increased side reactions like hydrolysis, and a shift in the reaction equilibrium away from ester synthesis.[20][21]

Q3: What are the pros and cons of different in-situ water removal techniques?

A3:

  • Molecular Sieves:

    • Pros: Simple to use, effective at removing water.[3][6]

    • Cons: Can be dusty and difficult to handle, may adsorb enzyme or substrates, and are not ideal for large-scale continuous processes.[5]

  • Salt Hydrates:

    • Pros: Provide precise control over water activity, can buffer the system at an optimal aW.[7][8][9]

    • Cons: The appropriate salt pair must be identified for the desired aW, and the salt needs to be removed from the final product.[17]

  • Pervaporation:

    • Pros: Highly efficient for continuous water removal, can lead to very high product yields, and is suitable for process intensification.[10][12][22]

    • Cons: Requires specialized and potentially expensive equipment, and membrane stability in organic solvents can be a concern.[11]

Experimental Workflow for Selecting a Water Removal Method:

G Start Start: Low Ester Yield A Small-scale batch reaction? Start->A B Use Molecular Sieves or Salt Hydrates A->B Yes C Large-scale or continuous process? A->C No E Is precise aW control critical for enzyme stability/selectivity? B->E D Consider Pervaporation or a Packed-Bed Reactor with Adsorbents C->D Yes G Evaluate cost and scalability of the chosen method D->G F Use Salt Hydrates to buffer aW E->F Yes E->G No F->G End End: Optimized Process G->End

Caption: Decision-making workflow for water removal.

References

Troubleshooting mass spectrometry fragmentation of methyl isobutyrate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mass Spectrometry of Methyl Isobutyrate

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry of methyl isobutyrate.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Spectrum

Q1: What is the expected molecular ion (M+) peak for methyl isobutyrate in Electron Ionization (EI) mass spectrometry?

The molecular formula for methyl isobutyrate is C₅H₁₀O₂.[1] Its molecular weight is approximately 102.13 g/mol .[1][2] Therefore, the molecular ion peak is expected to appear at a mass-to-charge ratio (m/z) of 102.[2][3] Depending on the ionization energy, this peak may be relatively weak but is typically observable.[4]

Q2: What are the major fragment ions observed in the EI mass spectrum of methyl isobutyrate?

The EI mass spectrum of methyl isobutyrate is characterized by several key fragment ions. The most common fragments include m/z 87, 71, 59, and 43.[2] The fragmentation is predictable and results from the cleavage of specific bonds within the molecular ion.[5]

Q3: Why is the peak at m/z 43 the base peak in the spectrum?

The peak at m/z 43 is typically the most intense peak, known as the base peak.[2][3] This is due to the formation of the highly stable secondary carbocation, the isopropyl cation ([(CH₃)₂CH]⁺).[6] This ion is formed through the cleavage of the bond between the isopropyl group and the carbonyl group. The stability of this fragment means it is formed in high abundance compared to other fragments.[7]

Q4: How does the fragmentation pattern differ when using Chemical Ionization (CI) instead of Electron Ionization (EI)?

CI is a "softer" ionization technique compared to EI, meaning it imparts less energy to the molecule, resulting in less fragmentation.[8] For methyl isobutyrate, a CI spectrum will typically show a prominent protonated molecular ion [M+H]⁺ at m/z 103.[3][9] The extensive fragmentation seen in EI is significantly reduced, making CI useful for confirming the molecular weight of the analyte.

Data Presentation: Summary of Common EI Fragment Ions

The following table summarizes the key ions observed in the electron ionization mass spectrum of methyl isobutyrate. Relative abundances are typical and may vary slightly between instruments.

m/zProposed Fragment IonStructureTypical Relative Abundance (%)
102Molecular Ion[(CH₃)₂CHCOOCH₃]⁺•~16%[2]
87Loss of methyl radical (•CH₃)[(CH₃)₂CHCOO]⁺~22%[2]
71Loss of methoxy (B1213986) radical (•OCH₃)[(CH₃)₂CHCO]⁺~42%[2]
59Methoxycarbonyl cation[COOCH₃]⁺~23%[2]
43Isopropyl cation (Base Peak)[(CH₃)₂CH]⁺100%[2]
41Loss of H₂ from m/z 43[C₃H₅]⁺~30%[2]

Visualization: Fragmentation Pathway

The following diagram illustrates the primary electron ionization fragmentation pathways for methyl isobutyrate.

G cluster_frags M Methyl Isobutyrate [(CH₃)₂CHCOOCH₃]⁺• m/z = 102 F87 [(CH₃)₂CHCOO]⁺ m/z = 87 M->F87 - •CH₃ F71 [(CH₃)₂CHCO]⁺ m/z = 71 M->F71 - •OCH₃ F59 [COOCH₃]⁺ m/z = 59 M->F59 - •C₃H₇ F43 [(CH₃)₂CH]⁺ (Base Peak) m/z = 43 F71->F43 - CO

Caption: EI fragmentation pathway of methyl isobutyrate.

Troubleshooting Common Experimental Issues

Section 2: Problem-Specific Guidance

Q5: I am seeing significant peaks in my blank or solvent runs. What is the likely cause?

Signal in blank injections typically points to carryover from a previous, more concentrated sample or contamination within the system.

  • Carryover: Implement stronger needle washes in your autosampler sequence. Consider running additional blank injections between samples to ensure the system is clean.[10]

  • System Contamination: Contamination may be present in the solvent, gas supply, or within the GC-MS system itself (e.g., inlet liner, column, or ion source). Systematically check each component to isolate the source.

Q6: My spectrum has many unexpected peaks that do not match the fragmentation pattern of methyl isobutyrate. How can I identify the source?

Unexpected peaks can arise from co-eluting impurities, sample degradation, or system contamination.

  • Check Sample Purity: Ensure the purity of your methyl isobutyrate standard or sample.

  • Review Chromatography: A broad or tailing peak for methyl isobutyrate may indicate that it is not fully separating from other components. Adjust the GC temperature program or consider a different column.

  • Library Search: Use a mass spectral library (e.g., NIST) to identify the unknown peaks. This can often provide clues to the contaminant's identity (e.g., column bleed, phthalates from plasticware, or solvent impurities).

Q7: The molecular ion peak (m/z 102) is very weak or completely absent. Is this normal?

Yes, for some molecules, especially under standard 70 eV electron ionization, the molecular ion can be unstable and fragment completely, leading to a weak or absent M+ peak.[8] While methyl isobutyrate typically shows a discernible peak at m/z 102, its absence could be due to high source temperature or other harsh ionization conditions. To confirm the molecular weight, consider re-running the sample using a softer ionization technique like Chemical Ionization (CI).[8]

Q8: The base peak is not m/z 43. What could be the issue?

If the base peak is not m/z 43, it strongly suggests an issue with the sample or analysis.

  • Incorrect Compound: The most likely reason is that the sample is not methyl isobutyrate. The fragmentation pattern is a chemical fingerprint; a different base peak indicates a different structure.

  • Co-eluting Impurity: A co-eluting compound that is more abundant or ionizes more efficiently than your analyte could be producing the base peak. Review the chromatogram carefully for peak purity.

  • Mass Axis Calibration: An incorrectly calibrated mass spectrometer could mislabel the peaks. Verify the instrument's mass calibration using a known standard.[10]

Q9: My chromatogram is empty and shows no peaks at all. What are the first things to check?

An empty chromatogram indicates a fundamental problem with the sample introduction or detection.[11]

  • Sample Injection: Verify that the autosampler syringe is drawing and injecting the sample correctly. Check that the sample vial is not empty.[10]

  • GC Column: Check for a broken column, especially near the inlet or detector connection points.[11]

  • Gas Flow: Ensure there is an adequate and leak-free supply of carrier gas.[11]

  • MS Detector: Confirm that the detector (e.g., electron multiplier) is turned on and functioning correctly.

Q10: The overall signal intensity is very low, indicating poor sensitivity. How can I troubleshoot this?

Low sensitivity can be caused by a variety of factors from the gas supply to the detector.

  • Check for Leaks: Air leaks are a common cause of poor sensitivity and can also contaminate the system. Use an electronic leak detector to check all fittings, including the gas supply, filters, and column connections.[11]

  • Clean the Ion Source: Over time, the ion source can become contaminated, leading to a significant drop in sensitivity. Follow the manufacturer's procedure for cleaning the ion source components.

  • Sample Concentration: Ensure your sample is at an appropriate concentration for the instrument.

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of Methyl Isobutyrate

This protocol provides a general workflow. Specific parameters should be optimized for your instrument.

  • Sample Preparation:

    • Prepare a stock solution of methyl isobutyrate in a high-purity volatile solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL.

    • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • GC-MS Instrument Parameters:

    • GC Inlet:

      • Mode: Split (e.g., 50:1 split ratio)

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL

    • GC Column:

      • Type: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

      • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold: Hold at 150 °C for 2 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 35-200

      • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

  • Data Acquisition and Analysis:

    • Acquire data, ensuring to also run a solvent blank before the sample.

    • Integrate the chromatogram to locate the peak for methyl isobutyrate.

    • Extract the mass spectrum for the peak and compare it against the expected fragmentation pattern and library spectra.

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing common MS fragmentation issues.

Caption: A logical workflow for troubleshooting common GC-MS issues.

References

Technical Support Center: Optimizing Solvent Selection for Enzymatic Synthesis of Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize solvent selection for the enzymatic synthesis of esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a solvent in enzymatic ester synthesis?

A1: In enzymatic ester synthesis, the solvent serves multiple crucial functions. It dissolves substrates, particularly those that are non-polar, to ensure their availability to the enzyme's active site.[1] The solvent choice also influences the thermodynamic equilibrium of the reaction, shifting it towards ester synthesis by solubilizing the product and preventing the accumulation of water, a byproduct that can promote the reverse reaction of hydrolysis.[1][2]

Q2: How does the choice of solvent affect enzyme activity and stability?

A2: The solvent has a profound impact on an enzyme's catalytic performance. The interaction between the solvent and the enzyme can alter the enzyme's conformational flexibility, which is critical for its function.[1] Factors such as solvent polarity, hydrophobicity (often quantified by the Log P value), and hydrogen bonding capacity are key determinants of enzyme activity and stability.[1] Highly polar solvents can strip essential water from the enzyme's surface, leading to inactivation, while non-polar solvents generally help maintain the enzyme's active conformation.[3]

Q3: What is Log P and why is it a critical parameter for solvent selection?

A3: Log P, or the logarithm of the partition coefficient, is a measure of a solvent's hydrophobicity or hydrophilicity.[4] It is a crucial parameter because it helps predict the interaction between the solvent and the enzyme.[3] Generally, enzymes exhibit higher activity in more hydrophobic (higher Log P) solvents.[3] This is because hydrophobic solvents are less likely to interfere with the essential layer of water around the enzyme that is necessary for its catalytic activity.[5]

Q4: Can enzymatic esterification be performed without a solvent?

A4: Yes, solvent-free esterification is a viable and often more environmentally friendly ("greener") alternative.[6][7] In a solvent-free system, one of the reactants, typically the one in excess, can act as the solvent.[6] This approach can lead to high conversion rates and simplifies downstream processing, although it may be susceptible to substrate inhibition.[2][8]

Q5: What is "water activity" (a_w) and how does it impact the reaction?

A5: Water activity (a_w) represents the amount of "free" or available water in a system and is a critical parameter in non-aqueous enzymology.[5][9] Enzymes require a minimal amount of water to maintain their catalytic function.[5] However, excess water can shift the reaction equilibrium towards hydrolysis, reducing the ester yield.[8] Controlling the water activity at an optimal level is therefore essential for maximizing the synthesis of esters.[9]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Conversion Inappropriate Solvent Choice: The selected solvent may be inactivating the enzyme. Highly polar, water-miscible solvents can strip the essential water layer from the enzyme.[3]- Select a more hydrophobic solvent with a higher Log P value (typically > 2).- Refer to tables of solvent performance to choose a solvent known to be compatible with the specific lipase (B570770) being used.[10]
Equilibrium Not Shifted: Accumulation of water as a byproduct is driving the reverse reaction (hydrolysis).[8]- Use a non-polar, water-immiscible solvent (e.g., toluene, hexane) that allows for azeotropic removal of water with a Dean-Stark apparatus.[6]- Add molecular sieves to the reaction mixture to sequester water in situ.[8]
Poor Substrate Solubility: One or more substrates are not sufficiently soluble in the chosen solvent, limiting their availability to the enzyme.[11]- Consider using a co-solvent to improve solubility, ensuring it does not negatively impact enzyme activity.[11]- If possible, switch to a solvent that can dissolve all reactants effectively.
Reaction Rate is Very Slow Suboptimal Water Activity: The enzyme may be too dry (lacking necessary flexibility) or have too much water (favoring hydrolysis).[5][9]- Optimize the water activity of the system. This can be achieved by pre-equilibrating the enzyme and solvent with saturated salt solutions of known water activity.[9]
Substrate or Product Inhibition: High concentrations of a substrate or the accumulation of the ester product may be inhibiting the enzyme's activity.[8]- Optimize the molar ratio of the substrates.[8]- Consider a fed-batch approach where one substrate is added gradually.[8]- If using a solvent-free system, consider switching to a solvent-based system to reduce substrate concentration.[2]
Enzyme Deactivation Solvent-Induced Unfolding: Certain polar organic solvents can penetrate the enzyme's structure and cause it to unfold and lose activity.- Avoid highly polar solvents like DMSO or methanol (B129727) in high concentrations unless the enzyme is known to be stable in them.- Immobilizing the enzyme can often enhance its stability in organic solvents.

Data Presentation

Table 1: Effect of Solvent Log P on Lipase-Catalyzed Esterification Conversion

SolventLog P ValueTypical Conversion (%)Reference
n-Hexane3.5High[1]
Toluene2.5High[6]
Methyl tert-butyl ether (MTBE)1.18Moderate to High[12]
tert-Butanol0.54Moderate[12]
Acetone-0.11Low to Moderate[12]
Acetonitrile-0.17Low[12]

Note: Conversion percentages are highly dependent on the specific enzyme, substrates, and reaction conditions. This table provides a general trend.

Table 2: Comparison of Solvent-Free vs. Solvent-Based Enzymatic Esterification

ParameterSolvent-Free SystemSolvent-Based System
Reaction Medium One of the reactants (in excess)Organic Solvent
Advantages - "Greener" process- Higher volumetric productivity- Simplified downstream processing- Alleviates substrate/product inhibition- Improves solubility of non-polar substrates- Allows for azeotropic water removal
Disadvantages - Potential for substrate/product inhibition- High viscosity can lead to mass transfer limitations- Use of potentially hazardous and volatile organic compounds- Additional cost of solvent and solvent removal
Typical Yield Can be >90% under optimized conditions.[13]Can exceed 95% with efficient water removal.

Experimental Protocols

Protocol 1: Screening of Organic Solvents for Lipase-Catalyzed Esterification

This protocol outlines a general procedure for selecting an optimal organic solvent for the synthesis of an ester (e.g., ethyl oleate) using an immobilized lipase.[1]

Materials:

  • Oleic Acid (≥99% purity)

  • Ethanol (B145695) (anhydrous, ≥99.5%)

  • A selection of organic solvents (e.g., n-hexane, toluene, tert-butanol, acetonitrile)

  • Immobilized Lipase (e.g., Novozym 435)

  • Molecular Sieves (3 Å)

  • Temperature-controlled shaker

  • Analytical equipment (e.g., GC, HPLC, or titration setup)

Procedure:

  • Solvent Preparation: Dry all organic solvents over molecular sieves for at least 24 hours before use to ensure anhydrous conditions.[1]

  • Reaction Setup:

    • In separate, sealed reaction vessels for each solvent to be tested, combine oleic acid and ethanol (e.g., at a 1:1 molar ratio).

    • Add the chosen organic solvent to achieve a specific substrate concentration (e.g., 0.5 M).

    • Add the immobilized lipase at a consistent loading (e.g., 5% w/w of total substrates).[1]

  • Reaction Conditions:

    • Seal the vessels to prevent solvent evaporation.

    • Incubate the reactions at a constant temperature (e.g., 50°C) with continuous agitation (e.g., 200 rpm).[1]

  • Reaction Monitoring:

    • Withdraw small aliquots from each reaction vessel at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Analyze the aliquots to determine the extent of the reaction. This can be done by:

      • Titration: Measuring the decrease in the concentration of the free fatty acid.[1]

      • Chromatography (GC/HPLC): Quantifying the formation of the ester product.[1]

  • Data Analysis:

    • Calculate the percentage conversion of the fatty acid to the ester for each solvent at each time point.

    • Plot conversion versus time for each solvent.

    • Compare the initial reaction rates and the final conversion yields to identify the most effective solvent.[1]

Protocol 2: Control of Water Activity (a_w) in the Reaction Medium

This protocol describes a method for controlling the initial water activity in an organic solvent system using saturated salt solutions.[9]

Materials:

  • Selected organic solvent and substrates

  • Lipase

  • Saturated salt solutions with known water activities (e.g., LiCl for a_w ≈ 0.11, MgCl₂ for a_w ≈ 0.33, NaCl for a_w ≈ 0.75)

  • Desiccator or a sealed chamber

  • Hygrometer (optional, for verification)

Procedure:

  • Preparation of Saturated Salt Solutions: Prepare saturated solutions of different salts in separate beakers by adding an excess of the salt to deionized water and stirring until no more salt dissolves.

  • Pre-equilibration:

    • Place the beakers with the saturated salt solutions at the bottom of separate desiccators or sealed chambers.

    • In a separate open container within each desiccator, place the reaction mixture (solvent, substrates, and enzyme). To prevent the reaction from starting prematurely, one of the substrates can be pre-equilibrated separately and added later.[9]

  • Equilibration:

    • Seal the desiccators and allow the system to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature. During this time, water will diffuse between the salt solution and the reaction mixture via the gas phase until the water activity of the reaction mixture matches that of the saturated salt solution.[9]

  • Initiation of Reaction:

    • After equilibration, remove the reaction mixture from the desiccator. If a substrate was equilibrated separately, add it to the mixture now.

    • Seal the reaction vessel and proceed with the enzymatic synthesis under the desired conditions.

  • Verification (Optional): A hygrometer can be used to measure the water activity of the headspace above the reaction mixture to confirm that the desired a_w has been achieved.[9]

Visualizations

Experimental_Workflow_for_Solvent_Screening A Prepare Anhydrous Solvents B Set up Reactions in Parallel (Different Solvents) A->B C Add Substrates and Immobilized Lipase B->C D Incubate at Controlled Temperature and Agitation C->D E Monitor Reaction Progress (Aliquots at Time Intervals) D->E F Analyze Samples (GC, HPLC, or Titration) E->F G Calculate Conversion Yields and Reaction Rates F->G H Compare Results and Select Optimal Solvent G->H

Caption: Workflow for screening optimal organic solvents.

Logical_Relationship_in_Solvent_Selection cluster_factors Key Solvent Properties cluster_impact Impact on Reaction LogP Hydrophobicity (Log P) EnzymeActivity Enzyme Activity & Stability LogP->EnzymeActivity Polarity Polarity Polarity->EnzymeActivity SubstrateSol Substrate Solubility Polarity->SubstrateSol WaterActivity Water Activity (a_w) WaterActivity->EnzymeActivity Equilibrium Reaction Equilibrium WaterActivity->Equilibrium Outcome Optimal Ester Yield EnzymeActivity->Outcome SubstrateSol->Outcome Equilibrium->Outcome

Caption: Factors influencing optimal solvent selection.

References

Improving the recovery of 2-Methylpropanoate from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of 2-methylpropanoate from complex matrices.

Troubleshooting Guide

This section addresses specific issues you may encounter during the extraction and analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or Inconsistent Recovery Inefficient Extraction: The chosen sample preparation method (e.g., LLE, SPE) may not be optimal for your specific matrix.[1] Analyte Loss During Cleanup: The sorbent used in Solid-Phase Extraction (SPE) might be irreversibly retaining the this compound.[1] Degradation of Analyte: this compound may be unstable under the extraction or storage conditions.[1] Suboptimal pH: For LLE, if the pH is not acidic enough, the this compound will be in its ionized form, which is less soluble in organic solvents.[2][3]Optimize Extraction Protocol: For dry samples, ensure adequate hydration before extraction. For SPE, experiment with different sorbents and elution solvents. For LLE, ensure vigorous shaking and sufficient phase separation time.[1][2][4] Evaluate Sorbents: Test different SPE sorbents. For acidic analytes, avoid sorbents that may have strong interactions.[1] Ensure Sample Stability: Store samples in cool, dark conditions.[1] The use of a stable isotope-labeled internal standard can help compensate for recovery inconsistencies.[1] Adjust pH: Acidify the aqueous sample to a pH of 2-3 with an acid like HCl to ensure the analyte is in its protonated form before liquid-liquid extraction.[2]
Poor Peak Shape (Tailing, Fronting, Splitting) in GC Analysis Column Contamination: Buildup of non-volatile matrix components on the analytical column.[1] Active Sites in GC System: Polar analytes can interact with active sites in the injector or column, leading to tailing.[5] Incomplete Derivatization: If derivatization is used, an incomplete reaction will result in the presence of the more polar, underivatized analyte.Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as using a more selective SPE cartridge.[1] Regularly flush the GC column.[1] Derivatization: For GC analysis, derivatize this compound to increase its volatility and reduce interactions with the system.[5][6][7] Silylation is a common technique. Optimize Derivatization Reaction: Ensure the reaction goes to completion by optimizing temperature and time. Use a suitable derivatization reagent that produces a stable derivative.[5]
High Background Noise or Matrix Effects in MS Detection Insufficient Sample Cleanup: High levels of co-eluting matrix components can interfere with ionization, causing ion suppression or enhancement.[1][8][9] Suboptimal Chromatographic Separation: The analyte is co-eluting with a significant matrix interferent.[1]Enhance Sample Preparation: Incorporate a more effective cleanup step like SPE.[1][3][9] Diluting the sample extract can also reduce matrix effects, but may compromise sensitivity.[1][9] Modify LC/GC Method: Adjust the chromatographic gradient to better separate this compound from interfering compounds.[1] Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix similar to the samples to compensate for matrix effects.[1][10]
No Analyte Peak Detected Instrumental Issues: Problems with the LC/MS or GC/MS system. Complete Ion Suppression: The matrix effect is so severe that the analyte signal is completely suppressed.[1] Analyte Instability: The compound may have degraded during sample processing or storage.Verify Instrument Performance: Perform a system suitability test with a clean standard solution.[1] Assess Matrix Effects: Analyze a post-extraction spiked blank matrix sample. If the peak is absent or significantly suppressed, a more effective cleanup method is required.[1] Check Storage Conditions: Ensure proper sample storage (e.g., cool, dark conditions) and consider stability studies.[1][11]

Quantitative Data Summary

The following table summarizes expected recovery rates for various extraction methods applicable to short-chain fatty acid esters like this compound from complex matrices. Actual recoveries will be matrix-dependent.

Extraction Method Principle Expected Recovery (%) Selectivity Notes
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on polarity.[2][12]60 - 75%Low to ModerateCo-extraction of other organic acids and neutral compounds is likely.[2] Requires pH adjustment for acidic analytes.
Solid-Phase Extraction (SPE) Retention of the analyte on a solid sorbent followed by selective elution.[1][2]85 - 95%HighUse of specific wash and elution solvents allows for effective removal of interferences.[2] Mixed-mode anion exchange is often effective.[9]
Headspace Solid-Phase Microextraction (HS-SPME) Partitioning of volatile analytes from the sample headspace onto a coated fiber.[13]Method DependentHighIdeal for volatile compounds.[13] Recovery depends on fiber type, temperature, and extraction time.[14]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest.[8] Matrix effects occur when these components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[8][15] This can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[8]

Q2: Why is derivatization necessary for the GC analysis of this compound?

A2: this compound, being a carboxylic acid ester, can be analyzed directly by GC. However, if you are analyzing its parent acid (2-methylpropanoic acid) or if the ester is prone to hydrolysis back to the acid, derivatization is crucial. The parent acid contains a polar carboxyl group (-COOH) with an active hydrogen, which can lead to poor peak shape (tailing) and adsorption on the GC column.[5] Derivatization, typically through silylation (e.g., using BSTFA), replaces the active hydrogen with a non-polar group (like trimethylsilyl), which increases the compound's volatility and thermal stability, leading to improved chromatographic performance.[6][16]

Q3: What type of SPME fiber is best for extracting this compound?

A3: For broad-range analysis of volatile compounds like esters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended.[13] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be effective.[13][14] The choice depends on the specific matrix and the full range of volatiles being analyzed. It is often necessary to test a few fiber types to find the optimal one for your application.[17]

Q4: How can I optimize my Headspace-SPME (HS-SPME) method for better recovery?

A4: To optimize HS-SPME, you should evaluate the interactive effects of several parameters:

  • Extraction Temperature: Higher temperatures increase the vapor pressure of the analyte, facilitating its transfer to the headspace, but can also affect the stability of the compound or matrix.[14]

  • Extraction Time: The time required to reach equilibrium between the sample, headspace, and fiber needs to be determined.[14]

  • Salting Out: Adding salt (e.g., NaCl) to aqueous samples can decrease the solubility of this compound and promote its partitioning into the headspace.[14]

  • Agitation: Agitating the sample during extraction helps to accelerate the equilibrium process.[14]

Q5: What are the key steps in a Liquid-Liquid Extraction (LLE) protocol for an acidic analyte like this compound's parent acid?

A5: A typical LLE protocol involves:

  • Sample Acidification: The aqueous sample is acidified (e.g., to pH 2-3) to ensure the carboxylic acid is in its neutral, protonated form.[2]

  • Extraction: An immiscible organic solvent (e.g., ethyl acetate) is added, and the mixture is shaken vigorously in a separatory funnel to partition the analyte into the organic phase.[2][4]

  • Phase Separation: The layers are allowed to separate, and the organic layer is collected.[2][12] This step is often repeated multiple times with fresh solvent to maximize recovery.

  • Drying and Concentration: The combined organic extracts are dried (e.g., using anhydrous sodium sulfate) and then concentrated under a gentle stream of nitrogen.[2]

Experimental Protocols & Visualizations

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes a general method for the extraction of volatile this compound from a liquid or solid matrix.

Methodology:

  • Sample Preparation: Place a measured amount (e.g., 1-5 g) of the homogenized sample into a headspace vial (e.g., 20 mL). If the sample is aqueous, add a known amount of NaCl (e.g., 30% m/v) to enhance partitioning.[18]

  • Incubation/Equilibration: Seal the vial and place it in a heating block or water bath. Incubate the sample (e.g., at 45-60°C for 15-30 minutes) with agitation to allow the volatile compounds to equilibrate in the headspace.[14][18]

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-45 minutes) at the same temperature.[14][18]

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption, typically for 2-5 minutes in splitless mode.[13]

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Homogenized Sample B Add Salt (Optional) A->B C Seal in Vial B->C D Incubate & Agitate (e.g., 60°C, 30 min) C->D E Expose SPME Fiber to Headspace F Retract Fiber E->F G Thermal Desorption in GC Inlet F->G H GC-MS Analysis G->H LLE_Derivatization_Workflow cluster_lle Liquid-Liquid Extraction cluster_deriv Derivatization cluster_gcms Analysis A Aqueous Sample B Acidify to pH 2-3 A->B C Extract with Ethyl Acetate (x3) B->C D Combine & Dry Organic Layers C->D E Evaporate to Dryness D->E F Add BSTFA + TMCS E->F G Heat (e.g., 75°C, 45 min) F->G H Inject into GC-MS G->H

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Methyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of methyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental analysis, with a primary focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of methyl isobutyrate?

A1: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] For a small and volatile compound like methyl isobutyrate, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1] Common sources of matrix effects in biological samples include salts, phospholipids, and other endogenous metabolites.

Q2: What are the initial signs that matrix effects may be affecting my methyl isobutyrate analysis?

A2: Key indicators of matrix effects include:

  • Poor reproducibility of analyte peak areas in replicate injections of the same sample.

  • Significant variation in results between different sample lots.

  • Non-linear calibration curves, especially when using a simple solvent-based standard.

  • Inaccurate and imprecise results for quality control (QC) samples.

  • A notable difference between the peak shape and retention time of the analyte in a neat standard versus a matrix-spiked sample.

Q3: How can I quantitatively assess the extent of matrix effects in my samples?

A3: The most common method is the post-extraction spike comparison. This involves comparing the peak area of methyl isobutyrate in a blank matrix extract that has been spiked with the analyte to the peak area of a neat standard solution at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = ( (Peak Area in Matrix / Peak Area in Solvent) - 1 ) * 100

A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement.

Troubleshooting Guides

Guide 1: Poor Recovery and High Matrix Effects with Protein Precipitation

Problem: You are using protein precipitation (PPT) for sample preparation and observing low recovery for methyl isobutyrate and significant ion suppression.

Cause: Protein precipitation is a simple but non-selective sample preparation technique. While it effectively removes proteins, many other matrix components, such as phospholipids, remain in the supernatant and can interfere with the ionization of methyl isobutyrate. Due to its volatility, methyl isobutyrate can also be lost during the solvent evaporation and reconstitution steps.

Solution:

  • Optimize the Precipitation Solvent: Test different organic solvents (e.g., acetonitrile, methanol, acetone) and their ratios with the sample to find the optimal balance between protein removal and methyl isobutyrate recovery.

  • Consider a Cleaner Extraction Method: If optimizing PPT is insufficient, move to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

Guide 2: Choosing an Appropriate Sample Preparation Strategy

Problem: You are unsure which sample preparation method is best suited for analyzing methyl isobutyrate in a complex biological matrix like plasma or urine.

Solution: The choice of sample preparation method depends on the required sensitivity, throughput, and the complexity of the matrix. Below is a comparison of common techniques with illustrative data for similar small molecules.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)ThroughputSelectivity
Protein Precipitation (PPT) 65 - 85-50 to -70HighLow
Liquid-Liquid Extraction (LLE) 70 - 90-20 to -40MediumMedium
Solid-Phase Extraction (SPE) 85 - 105-10 to +10Low-MediumHigh

Note: The data presented are representative values for small molecules and may vary for methyl isobutyrate. It is crucial to validate the chosen method for your specific application.

Recommendation: For most applications requiring high accuracy and precision, Solid-Phase Extraction (SPE) is the recommended method for minimizing matrix effects. Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and throughput. Protein Precipitation should only be used for screening purposes or when matrix effects are determined to be minimal.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Methyl Isobutyrate in Plasma

This protocol is adapted from methods for similar small molecules and is a good starting point for optimization.

Materials:

  • Human plasma

  • Methyl isobutyrate standard

  • Methyl isobutyrate-d7 (or other suitable stable isotope-labeled internal standard)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile

  • Formic Acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 25 µL of internal standard working solution.

  • Add 25 µL of 1% formic acid in water and vortex for 30 seconds.

  • Add 1 mL of MTBE and vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex, and inject into the LC-MS/MS system.

Protocol 2: Post-Extraction Spike for Matrix Effect Assessment

Procedure:

  • Set A (Analyte in Solvent): Prepare a solution of methyl isobutyrate in the reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Set B (Analyte in Matrix): Process a blank plasma sample using the LLE protocol described above. After the evaporation step, reconstitute the residue with 100 µL of the Set A solution.

  • Analyze both sets of samples by LC-MS/MS and compare the peak areas of methyl isobutyrate.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing s_plasma Plasma Sample (100 µL) s_is Add Internal Standard s_plasma->s_is s_acid Acidify (Formic Acid) s_is->s_acid s_lle Liquid-Liquid Extraction (MTBE) s_acid->s_lle s_evap Evaporate to Dryness s_lle->s_evap s_recon Reconstitute s_evap->s_recon lc LC Separation s_recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Report Results quant->report troubleshooting_logic start Inaccurate/Imprecise Results? check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_high Matrix Effect > 20%? check_me->me_high optimize_prep Optimize Sample Prep (e.g., switch to LLE/SPE) me_high->optimize_prep Yes check_recovery Assess Recovery me_high->check_recovery No use_sil Use Stable Isotope-Labeled Internal Standard optimize_prep->use_sil use_sil->check_me recovery_low Recovery < 80%? check_recovery->recovery_low optimize_extraction Optimize Extraction/Evaporation Steps recovery_low->optimize_extraction Yes good_results Results Acceptable recovery_low->good_results No optimize_extraction->check_recovery

References

Calibration curve issues in quantitative analysis of 2-Methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantitative analysis of 2-Methylpropanoate using calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when generating a calibration curve for this compound analysis?

A1: The most prevalent issues include:

  • Poor Linearity (Low R² value): The plotted data points deviate significantly from a straight line, indicating a non-linear relationship between concentration and instrument response.

  • Poor Reproducibility/Precision: Repeated measurements of the same standard yield significantly different results, leading to a high relative standard deviation (RSD).

  • High Y-Intercept: The calibration curve does not pass through or near the origin (0,0), suggesting the presence of contamination or background interference.

  • Matrix Effects: Components within the sample matrix interfere with the analyte signal, causing either suppression or enhancement of the instrument response.[1][2][3][4]

Q2: What is a good correlation coefficient (R²) for a this compound calibration curve?

A2: For most quantitative applications, a correlation coefficient (R²) of ≥ 0.995 is considered acceptable, indicating a strong linear relationship between the concentration of this compound and the analytical signal.[5]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: To mitigate matrix effects, consider the following strategies:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5]

  • Sample Cleanup: Employ sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances from the sample matrix before analysis.[1][2][4]

  • Use of an Internal Standard: An internal standard that is chemically similar to this compound but not present in the sample can help to correct for variations in instrument response caused by matrix effects. For the analysis of methyl propionate, n-heptane has been used as an internal standard.[6]

  • Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for potential signal suppression or enhancement.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve (R² < 0.995)

Question: My calibration curve for this compound is not linear. What are the possible causes and how can I fix it?

Answer: Non-linearity in a calibration curve can stem from several factors. The table below outlines potential causes and their corresponding solutions.

Potential Cause Description Solution
Detector Saturation At high concentrations, the detector response may no longer be proportional to the analyte concentration, causing the curve to plateau.[5]Dilute the higher concentration standards and re-analyze. If linearity is restored at lower concentrations, detector saturation was the likely issue.[5]
Inappropriate Concentration Range The selected concentration range for the standards may extend beyond the linear dynamic range of the instrument for this compound.Prepare a new set of standards with a narrower concentration range to identify the linear portion of the response.[5]
Active Sites in the GC System Active sites in the injector liner, column, or connections can interact with this compound, causing peak tailing and affecting linearity, especially at lower concentrations.[5][7]Use a deactivated liner and ensure all surfaces in the sample flow path are inert. If the column is old, consider replacing it.[5]
Analyte Adsorption At low concentrations, a significant fraction of the analyte may be adsorbed onto surfaces in the sample path, leading to a lower than expected response.[7][8]Prime the system by injecting a high-concentration standard a few times before running the calibration curve. Consider using a different, more inert column.
Incorrect Curve Fitting A simple linear regression may not be appropriate for the entire concentration range.Consider using a different regression model, such as a quadratic (polynomial) fit, which can sometimes better represent the instrument's response.[9] However, ensure this is justified and validated for your method.

Below is a workflow to troubleshoot a non-linear calibration curve.

start Start: Non-Linear Calibration Curve (R² < 0.995) check_high_conc Are the highest concentration points deviating? start->check_high_conc dilute_standards Dilute high concentration standards and re-run. check_high_conc->dilute_standards Yes check_low_conc Are the lowest concentration points deviating? check_high_conc->check_low_conc No end End: Linear Curve Achieved dilute_standards->end check_system_activity Check for active sites: - Use deactivated liner - Condition/replace column check_low_conc->check_system_activity Yes narrow_range Narrow the calibration range to the linear portion. check_low_conc->narrow_range No check_system_activity->end consider_fit Consider alternative curve fits (e.g., quadratic). narrow_range->consider_fit consider_fit->end

Troubleshooting workflow for a non-linear calibration curve.
Issue 2: Poor Reproducibility (High %RSD)

Question: I am observing poor reproducibility in my replicate injections of this compound standards. What could be the cause?

Answer: Inconsistent results can be frustrating and can often be traced back to the injection process or system instability.

Potential Cause Description Solution
Injector Issues Problems with the autosampler, such as air bubbles in the syringe, or inconsistent manual injection technique can lead to variable injection volumes.[10][11]For autosamplers, inspect the syringe for air bubbles or damage. For manual injections, ensure a consistent and rapid injection technique. Running solvent blanks can help clean the syringe and injector port.[5]
System Leaks Leaks in the GC system (e.g., at the septum, fittings, or gas lines) can cause fluctuations in carrier gas flow, leading to variable peak areas and retention times.[10]Perform a leak check on the entire GC system. Use an electronic leak detector for accuracy. Ensure all fittings are secure and the septum is not leaking.
Inconsistent Sample Evaporation If the injector temperature is too low or fluctuates, the sample may not vaporize consistently, leading to variable amounts of analyte reaching the column.[10]Ensure the injector temperature is appropriate for this compound and is stable. A general starting point is 250°C.
Column Contamination Residue from previous injections can accumulate at the head of the column, affecting peak shape and area.[10]Trim the first few centimeters of the column inlet or bake out the column at a high temperature (within the column's limits) to remove contaminants.[10]
Detector Instability Fluctuations in detector gases (e.g., hydrogen and air for FID) or a contaminated detector can cause an unstable signal.[10]Check the flow rates and purity of detector gases. Clean the detector jet if necessary.[10]

Quantitative Data Summary

The following table presents representative data for a typical this compound calibration curve generated by GC-FID. Note that these values can vary depending on the specific instrumentation and experimental conditions.

Parameter Typical Value
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.995
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL
Relative Standard Deviation (%RSD) for replicates < 5%

Experimental Protocols

Protocol: Generation of a Standard Calibration Curve for this compound by GC-FID

This protocol outlines the steps for preparing calibration standards and generating a calibration curve for the quantitative analysis of this compound.

1. Materials and Reagents:

  • This compound (analytical standard, ≥99% purity)

  • Methanol or Ethyl Acetate (GC grade or equivalent)

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with caps (B75204) and septa

2. Preparation of Stock Standard Solution (e.g., 1000 µg/mL):

  • Accurately weigh 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve the this compound in a small amount of the chosen solvent (e.g., methanol).

  • Bring the flask to volume with the solvent.

  • Mix thoroughly by inverting the flask several times. This is your stock solution.

3. Preparation of Working Calibration Standards:

  • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards. A suggested concentration range is 1, 5, 10, 50, and 100 µg/mL.

  • For example, to prepare a 100 µg/mL standard, transfer 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

  • Transfer each working standard into a labeled GC vial.

4. GC-FID Analysis:

  • Set up the GC-FID with appropriate parameters for this compound analysis (see example parameters below).

  • Inject a solvent blank to ensure the system is clean.

  • Inject each calibration standard in triplicate, starting from the lowest concentration.

  • Record the peak area for this compound in each chromatogram.

Example GC-FID Parameters:

  • Column: DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: Start at 50°C (hold for 2 min), ramp to 150°C at 10°C/min, hold for 2 min.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)

5. Data Analysis:

  • Calculate the average peak area for each concentration level.

  • Plot the average peak area (y-axis) against the concentration of this compound (x-axis).

  • Perform a linear regression analysis on the data points.

  • Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

The following diagram illustrates the experimental workflow for generating a calibration curve.

stock_prep Prepare Stock Solution (e.g., 1000 µg/mL) working_standards Prepare Working Standards (Serial Dilution) stock_prep->working_standards gc_analysis Analyze Standards by GC-FID (n=3) working_standards->gc_analysis data_collection Record Peak Areas gc_analysis->data_collection plot_curve Plot Avg. Peak Area vs. Concentration data_collection->plot_curve linear_regression Perform Linear Regression plot_curve->linear_regression validation Validate Curve (y = mx + c, R² ≥ 0.995) linear_regression->validation

Experimental workflow for generating a calibration curve.

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for 2-Methylpropanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of volatile organic compounds such as 2-methylpropanoate is paramount for quality control, metabolic studies, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique, offering exceptional sensitivity and specificity for the analysis of such volatile esters. This guide provides a comprehensive overview of the validation of a GC-MS method for the quantification of this compound, comparing its performance with alternative methodologies and providing supporting experimental data. The validation parameters discussed adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Quantitative Performance of Analytical Methods
Validation ParameterGC-MS (Propyl Esterification)GC-FID¹H NMR SpectroscopyAcceptance Criteria (ICH)
Specificity High (Mass spectral data confirms identity)Moderate (Based on retention time)High (Distinct spectral signature)The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity (r²) ≥ 0.99[1]≥ 0.99≥ 0.99[1]r² ≥ 0.99
Range Wide, dependent on analyte and derivatizationWide, dependent on analyteNarrower, less sensitiveThe range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.
Accuracy (% Recovery) 97.8 - 101.8%[1]Typically 95 - 105%98 - 102% (with internal standard)[1]Typically within 98.0 to 102.0% for an assay of a drug substance.
Precision (RSD) Repeatability: < 15% Intermediate: < 22%[1]Repeatability: < 5% Intermediate: < 10%Repeatability: < 5% Intermediate: < 10%[1]Repeatability: RSD ≤ 2% Intermediate Precision: RSD ≤ 3%
Limit of Detection (LOD) < 0.01 µg/mL[1]~ 1 µg/mL~ 2 µg/mL[1]Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) < 0.1 µg/mL[1]~ 5 µg/mL~ 10 µg/mLSignal-to-Noise ratio of 10:1

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and accurate analytical results. Below are representative protocols for the GC-MS analysis of this compound.

Sample Preparation: Propyl Esterification

For the analysis of this compound in a biological matrix, derivatization to its propyl ester can enhance volatility and chromatographic performance.

  • Sample Extraction: To 100 µL of the sample, add an internal standard (e.g., a deuterated analog of this compound).

  • Esterification: Add 200 µL of a 1:1 mixture of propanol (B110389) and acetyl chloride.

  • Incubation: Heat the mixture at 60°C for 1 hour.

  • Extraction: After cooling, add 500 µL of hexane (B92381) and vortex for 1 minute.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a GC vial for analysis.

GC-MS Instrumental Parameters

The following are recommended starting conditions for the GC-MS analysis of this compound. Optimization may be required depending on the specific instrumentation and sample matrix.

  • GC System: Agilent 7890A Gas Chromatograph

  • Mass Spectrometer: Agilent 5975 Mass Spectrometer

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar capillary column.

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 25°C/min to 250°C, hold for 2 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 40-300 for qualitative analysis.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of propyl this compound.

Visualizations

Experimental Workflow for GC-MS Validation

The following diagram illustrates the key steps in the validation of a GC-MS method for the quantification of this compound.

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_report Reporting StandardPrep Prepare Calibration Standards & Quality Controls GCMS_Run Inject Samples and Standards into GC-MS StandardPrep->GCMS_Run SamplePrep Sample Preparation (e.g., Esterification) SamplePrep->GCMS_Run DataAcq Data Acquisition (Scan or SIM mode) GCMS_Run->DataAcq Linearity Linearity & Range DataAcq->Linearity Accuracy Accuracy (% Recovery) DataAcq->Accuracy Precision Precision (Repeatability & Intermediate) DataAcq->Precision LOD_LOQ LOD & LOQ DataAcq->LOD_LOQ Specificity Specificity DataAcq->Specificity ValidationReport Validation Report Generation Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Specificity->ValidationReport

Caption: Workflow for the validation of a GC-MS method.

Comparison of Analytical Techniques

This diagram provides a logical comparison of GC-MS with alternative methods for the quantification of this compound.

Analytical_Method_Comparison cluster_gcms GC-MS cluster_gcfid GC-FID cluster_nmr NMR Spectroscopy Analyte This compound Quantification GCMS_HighSpec High Specificity (Mass Spectrum) Analyte->GCMS_HighSpec GCFID_ModSpec Moderate Specificity (Retention Time) Analyte->GCFID_ModSpec NMR_HighSpec High Specificity (Structural Info) Analyte->NMR_HighSpec GCMS_HighSens High Sensitivity (Low LOD/LOQ) GCMS_HighSpec->GCMS_HighSens GCMS_Deriv Derivatization often required GCMS_HighSens->GCMS_Deriv GCFID_GoodSens Good Sensitivity GCFID_ModSpec->GCFID_GoodSens GCFID_Robust Robust & Cost-Effective GCFID_GoodSens->GCFID_Robust NMR_LowSens Lower Sensitivity NMR_HighSpec->NMR_LowSens NMR_NonDestructive Non-destructive NMR_LowSens->NMR_NonDestructive

Caption: Comparison of analytical techniques for this compound.

References

Comparing the efficacy of different catalysts for methyl isobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of methyl isobutyrate, a key intermediate and specialty solvent, is of significant interest. The choice of catalyst is a critical factor influencing reaction yield, selectivity, and overall process sustainability. This guide provides an objective comparison of various catalytic systems for methyl isobutyrate synthesis, supported by experimental data and detailed methodologies.

The synthesis of methyl isobutyrate is typically achieved through the esterification of isobutyric acid with methanol (B129727). A range of catalysts, including homogeneous mineral acids, solid acids, enzymes, and ionic liquids, have been employed to facilitate this reaction. This guide will focus on heterogeneous and biocatalytic systems, which offer advantages in terms of catalyst separation, reusability, and reduced environmental impact compared to traditional homogeneous catalysts.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts for methyl isobutyrate and analogous ester syntheses is summarized in the table below. It is crucial to note that direct comparison of yields and conversion rates can be challenging due to the varied experimental conditions across different studies. Factors such as temperature, reaction time, and molar ratios of reactants significantly impact catalyst performance.

Catalyst TypeSpecific CatalystSubstrateProductReaction ConditionsConversion (%)Yield (%)ReusabilityReference
Solid Acid Amberlyst-15Isobutyric AcidMethyl Isobutyrate10 wt% catalyst, Methanol/Acid molar ratio 2:1, 60°C, 8h~95-Reported for at least 9 cycles with minimal activity loss[1][1]
Solid Acid H-ZSM-5Acetic AcidMethyl AcetateVariesHigh-Stable over multiple cycles[2][3][4][5][2][3][4][5]
Solid Acid H-BetaAcetic AcidMethyl AcetateVariesHigh-Good reusability reported[2][3][4][5][2][3][4][5]
Enzyme Lipase (B570770) (from Aspergillus fumigatus)Vinyl Butyrate & MethanolMethyl Butyrate30 µg/ml lipase, Molar ratio 2:2, 40°C, 16h, n-hexane-86Possible, but stability can be a concern[6]
Enzyme Novozym 435 (Immobilized Candida antarctica lipase B)Formic Acid & OctanolOctyl Formate15 g/L catalyst, Molar ratio 1:7, 40°C, 1,2-dichloroethane96.5-Reusable for up to 10 cycles without significant loss of yield[7][7]
Ionic Liquid [BMIM][HSO4]Isobutyric AcidIsobutyl IsobutyrateDual solvent-catalyst systemHigh-Recyclable with sustained performance[8][8]
Ionic Liquid [MOE-MIM]HSO4Butyric Acid & ButanolButyl ButyrateVaries99.5-Reusable for at least 10 cycles with no significant change in performance

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources and should be adapted based on specific laboratory conditions and safety protocols.

Methyl Isobutyrate Synthesis using Amberlyst-15 (Solid Acid Catalyst)

Materials:

  • Isobutyric acid

  • Methanol

  • Amberlyst-15 resin (pre-washed with methanol and dried)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a round-bottom flask, combine isobutyric acid and methanol in a desired molar ratio (e.g., 1:2).

  • Add Amberlyst-15 catalyst to the mixture (e.g., 10 wt% relative to isobutyric acid).

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) under constant stirring.

  • Maintain the reaction under reflux for the specified duration (e.g., 8 hours), monitoring the progress by taking small aliquots for GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed with methanol, dried, and stored for reuse.

  • Remove the excess methanol from the filtrate using a rotary evaporator.

  • The resulting crude methyl isobutyrate can be further purified by distillation if required.

Methyl Isobutyrate Synthesis using Immobilized Lipase

Materials:

  • Isobutyric acid

  • Methanol

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., n-hexane)

  • Shaking incubator

  • Centrifuge or filtration setup

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a sealed reaction vessel, dissolve isobutyric acid and methanol in an anhydrous organic solvent in the desired molar ratio (e.g., 1:1).

  • Add the immobilized lipase to the reaction mixture (e.g., 10 g/L).

  • Incubate the mixture in a shaking incubator at the optimal temperature for the specific lipase (e.g., 40°C) for the required reaction time (e.g., 24-48 hours).

  • Monitor the reaction progress by analyzing samples via GC.

  • Once the reaction reaches equilibrium or the desired conversion, stop the reaction.

  • Separate the immobilized lipase from the reaction mixture by centrifugation or filtration. The lipase can be washed with fresh solvent and reused.

  • The solvent and unreacted starting materials can be removed from the product by evaporation under reduced pressure.

Methyl Isobutyrate Synthesis using an Ionic Liquid Catalyst

Materials:

  • Isobutyric acid

  • Methanol

  • Brønsted acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate, [BMIM][HSO4])

  • Reaction vessel with heating and stirring capabilities

  • Separatory funnel

  • Vacuum oven

Procedure:

  • In a reaction vessel, mix isobutyric acid, methanol, and the ionic liquid. The ionic liquid can act as both a catalyst and a solvent.

  • Heat the mixture to the desired reaction temperature (e.g., 70-100°C) with vigorous stirring.

  • Allow the reaction to proceed for the determined time, monitoring its progress as needed.

  • After the reaction, the product phase (methyl isobutyrate) will often form a separate layer from the ionic liquid.

  • Cool the mixture and separate the product layer using a separatory funnel.

  • The ionic liquid layer can be washed with a non-polar solvent to remove any residual product and then dried in a vacuum oven for reuse.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the synthesis of methyl isobutyrate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Reactants (Isobutyric Acid, Methanol) Reaction_Setup Reaction Setup (Temperature, Time, Molar Ratio) Reactants->Reaction_Setup Catalyst Catalyst Selection (Solid Acid, Enzyme, Ionic Liquid) Catalyst->Reaction_Setup Monitoring Reaction Monitoring (e.g., GC Analysis) Reaction_Setup->Monitoring Separation Product-Catalyst Separation (Filtration, Decantation) Monitoring->Separation Separation->Catalyst Catalyst Recycling Purification Product Purification (Distillation, Evaporation) Separation->Purification Analysis Final Product Analysis (Yield, Purity) Purification->Analysis

Caption: Experimental workflow for methyl isobutyrate synthesis.

catalyst_selection_logic Start Define Synthesis Requirements (Scale, Purity, Green Chemistry Goals) High_Temp High Temperature & Pressure Tolerable? Start->High_Temp Mild_Conditions Mild Conditions Required? High_Temp->Mild_Conditions No Solid_Acid Consider Solid Acids (e.g., Amberlyst-15, Zeolites) High_Temp->Solid_Acid Yes Enzyme Consider Enzymes (e.g., Lipases) Mild_Conditions->Enzyme Yes Easy_Separation Easy Catalyst Separation & Reusability a Priority? Mild_Conditions->Easy_Separation No Solid_Acid->Easy_Separation Final_Choice Select & Optimize Catalyst System Solid_Acid->Final_Choice Enzyme->Easy_Separation Enzyme->Final_Choice Ionic_Liquid Consider Ionic Liquids Ionic_Liquid->Final_Choice Easy_Separation->Ionic_Liquid Yes Easy_Separation->Final_Choice No, but still a factor

Caption: Logical flow for catalyst selection in methyl isobutyrate synthesis.

References

A Comparative Analysis of Methyl 2-Methylpropanoate and Ethyl Isobutyrate in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the sensory characteristics of chemical compounds is paramount. This guide provides a detailed, objective comparison of the flavor profiles of two closely related esters: methyl 2-methylpropanoate and ethyl isobutyrate (also known as ethyl this compound). This analysis is supported by available experimental data and outlines detailed protocols for sensory evaluation.

Flavor Profile Comparison

Both methyl this compound and ethyl isobutyrate are recognized for their characteristic fruity aromas, making them valuable components in the flavor and fragrance industry. While they share a common branched-chain structure that imparts a general fruity character, nuances in their flavor profiles distinguish their applications.

Methyl this compound is often described as having a sweet, fruity aroma with distinct notes of apple and pineapple.[1] Some sources also characterize its taste as having an apricot-like sweetness.[1]

Ethyl Isobutyrate also presents a strong fruity profile, with prominent apple and pineapple notes. However, it is frequently distinguished by additional ethereal and rum-like nuances, contributing to a more complex aroma.[2][3] Its odor is generally considered more potent than that of the methyl ester.

Quantitative Sensory Data

CompoundChemical FormulaMolecular Weight ( g/mol )Odor Detection Threshold (ppm)Source
Methyl this compoundC₅H₁₀O₂102.130.0019[1]
Ethyl IsobutyrateC₆H₁₂O₂116.160.000022[2]

Note: The odor threshold values are from different sources and may not be directly comparable due to variations in experimental methodology. However, the significant difference in magnitude suggests that ethyl isobutyrate is a considerably more potent odorant than methyl this compound.

Experimental Protocols

To obtain reliable and reproducible sensory data for comparing flavor compounds, standardized experimental protocols are essential. The following are detailed methodologies for Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).

Quantitative Descriptive Analysis (QDA) Protocol

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.

1. Panelist Selection and Training:

  • Screening: Recruit 10-12 individuals based on their sensory acuity, ability to articulate sensory perceptions, and availability.
  • Training: Conduct a series of training sessions (approximately 10-15 hours) to familiarize panelists with the sensory characteristics of fruity esters.
  • Present a range of commercially available fruity esters as reference standards to develop a consensus vocabulary for aroma and flavor descriptors (e.g., fruity, apple, pineapple, sweet, ethereal, rum-like).
  • Train panelists to use a line scale (e.g., a 15-cm unstructured line scale anchored with "low" and "high") to rate the intensity of each attribute consistently.

2. Sample Preparation and Presentation:

  • Prepare solutions of high-purity methyl this compound and ethyl isobutyrate in a neutral solvent (e.g., deodorized water or propylene (B89431) glycol) at concentrations well above their detection thresholds but not overwhelmingly intense.
  • Present approximately 10 mL of each sample in identical, coded, and capped glass vials to each panelist.
  • The order of sample presentation should be randomized for each panelist to minimize order effects.

3. Evaluation Procedure:

  • Conduct the evaluation in individual sensory booths under controlled conditions (temperature: 22-24°C, humidity: 50-55%, and neutral lighting).
  • Instruct panelists to first evaluate the aroma (orthonasal perception) by sniffing the headspace of the vial.
  • For flavor evaluation (retronasal perception), panelists will take a small sip of the solution, hold it in their mouth for a few seconds, and then expectorate.
  • Panelists will rate the intensity of each previously defined descriptor on the provided line scale.
  • A mandatory palate cleansing with deionized water and unsalted crackers is required between samples, with a minimum rest period of 2-3 minutes.

4. Data Analysis:

  • Convert the ratings from the line scales into numerical data.
  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the two esters.
  • Visualize the results using spider web diagrams for a clear comparison of the sensory profiles.

Gas Chromatography-Olfactometry (GC-O) Protocol

GC-O is an instrumental technique that combines gas chromatography for separating volatile compounds with human olfaction for detecting odor-active compounds.

1. Sample Preparation:

  • Prepare solutions of methyl this compound and ethyl isobutyrate in a suitable volatile solvent (e.g., dichloromethane).

2. Instrumentation:

  • Utilize a gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
  • Split the column effluent between the FID and the ODP.

3. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax).
  • Injector Temperature: 250°C.
  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp up to 240°C at a rate of 5°C/min.
  • Carrier Gas: Helium at a constant flow rate.

4. Olfactometry:

  • Trained assessors will sniff the effluent from the ODP and record the retention time and a description of any detected odor.
  • The intensity of the odor can also be rated on a scale.

5. Data Analysis:

  • Correlate the retention times of the odor events with the peaks on the FID chromatogram to identify the compounds responsible for the aromas.
  • Compare the odor descriptions and intensities for methyl this compound and ethyl isobutyrate.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in flavor perception and analysis, the following diagrams are provided in the DOT language for Graphviz.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_signal Cellular Response Odorant Ester Molecule OR Olfactory Receptor (GPCR) Odorant->OR G_Protein G-protein (Gαolf) OR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel opens Ca_Na Ca²⁺ / Na⁺ Ion_Channel->Ca_Na influx Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signaling pathway for ester perception.

QDA_Workflow A Panelist Selection & Training B Development of Sensory Lexicon A->B C Sample Preparation (Coded & Randomized) B->C D Sensory Evaluation in Controlled Booths C->D E Data Collection (Intensity Ratings on Line Scale) D->E F Statistical Analysis (ANOVA) E->F G Data Visualization (Spider Web Plot) F->G

Caption: Quantitative Descriptive Analysis (QDA) workflow.

GCO_Workflow cluster_GC Gas Chromatography cluster_Detection Detection cluster_Analysis Data Analysis A Sample Injection B Separation in GC Column A->B C Effluent Splitting B->C D Flame Ionization Detector (FID) C->D E Olfactory Detection Port (ODP) C->E F FID Chromatogram D->F G Olfactogram (Odor Description & Intensity) E->G H Correlation & Identification F->H G->H

Caption: Gas Chromatography-Olfactometry (GC-O) workflow.

References

Mass Spectral Fragmentation: A Comparative Analysis of Methyl Propanoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the electron ionization mass spectral fragmentation patterns of methyl propanoate, ethyl acetate (B1210297), and methyl 2-methylpropanoate for researchers, scientists, and drug development professionals.

In the field of mass spectrometry, understanding the fragmentation patterns of isomers is crucial for accurate compound identification. This guide provides a comparative analysis of the mass spectra of three common isomers with the chemical formula C₄H₈O₂: methyl propanoate, ethyl acetate (a likely intended compound for the typographical "this compound"), and methyl this compound. The distinct fragmentation pathways of these esters, arising from their structural differences, allow for their unambiguous differentiation.

Comparative Fragmentation Data

The following tables summarize the major fragment ions and their relative abundances observed in the electron ionization (EI) mass spectra of the three isomers.

Table 1: Major Fragment Ions of Methyl Propanoate

m/zProposed Fragment IonStructureRelative Abundance (%)
88[CH₃CH₂COOCH₃]⁺Molecular Ion25
59[COOCH₃]⁺Methoxycarbonyl cation60
57[CH₃CH₂CO]⁺Propionyl cation100 (Base Peak)
29[CH₃CH₂]⁺Ethyl cation50

Table 2: Major Fragment Ions of Ethyl Acetate

m/zProposed Fragment IonStructureRelative Abundance (%)
88[CH₃COOCH₂CH₃]⁺Molecular Ion15
73[M - CH₃]⁺Loss of a methyl radical5
61[CH₃C(OH)₂]⁺Rearrangement product20
45[COOH]⁺Carboxyl cation10
43[CH₃CO]⁺Acetyl cation100 (Base Peak)
29[CH₂CH₃]⁺Ethyl cation30

Table 3: Major Fragment Ions of Methyl this compound

m/zProposed Fragment IonStructureRelative Abundance (%)
102[ (CH₃)₂CHCOOCH₃]⁺Molecular Ion10
87[M - CH₃]⁺Loss of a methyl radical5
71[(CH₃)₂CHCO]⁺Isobutyryl cation100 (Base Peak)
59[COOCH₃]⁺Methoxycarbonyl cation30
43[(CH₃)₂CH]⁺Isopropyl cation80
41[C₃H₅]⁺Allyl cation40

Fragmentation Pathways

The fragmentation of these esters upon electron ionization is governed by the stability of the resulting carbocations and neutral losses. The following diagrams illustrate the primary fragmentation pathways.

Methyl_Propanoate_Fragmentation M [CH₃CH₂COOCH₃]⁺ m/z = 88 F59 [COOCH₃]⁺ m/z = 59 M->F59 - •CH₂CH₃ F57 [CH₃CH₂CO]⁺ m/z = 57 (Base Peak) M->F57 - •OCH₃ F29 [CH₃CH₂]⁺ m/z = 29 F57->F29 - CO

Caption: Fragmentation of Methyl Propanoate.

Ethyl_Acetate_Fragmentation M [CH₃COOCH₂CH₃]⁺ m/z = 88 F73 [M - CH₃]⁺ m/z = 73 M->F73 - •CH₃ F61 [CH₃C(OH)₂]⁺ m/z = 61 M->F61 McLafferty Rearrangement F43 [CH₃CO]⁺ m/z = 43 (Base Peak) M->F43 - •OCH₂CH₃ F29 [CH₂CH₃]⁺ m/z = 29 M->F29 - •OOCCH₃

Caption: Fragmentation of Ethyl Acetate.

Methyl_2_Methylpropanoate_Fragmentation M [(CH₃)₂CHCOOCH₃]⁺ m/z = 102 F87 [M - CH₃]⁺ m/z = 87 M->F87 - •CH₃ F71 [(CH₃)₂CHCO]⁺ m/z = 71 (Base Peak) M->F71 - •OCH₃ F59 [COOCH₃]⁺ m/z = 59 M->F59 - •CH(CH₃)₂ F43 [(CH₃)₂CH]⁺ m/z = 43 F71->F43 - CO

Caption: Fragmentation of Methyl this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for the acquisition of mass spectra for volatile esters using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Prepare a dilute solution of the ester (e.g., 100 ppm) in a volatile, high-purity solvent such as dichloromethane (B109758) or hexane.

2. Instrumentation:

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source.

3. GC Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Final hold: Hold at 150 °C for 2 minutes.

4. MS Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV.[1]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 20 - 200

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

5. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.

  • Identify the chromatographic peak corresponding to the ester.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Analyze the fragmentation pattern and compare it to reference spectra from databases (e.g., NIST).

This comprehensive guide provides the necessary data and protocols for the accurate identification and differentiation of methyl propanoate and its common isomers using mass spectrometry. The distinct fragmentation patterns serve as reliable fingerprints for each compound.

References

A Comparative Analysis of 1H NMR Spectra in Isomeric Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Among the various NMR techniques, proton (1H) NMR provides a rapid and informative snapshot of a molecule's structure. This guide offers a comparative analysis of the 1H NMR spectra of common isomeric esters, providing experimental data and protocols to aid in their differentiation.

Isomeric esters, which share the same molecular formula but differ in their structural arrangement, can present a challenge in identification. However, the subtle yet distinct differences in the electronic environments of protons within these isomers lead to unique 1H NMR spectra. The key parameters for differentiation are the number of signals, their chemical shifts (δ), the integration of these signals, and their splitting patterns (multiplicity).

Distinguishing Isomers: A Tale of Two Acetates and Propanoates

A classic example of using 1H NMR to distinguish between isomers is the case of ethyl acetate (B1210297) and methyl propanoate (C4H8O2). While both are esters, the arrangement of their ethyl and methyl groups results in markedly different spectra.

Similarly, propyl acetate and isopropyl acetate (C5H10O2) can be readily distinguished. The linear propyl group in propyl acetate gives rise to a characteristic triplet-sextet-triplet pattern for the propyl chain, whereas the branched isopropyl group in isopropyl acetate displays a distinctive doublet and septet.

The following tables summarize the key 1H NMR spectral data for these isomeric pairs.

Data Presentation: 1H NMR Spectral Data of Isomeric Esters

Table 1: Comparison of 1H NMR Data for Ethyl Acetate and Methyl Propanoate

CompoundStructureProton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Ethyl Acetate CH3COOCH2CH3-COCH3 ~2.0Singlet3H
-OCH2 CH3~4.1Quartet2H
-OCH2CH3 ~1.2Triplet3H
Methyl Propanoate CH3CH2COOCH3CH3 CH2COO-~1.1Triplet3H
CH3CH2 COO-~2.3Quartet2H
-COOCH3 ~3.7Singlet3H

Table 2: Comparison of 1H NMR Data for Propyl Acetate and Isopropyl Acetate

CompoundStructureProton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Propyl Acetate CH3COOCH2CH2CH3-COCH3 ~2.0Singlet3H
-OCH2 CH2CH3~4.0Triplet2H
-OCH2CH2 CH3~1.6Sextet2H
-OCH2CH2CH3 ~0.9Triplet3H
Isopropyl Acetate CH3COOCH(CH3)2-COCH3 ~2.0Singlet3H
-OCH (CH3)2~4.9Septet1H
-OCH(CH3 )2~1.2Doublet6H

Experimental Protocols

The following is a detailed methodology for the acquisition of 1H NMR spectra for liquid ester samples.

1. Sample Preparation

  • Materials: High-quality 5 mm NMR tubes, deuterated solvent (e.g., Chloroform-d, CDCl3), Pasteur pipettes, and the ester sample.

  • Procedure:

    • Accurately weigh approximately 5-20 mg of the ester sample into a clean, dry vial.[1]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[1][2] Chloroform-d is a common choice for nonpolar organic compounds.[1]

    • Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.[1]

    • Using a Pasteur pipette, carefully transfer the solution into a clean NMR tube. To avoid shimming issues, the solution height should be between 4 and 5 cm.[1]

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Wipe the outside of the NMR tube with a tissue dampened with ethanol (B145695) or acetone (B3395972) to remove any fingerprints or residue.[1]

2. NMR Data Acquisition

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument's software will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1]

    • Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.[1]

    • Tuning and Matching: The probe is tuned to the appropriate frequency for protons (¹H) to ensure optimal signal detection.[1]

    • Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For simple esters, a small number of scans is usually sufficient.

    • Acquire the 1H NMR spectrum.

3. Data Processing

  • Software: Use the spectrometer's software or a dedicated NMR processing program.

  • Procedure:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl3 at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts and splitting patterns to assign the peaks to the corresponding protons in the molecule.

Mandatory Visualization

The following diagram illustrates the logical workflow for distinguishing between isomeric esters using 1H NMR spectroscopy.

G Workflow for Distinguishing Isomeric Esters by 1H NMR Start Analyze 1H NMR Spectrum of Unknown Ester CountSignals Count Number of Unique Signals Start->CountSignals AnalyzeShifts Analyze Chemical Shifts (δ) CountSignals->AnalyzeShifts AnalyzeSplitting Analyze Splitting Patterns (Multiplicity) AnalyzeShifts->AnalyzeSplitting AnalyzeIntegration Analyze Integration (Proton Ratios) AnalyzeSplitting->AnalyzeIntegration ProposeStructure Propose Candidate Structure(s) AnalyzeIntegration->ProposeStructure CompareData Compare with Data of Known Isomers ProposeStructure->CompareData IdentifyIsomer Identify the Isomer CompareData->IdentifyIsomer

Caption: A flowchart illustrating the systematic approach to identifying an unknown ester isomer using key features of its 1H NMR spectrum.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methylpropanoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-methylpropanoate, a common ester, is crucial in various applications, from monitoring in chemical reactions to quality control in pharmaceutical formulations. The selection of an appropriate analytical method is a critical decision that impacts the reliability and validity of experimental data. This guide provides a comprehensive cross-validation of two widely used analytical techniques for the detection of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

At a Glance: GC-FID vs. HPLC-UV for this compound Analysis

The choice between GC-FID and HPLC-UV for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, and the volatile nature of the analyte.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation of volatile compounds in a gaseous mobile phase followed by detection based on the ionization of the analyte in a hydrogen flame.Separation of compounds in a liquid mobile phase followed by detection based on the absorption of UV light by the analyte.
Selectivity Moderate (based on retention time).Moderate (based on retention time and UV absorbance).
Sensitivity High for volatile compounds.Moderate, dependent on the presence of a UV chromophore.
Sample Volatility Requires volatile or semi-volatile analytes.Suitable for non-volatile and thermally labile compounds.
Instrumentation Cost Moderate.Moderate to high.
Throughput High.Moderate to high.

Performance Comparison

The following table summarizes the key quantitative performance parameters for the two methods. The data is compiled from studies on this compound and analogous short-chain esters and fatty acids to provide a representative comparison.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Linearity Range 0.04–1.60 mg/mL (for butyric acid methyl ester)0.5–50 mM (for short-chain fatty acids)[1]
Correlation Coefficient (R²) > 0.9990.9951–0.9993[1]
Limit of Detection (LOD) 0.01% of total fat (instrumental, for butyric acid methyl ester)0.13–0.33 mM (for short-chain fatty acids)[1]
Limit of Quantitation (LOQ) 0.10% of total fat (instrumental, for butyric acid methyl ester)0.5–1.0 mM (for short-chain fatty acids)[1]
Precision (%RSD) < 2%Within-day and between-day precision and accuracy fell within specified ranges.[1]
Accuracy (% Recovery) 98.2–101.9%Within specified ranges.[1]

Experimental Workflows and Signaling Pathways

To aid in the understanding of the analytical processes, the following diagrams illustrate a general workflow for analytical method validation and a logical relationship for selecting an appropriate method.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Define Analytical Requirements B Select Analytical Technique (e.g., GC, HPLC) A->B C Optimize Method Parameters (e.g., Column, Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy & Precision C->F G LOD & LOQ C->G H Robustness C->H I System Suitability C->I J Prepare and Analyze Samples I->J K Data Processing and Quantification J->K L Report Results K->L

Figure 1. A generalized workflow for the development and validation of an analytical method.

Method Selection Logic A Is the analyte volatile? B Is high sensitivity required? A->B Yes C Does the analyte have a strong UV chromophore? A->C No GC_FID GC-FID B->GC_FID Yes B->GC_FID No HPLC_UV HPLC-UV C->HPLC_UV Yes Consider_Derivatization Consider Derivatization C->Consider_Derivatization No Alternative_Detector Consider Alternative Detector (e.g., RI, MS) C->Alternative_Detector Consider_Derivatization->HPLC_UV

Figure 2. A decision tree illustrating the logical selection process between GC-FID and HPLC-UV.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using GC-FID and HPLC-UV, based on methods for similar compounds.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is adapted from methods for the analysis of fatty acid methyl esters.

  • Sample Preparation:

    • If this compound is in a complex matrix, a liquid-liquid extraction with a suitable solvent (e.g., hexane) may be necessary.

    • For samples containing free 2-methylpropanoic acid, derivatization to its methyl ester is required. This can be achieved by heating the sample with a methanol/boron trifluoride solution.

    • The final extract is typically dissolved in a volatile solvent like hexane (B92381) or heptane.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A GC system or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 1 minute, then ramp at 10 °C/min to 200 °C and hold for 5 minutes.

    • Detector Temperature: 280 °C.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol

This protocol is based on methods for the analysis of short-chain fatty acids, as this compound lacks a strong chromophore for UV detection at higher wavelengths.

  • Sample Preparation:

    • Samples are typically diluted in the mobile phase.

    • Acidification of the sample (pH < 2) can improve the retention of the analyte on a reverse-phase column.[1]

    • Filtration of the sample through a 0.45 µm filter is recommended before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity HPLC system or equivalent with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an acidified aqueous buffer (e.g., 0.01 M sulfuric acid) and an organic solvent like acetonitrile. The exact composition should be optimized for the best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Low UV wavelength, typically around 210 nm, due to the weak absorbance of the ester carbonyl group.[1]

    • Injection Volume: 20 µL.

Conclusion

Both GC-FID and HPLC-UV are viable techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis.

  • GC-FID is the preferred method for volatile samples, offering high sensitivity and throughput. It is particularly well-suited for routine quality control of pure substances or simple mixtures.

  • HPLC-UV is a more versatile technique that can handle a wider range of sample matrices and is suitable for less volatile or thermally sensitive samples. However, the sensitivity for this compound may be limited due to its weak UV absorbance, potentially requiring lower detection wavelengths which can be less selective.

For any application, it is imperative to perform a thorough method validation according to the relevant guidelines (e.g., ICH Q2(R1)) to ensure the reliability and accuracy of the obtained results. This guide serves as a starting point for the development and cross-validation of analytical methods for this compound, empowering researchers to make data-driven decisions in their analytical strategy.

References

A Guide to Inter-Laboratory Comparison for the Quantification of Methyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical performance for the quantification of methyl isobutyrate, a volatile organic compound relevant in the food and fragrance industries and as a potential biomarker in metabolic research. Ensuring consistency and accuracy across different laboratories is paramount for reliable data interpretation and regulatory compliance. This document outlines a model for an inter-laboratory comparison (ILC) or proficiency test (PT), presenting hypothetical performance data and detailed experimental protocols to guide laboratories in evaluating and improving their analytical methods.

Introduction to Methyl Isobutyrate and Inter-Laboratory Comparison

Methyl isobutyrate ((CH₃)₂CHCOOCH₃) is an ester known for its fruity aroma, reminiscent of apples or pears.[1] It is widely used as a flavoring agent in food products and fragrances.[1][2] Beyond its industrial applications, methyl isobutyrate can also appear as a metabolite. For instance, it is produced by the yeast Saccharomyces cerevisiae and is structurally related to isobutyric acid, an intermediate in the degradation pathway of the branched-chain amino acid (BCAA), valine.[2] This connection makes its accurate quantification potentially relevant for studies in metabolomics and disease biomarker discovery.

Inter-laboratory comparisons are a critical component of external quality control, allowing laboratories to assess their analytical performance against their peers and a reference value.[3] These studies help identify potential systematic errors, validate analytical methods, and ensure that results are comparable and reliable across different testing sites, which is essential for multicenter studies and product quality control.[4]

Biochemical Context: Valine Metabolism Pathway

The diagram below illustrates the metabolic pathway leading from the amino acid L-Valine to isobutyryl-CoA. Isobutyryl-CoA can be further metabolized or hydrolyzed to isobutyrate, which can then be esterified to form methyl isobutyrate. Accurate quantification of this ester may provide insights into BCAA metabolism.

cluster_valine_catabolism L-Valine Degradation Pathway Valine L-Valine KIC α-Ketoisovalerate Valine->KIC BCAA Transaminase IsobutyrylCoA Isobutyryl-CoA KIC->IsobutyrylCoA BCKDH Complex Isobutyrate Isobutyrate IsobutyrylCoA->Isobutyrate Thioesterase (Hydrolysis) MIB Methyl Isobutyrate Isobutyrate->MIB Esterase / Transferase (+ Methanol)

Caption: Metabolic pathway from L-Valine to Methyl Isobutyrate.

Experimental Protocols

This section details a standardized protocol for a hypothetical inter-laboratory study designed to assess the proficiency of participating laboratories in quantifying methyl isobutyrate in a prepared sample matrix (e.g., a non-alcoholic beverage).

Study Design
  • Participants: A hypothetical group of 10 analytical laboratories (Lab A - Lab J).

  • Test Materials: Two samples (Sample 1 and Sample 2) were prepared by fortifying a commercial apple juice matrix with methyl isobutyrate at two different concentration levels.

    • Sample 1: Target concentration of ~2.5 mg/L.

    • Sample 2: Target concentration of ~8.0 mg/L.

  • Sample Distribution: Each participating laboratory received two vials of each sample, shipped under refrigerated conditions. One vial was intended for primary analysis, and the second as a backup.

  • Reporting: Laboratories were instructed to perform triplicate measurements (n=3) for each sample and report the individual results along with their calculated mean and standard deviation.

Recommended Analytical Method: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is recommended due to its high sensitivity and selectivity for volatile compounds like methyl isobutyrate in complex matrices.

  • Sample Preparation:

    • Pipette 5.0 mL of the sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (NaCl) to increase the partitioning of volatile analytes into the headspace.

    • Add 50 µL of an internal standard (IS) solution (e.g., methyl tert-butyl ether, 100 mg/L in methanol).

    • Immediately seal the vial with a PTFE-lined septum and cap.

    • Vortex for 10 seconds.

  • HS-GC-MS Parameters:

    • Headspace Autosampler:

      • Incubation Temperature: 60°C

      • Incubation Time: 20 min

      • Syringe Temperature: 70°C

      • Injection Volume: 1.0 mL

    • Gas Chromatograph (GC):

      • Injection Port: Splitless mode, 250°C

      • Carrier Gas: Helium, constant flow at 1.2 mL/min

      • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

      • Oven Program: Initial temperature 40°C, hold for 2 min. Ramp at 10°C/min to 220°C, hold for 3 min.

    • Mass Spectrometer (MS):

      • Interface Temperature: 230°C

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Quantifier Ion for Methyl Isobutyrate: m/z 87

      • Qualifier Ions: m/z 43, 57

  • Calibration:

    • Prepare a series of calibration standards in the blank matrix (apple juice) ranging from 0.5 mg/L to 15.0 mg/L.

    • Process and analyze the calibration standards using the same procedure as the test samples.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. A linear regression with a correlation coefficient (R²) of ≥0.995 is required.

Data Analysis and Performance Evaluation
  • Concentration Calculation: Each laboratory calculates the concentration of methyl isobutyrate in the samples using its own calibration curve.

  • Assigned Value (x_pt): The robust mean of all results submitted by the participants is used as the assigned value for proficiency assessment.

  • Performance Scoring (Z-score): The performance of each laboratory is evaluated using the Z-score, calculated as:

    • Z = (x - x_pt) / σ_pt

    • Where:

      • x is the mean result reported by the laboratory.

      • x_pt is the assigned value.

      • σ_pt is the standard deviation for proficiency assessment (a fixed value determined by the study coordinator, e.g., 15% of the assigned value).

    • Interpretation:

      • |Z| ≤ 2.0: Satisfactory performance.

      • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

      • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Inter-Laboratory Comparison Workflow

The following diagram outlines the logical flow of the inter-laboratory comparison study, from the initial organization to the final evaluation of laboratory performance.

A 1. Study Design & Protocol Development B 2. Preparation & Homogeneity Testing of Samples A->B C 3. Sample Distribution to Participating Labs B->C D 4. Analysis of Samples by Labs (n=3) C->D E 5. Submission of Results to Coordinator D->E F 6. Statistical Analysis of Data (Assigned Value, Z-Scores) E->F G 7. Generation of ILC Report F->G H 8. Report Distribution & Corrective Action G->H

Caption: Workflow for the Inter-laboratory Comparison Study.

Data Presentation and Comparison

The following tables summarize the hypothetical results from the 10 participating laboratories.

Table 1: Reported Concentrations and Laboratory Precision
LaboratorySample 1 Mean [mg/L]Sample 1 RSD [%]Sample 2 Mean [mg/L]Sample 2 RSD [%]
Lab A2.453.17.952.5
Lab B2.814.58.813.9
Lab C2.512.88.052.1
Lab D2.335.17.554.8
Lab E2.551.98.121.5
Lab F2.056.26.995.5
Lab G2.492.58.012.2
Lab H2.623.88.353.1
Lab I2.413.37.822.8
Lab J2.582.18.201.9

RSD: Relative Standard Deviation

Table 2: Performance Evaluation using Z-Scores
  • Sample 1: Assigned Value (x_pt) = 2.50 mg/L; Standard Deviation for PT (σ_pt) = 0.375 mg/L

  • Sample 2: Assigned Value (x_pt) = 8.00 mg/L; Standard Deviation for PT (σ_pt) = 1.20 mg/L

LaboratorySample 1 Z-ScoreSample 1 PerformanceSample 2 Z-ScoreSample 2 Performance
Lab A-0.13Satisfactory-0.04Satisfactory
Lab B0.83Satisfactory0.68Satisfactory
Lab C0.03Satisfactory0.04Satisfactory
Lab D-0.45Satisfactory-0.38Satisfactory
Lab E0.13Satisfactory0.10Satisfactory
Lab F-1.20Satisfactory-0.84Satisfactory
Lab G-0.03Satisfactory0.01Satisfactory
Lab H0.32Satisfactory0.29Satisfactory
Lab I-0.24Satisfactory-0.15Satisfactory
Lab J0.21Satisfactory0.17Satisfactory

Note: The results for Lab F, while satisfactory, show a trend towards underestimation compared to the consensus mean.

Table 3: Comparison of (Hypothetical) Method Performance Characteristics

This table illustrates how performance characteristics declared by laboratories using different sample introduction techniques could be compared.

Performance CharacteristicMethod 1: HS-GC-MSMethod 2: SPME-GC-MSMethod 3: Direct Liquid Injection
Limit of Quantification (LOQ) 0.5 mg/L0.1 mg/L1.0 mg/L
Linearity (R²) > 0.998> 0.997> 0.995
Mean Recovery [%] 98.5%95.2%99.1%
Mean Precision (RSD) [%] < 5%< 7%< 6%

HS: Headspace; SPME: Solid-Phase Microextraction

This comparison suggests that while SPME (Solid-Phase Microextraction) might offer a lower limit of quantification, the Static Headspace method provides an excellent balance of sensitivity, recovery, and precision for this application.

References

A Guide to Differentiating Natural vs. Synthetic 2-Methylpropanoate Using Isotopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, authenticating the origin of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comparative analysis of natural versus synthetic 2-methylpropanoate (also known as methyl isobutyrate), a common flavor ester found in fruits like apples and strawberries, using stable isotope analysis. The methodologies detailed herein, centered on Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), offer a robust framework for distinguishing between natural and synthetically derived flavor compounds.

Data Presentation: Isotopic Comparison of this compound

The determination of a compound's origin—natural or synthetic—can be effectively achieved by measuring the ratios of stable isotopes, primarily carbon-13 to carbon-12 (δ¹³C) and deuterium (B1214612) to hydrogen (δ²H). These ratios vary depending on the source materials and the processes they have undergone.

Natural this compound, biosynthesized in fruits, derives its carbon from atmospheric CO₂ fixed through photosynthesis (predominantly the C3 pathway for fruits like apples and strawberries) and its hydrogen from local meteoric water. In contrast, synthetic this compound is typically manufactured from petrochemical precursors. These different origins lead to distinct isotopic signatures.

While specific, publicly available δ¹³C and δ²H data for natural and synthetic this compound is limited, the following table presents a set of representative values based on typical ranges observed for analogous fruit esters and synthetic flavor compounds. These values illustrate the expected isotopic differences.

Parameter Natural this compound (from C3 Fruits) Synthetic this compound (Petrochemical Origin)
δ¹³C (‰, VPDB) -24.0 to -35.0-27.0 to -38.0
δ²H (‰, VSMOW) -100 to -250+50 to -100

Note: These values are illustrative and based on general principles of isotopic fractionation in natural and synthetic compounds. Actual values can vary depending on the specific botanical origin, geographical location, and synthetic pathway.

Experimental Protocols

The following sections detail the key experimental methodologies for the isotopic analysis of this compound.

This method is ideal for extracting volatile compounds like this compound from a complex matrix such as fruit puree or juice without the need for solvents.

  • Materials:

    • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

    • Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

    • Gas chromatograph with a suitable inlet.

    • Thermostatic agitator.

  • Procedure:

    • Place a known amount (e.g., 5 g) of the homogenized fruit sample or the liquid containing the this compound to be tested into a headspace vial.

    • For solid samples, add a saturated solution of NaCl to enhance the release of volatile compounds.

    • Seal the vial and place it in the thermostatic agitator set to a specific temperature (e.g., 40-60 °C).

    • Allow the sample to equilibrate for a set period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 20-40 minutes) to adsorb the analytes.

    • Retract the fiber and immediately introduce it into the heated injection port of the GC-IRMS system for thermal desorption of the analytes.

GC-IRMS allows for the separation of individual compounds in a mixture followed by the precise measurement of their isotopic ratios.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to an Isotope Ratio Mass Spectrometer (IRMS) via a combustion (for δ¹³C) or pyrolysis (for δ²H) interface.

    • Capillary column suitable for the separation of volatile esters (e.g., a wax-type column like DB-WAX or equivalent).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C (for thermal desorption from the SPME fiber).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: An initial temperature of 40 °C held for 2-5 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 220-240 °C, held for 5-10 minutes. This program should be optimized for the separation of this compound from other volatile compounds.

  • IRMS Interface Conditions:

    • Combustion Reactor (for δ¹³C): Typically contains copper oxide (CuO) and is maintained at 940-1000 °C. The eluted compounds are combusted to CO₂.

    • Pyrolysis Reactor (for δ²H): A ceramic tube maintained at 1400-1450 °C. The eluted compounds are pyrolyzed to H₂ gas.

  • Data Acquisition and Processing:

    • The isotopic ratios of the resulting CO₂ or H₂ gas are measured by the IRMS.

    • These ratios are expressed in delta (δ) notation in per mil (‰) relative to international standards: Vienna Pee Dee Belemnite (VPDB) for carbon and Vienna Standard Mean Ocean Water (VSMOW) for hydrogen.

    • Calibration is performed using reference gases of known isotopic composition that are introduced into the IRMS at the beginning and end of each analytical sequence.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical framework for determining the origin of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Isotopic Analysis cluster_data Data Interpretation Fruit_Sample Natural Sample (e.g., Apple Puree) Homogenization Homogenization Fruit_Sample->Homogenization Synthetic_Sample Synthetic Sample (Commercial Product) HS_Vial Transfer to Headspace Vial Synthetic_Sample->HS_Vial Homogenization->HS_Vial SPME_Adsorption HS-SPME Adsorption HS_Vial->SPME_Adsorption GC_Desorption Thermal Desorption in GC Inlet SPME_Adsorption->GC_Desorption GC_Separation GC Separation GC_Desorption->GC_Separation Combustion_Pyrolysis Combustion (δ¹³C) / Pyrolysis (δ²H) GC_Separation->Combustion_Pyrolysis IRMS_Detection IRMS Detection Combustion_Pyrolysis->IRMS_Detection Isotope_Ratios δ¹³C and δ²H Values IRMS_Detection->Isotope_Ratios Comparison Comparison with Reference Database Isotope_Ratios->Comparison Origin_Determination Origin Determination (Natural vs. Synthetic) Comparison->Origin_Determination

Experimental workflow for isotopic analysis of this compound.

Origin_Determination_Logic cluster_pathways Biosynthetic vs. Synthetic Pathways cluster_products Resulting Products cluster_signatures Isotopic Signatures Photosynthesis Photosynthesis (C3 Pathway) - Fixes atmospheric CO₂ Natural_Ester Natural This compound Photosynthesis->Natural_Ester Meteoric_Water Local Meteoric Water - Source of Hydrogen Meteoric_Water->Natural_Ester Petrochemicals Petrochemical Feedstocks (Fossil Fuels) Chemical_Synthesis Industrial Chemical Synthesis Petrochemicals->Chemical_Synthesis Synthetic_Ester Synthetic This compound Chemical_Synthesis->Synthetic_Ester Natural_Isotopes Characteristic δ¹³C and δ²H Reflecting Biological Origin Natural_Ester->Natural_Isotopes Synthetic_Isotopes Distinct δ¹³C and δ²H Reflecting Fossil Fuel Origin Synthetic_Ester->Synthetic_Isotopes

Logical relationship for origin determination of this compound.

Comparative Analysis of the Volatility of 2-Methylpropanoate and Other Short-Chain Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative volatility of methyl 2-methylpropanoate and other common short-chain esters. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in selecting appropriate solvents and understanding their physicochemical properties. Volatility is a critical parameter in numerous applications, including reaction kinetics, purification processes, and formulation development.

Relative Volatility: A Comparative Overview

The volatility of a substance is intrinsically linked to its boiling point; a lower boiling point generally signifies higher volatility at a given temperature. The following table summarizes the boiling points of methyl this compound and a selection of other short-chain esters, providing a clear indication of their relative volatilities.

EsterChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Methyl Acetate (B1210297)CH₃COOCH₃74.0856.9[1]
Ethyl AcetateCH₃COOCH₂CH₃88.1177.1[2][3][4][5]
Methyl PropanoateCH₃CH₂COOCH₃88.1179.8 - 80[6][7][8][9][10]
Methyl this compound (CH₃)₂CHCOOCH₃102.1390 - 100[11][12][13]
Ethyl PropanoateCH₃CH₂COOCH₂CH₃102.1398.9 - 99[14][15][16][17]
Propyl AcetateCH₃COOCH₂CH₂CH₃102.13101.5 - 102[18][19][20][21][22]
Butyl AcetateCH₃COO(CH₂)₃CH₃116.16126.1 - 126.6[23][24][25][26][27]

From the data, it is evident that methyl this compound exhibits a volatility that is intermediate among the listed short-chain esters. It is less volatile than methyl acetate and ethyl acetate but more volatile than propyl acetate and butyl acetate. Its volatility is most comparable to that of ethyl propanoate.

Experimental Protocol for Determining Relative Volatility

A standard and widely accepted method for determining the relative volatility of esters is through Gas Chromatography (GC) , often coupled with a mass spectrometer (MS) for definitive identification. The following protocol outlines a typical experimental workflow for this analysis.

Objective: To determine the relative retention times of short-chain esters as an indicator of their relative volatility.

Materials:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms)

  • Helium or Nitrogen as the carrier gas

  • Syringes for sample injection

  • Vials for sample preparation

  • A standard mixture containing known concentrations of the esters of interest (e.g., methyl this compound, methyl acetate, ethyl acetate, etc.) dissolved in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

Procedure:

  • Instrument Setup:

    • Install the appropriate GC column.

    • Set the carrier gas flow rate to the manufacturer's recommendation for the column dimensions.

    • Establish the temperature program for the GC oven. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 10°C/min).

    • Set the injector temperature (e.g., 250°C) and the detector temperature (e.g., 280°C).

  • Sample Preparation:

    • Prepare a dilute solution of the standard ester mixture in the chosen solvent. The concentration should be within the linear range of the detector.

  • Injection:

    • Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Data Acquisition:

    • Start the GC run and acquire the chromatogram. The components of the mixture will separate based on their volatility and interaction with the stationary phase of the column. More volatile compounds will travel through the column faster and have shorter retention times.

  • Analysis:

    • Identify the peaks in the chromatogram corresponding to each ester based on their retention times (and mass spectra if using GC-MS).

    • The order of elution directly corresponds to the relative volatility of the esters, with the most volatile compound eluting first.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the relative volatility of short-chain esters using Gas Chromatography.

G Workflow for Determining Relative Volatility of Esters A Sample Preparation (Mixture of Esters) C Sample Injection A->C B GC Instrument Setup (Column, Temperatures, Gas Flow) B->C D Separation in GC Column (Based on Volatility) C->D E Detection (FID or MS) D->E F Data Analysis (Chromatogram - Retention Times) E->F G Determination of Relative Volatility F->G

Caption: Logical workflow for the determination of relative volatility of esters using Gas Chromatography.

References

A Comparative Guide to Lipase Efficacy in Methyl Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of methyl isobutyrate, a valuable flavor compound and chemical intermediate, offers a green and selective alternative to traditional chemical methods. The choice of lipase (B570770) is a critical factor influencing the efficiency and yield of this esterification reaction. This guide provides an objective comparison of the performance of different lipase enzymes for methyl isobutyrate synthesis, supported by experimental data from various studies.

Performance Comparison of Lipase Enzymes

While a direct comparative study for methyl isobutyrate synthesis is not extensively documented, data from the enzymatic synthesis of structurally similar esters, particularly short-chain and branched-chain methyl esters, provides valuable insights into the potential efficacy of various lipases. The following table summarizes the performance of commonly used lipases in relevant esterification reactions.

Lipase SourceCommercial NameSubstrate (Acid)Substrate (Alcohol)Conversion/YieldReaction TimeOptimal Temperature (°C)
Rhizomucor mieheiLipozyme® RM IM2-Methylbutanoic acidMethanolHigh ActivityNot specified20-40[1]
Candida antarctica Lipase BNovozym® 435Various carboxylic acidsShort-chain alcoholsHigh7 hours (for biodiesel)[2]40-60[3]
Pseudomonas cepaciaAmano Lipase PSVarious carboxylic acidsShort-chain alcoholsHigh ActivityNot specified40-70
Aspergillus nigerLipase AP2-Methylbutanoic acidMethanolHigh ActivityNot specifiedNot specified
Aspergillus javanicusLipase FAP-152-Methylbutanoic acidMethanolHigh ActivityNot specifiedNot specified
Aspergillus fumigatusPurified LipaseVinyl butyrateMethanol86% Yield16 hours40[4][5]

Note: The data presented is a compilation from studies on the synthesis of methyl isobutyrate analogs and other relevant esters. Direct comparison may vary based on specific reaction conditions.

Key Insights on Lipase Selection:

  • Immobilized Lipases: Immobilized enzymes like Novozym® 435 and Lipozyme® RM IM are generally preferred due to their enhanced stability, reusability, and ease of separation from the reaction mixture.

  • Rhizomucor miehei Lipase (Lipozyme® RM IM): This lipase has demonstrated high activity in the synthesis of a structurally similar ester, (S)-2-methylbutanoic acid methyl ester, making it a strong candidate for methyl isobutyrate synthesis.

  • Candida antarctica Lipase B (Novozym® 435): Widely recognized for its broad substrate specificity and high stability in organic solvents, Novozym® 435 is a versatile and effective catalyst for various esterification reactions, including those involving short-chain alcohols.

  • Pseudomonas cepacia Lipase: This lipase is known for its thermal resistance and tolerance to short-chain alcohols, making it a suitable choice for reactions involving methanol.

Experimental Protocol: Enzymatic Synthesis of Methyl Isobutyrate

This protocol provides a general methodology for the lipase-catalyzed esterification of isobutyric acid with methanol. Optimization of specific parameters may be required for different lipase enzymes.

1. Materials:

  • Immobilized Lipase (e.g., Novozym® 435, Lipozyme® RM IM, or from Pseudomonas cepacia)

  • Isobutyric Acid

  • Methanol

  • Organic Solvent (e.g., n-hexane, heptane, or a solvent-free system)

  • Molecular Sieves (3Å, activated)

  • Sodium Bicarbonate Solution (5% w/v)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, condenser, etc.)

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for analysis

2. Procedure:

  • Enzyme Pre-treatment: If using an immobilized lipase, it is recommended to dry the enzyme under vacuum for a few hours to remove any residual moisture.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add isobutyric acid and methanol. The molar ratio of alcohol to acid can be varied (e.g., 1:1, 2:1, or 3:1) to optimize the reaction.

    • Add the chosen organic solvent. The volume should be sufficient to dissolve the reactants. For a solvent-free system, omit this step.

    • Add molecular sieves to the reaction mixture to remove the water produced during esterification, thereby shifting the equilibrium towards product formation.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.

  • Reaction:

    • Stir the reaction mixture at a constant speed (e.g., 200 rpm).

    • Maintain the reaction at the optimal temperature for the chosen lipase (refer to the comparison table).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Reaction Termination and Product Isolation:

    • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

    • Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted isobutyric acid.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude methyl isobutyrate.

  • Purification: The crude product can be further purified by distillation if required.

  • Analysis: Confirm the identity and purity of the synthesized methyl isobutyrate using analytical techniques such as GC-MS, and ¹H and ¹³C NMR.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the enzymatic synthesis of methyl isobutyrate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Isobutyric Acid + Methanol + Solvent reaction_vessel Esterification Reaction (Stirring, Temperature Control) reactants->reaction_vessel enzyme_prep Immobilized Lipase (Pre-treatment) enzyme_prep->reaction_vessel filtration Filtration (Enzyme Recovery) reaction_vessel->filtration filtration->enzyme_prep Recovered Enzyme (for reuse) washing Washing (Neutralization) filtration->washing Filtrate drying Drying washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Distillation) evaporation->purification analysis Product Analysis (GC, HPLC, NMR) purification->analysis Pure Methyl Isobutyrate

References

Navigating the Separation: A Comparative Guide to the Retention of 2-Methylpropanoate on Various GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of volatile and semi-volatile compounds are paramount. Gas chromatography (GC) stands as a cornerstone technique in this endeavor, and the selection of an appropriate column is critical for achieving desired separation. This guide provides a comparative analysis of the retention behavior of methyl 2-methylpropanoate, a common ester found in various natural products and industrial applications, on a range of GC columns with different stationary phases. The data presented herein, supported by detailed experimental protocols, aims to assist in method development and column selection for the analysis of this and structurally related compounds.

Methyl this compound, also known as methyl isobutyrate, exhibits varying retention times depending on the polarity of the GC column's stationary phase. This behavior is quantified by the Kovats retention index (RI), a standardized measure that helps in the identification of compounds by comparing their elution behavior to that of n-alkanes. A comprehensive summary of the retention indices of methyl this compound on different columns is presented below, followed by the experimental conditions under which these values were obtained.

Comparative Retention Index Data

The following table summarizes the Kovats retention indices for methyl this compound on a variety of GC columns, categorized by the polarity of their stationary phase.

Column TypeStationary PhaseRetention Index (RI)Reference
Non-Polar
DB-1684[1]
DB-5684[2]
OV-101671, 665, 669, 673, 670[3]
SE-301040[4]
CP-Sil 8CB-MS685[2]
Semi-Standard Non-Polar 684, 685, 691, 690, 697, 628, 623, 681[3]
Polar
DB-WAX1335[5]
Supelcowax-101267[4]
Standard Polar930, 900, 924, 910, 916, 927, 940, 913, 921, 922, 919[3]

Experimental Protocols

The accurate determination of retention indices is intrinsically linked to the experimental conditions employed. Below are detailed methodologies for gas chromatography as reported in the cited literature.

General Gas Chromatography (GC) Method for Flavor and Fragrance Analysis:

A common approach for the analysis of volatile compounds like methyl this compound involves a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation: Samples are typically diluted in a suitable solvent, such as hexane (B92381) or methanol, before injection. For complex matrices, a liquid-liquid extraction may be employed to isolate the volatile components.

  • Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC. The injector is maintained at an elevated temperature (e.g., 250 °C) to ensure rapid volatilization of the sample. A split injection is often used to prevent column overloading.

  • Chromatographic Separation: The separation is performed on a capillary column. The choice of the stationary phase is critical and depends on the polarity of the analytes. The oven temperature is typically programmed to ramp from a low initial temperature to a final high temperature to ensure the elution of a wide range of compounds.

  • Detection: A mass spectrometer is commonly used for the detection and identification of the eluted compounds. The detector is maintained at a constant temperature (e.g., 270 °C).

Example Temperature Program for a DB-5 Column:

For a DB-5 column (30 m x 0.32 mm x 0.25 µm), a typical temperature program involves holding the initial temperature at 40°C for 2 minutes, followed by a ramp of 6 K/min up to 240°C, which is then held for 10 minutes.[2]

GC Analysis Workflow

The logical flow of a typical gas chromatography experiment, from sample preparation to data analysis and compound identification, is illustrated in the following diagram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis cluster_identification Compound Identification Sample Sample Collection Dilution Dilution/Extraction Sample->Dilution Standard Addition of Internal Standard Dilution->Standard Injection Injection Standard->Injection Separation Chromatographic Separation (Column & Temperature Program) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration RI_Calc Retention Index Calculation Chromatogram->RI_Calc LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Confirmation Confirmation of Identity (Comparison of Mass Spectrum & RI) LibrarySearch->Confirmation RI_Calc->Confirmation

Figure 1. A generalized workflow for compound identification using GC-MS.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Organoleptic Properties of Key Fruity Esters

This guide provides a detailed comparison of the sensory profiles of 2-methylpropanoate and a selection of structurally related flavor compounds. The data and methodologies presented are synthesized from established practices in sensory science to aid in the research and development of products requiring precise flavor and aroma characterization.

Comparative Sensory Profile

The aroma and flavor of volatile esters are critical in the food, beverage, and pharmaceutical industries. A trained sensory panel using Quantitative Descriptive Analysis (QDA) is the primary tool for characterizing and quantifying these organoleptic properties. The following table summarizes the key sensory descriptors and their mean intensity ratings for this compound and its comparators.

CompoundChemical NameFruityApplePineappleSweetGreenWaxy
Methyl this compound Methyl isobutyrate6.85.52.14.53.21.5
Ethyl this compound Ethyl isobutyrate7.26.03.55.02.82.0
Isobutyl Propanoate 2-Methylpropyl propanoate7.52.06.56.81.01.2
Ethyl Butyrate Ethyl butanoate8.21.57.87.50.50.8
Hexyl Acetate Hexyl acetate6.54.51.05.55.02.5

Note: The data presented in this table is a synthesized representation based on qualitative descriptions from publicly available literature and typical intensity scores from sensory panel evaluations. The intensity of each descriptor was evaluated on a scale from 0 (not perceived) to 10 (very strong).

Experimental Protocols

A robust and well-documented experimental protocol is essential for reproducible sensory panel evaluations. The following outlines a comprehensive methodology for the Quantitative Descriptive Analysis (QDA) of the subject esters.

Panelist Selection and Training

A panel of 8-12 individuals is selected based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency in describing sensory perceptions.[1] Panelists undergo extensive training (typically 20-40 hours) to familiarize them with the aroma profiles of a wide range of fruity esters.[1] This training is crucial for developing a consensus vocabulary to describe the sensory attributes and ensuring consistent use of intensity scales.[1] Reference standards for each descriptor are provided to anchor the panelists' evaluations.

Sample Preparation and Presentation

To ensure objective evaluation, the ester compounds are diluted in a neutral solvent, such as propylene (B89431) glycol or deodorized mineral oil, to a concentration that is clearly perceivable but not overpowering. All samples, including a solvent blank, are presented to the panelists in identical, odor-free glass containers, coded with random three-digit numbers to prevent bias.[1] The order of presentation is randomized for each panelist to minimize any order-of-tasting effects.

Sensory Evaluation Procedure

Evaluations are conducted in individual sensory booths under controlled environmental conditions, including consistent lighting and temperature, and in a quiet, odor-free setting. Panelists are instructed to assess the aroma of each sample by sniffing the headspace of the container. They then rate the intensity of each previously agreed-upon sensory descriptor (e.g., "fruity," "apple," "green," "waxy," "sweet") on a 15-cm unstructured line scale, anchored with "low" and "high" at the ends.[1] A mandatory waiting period of at least two minutes, along with palate cleansing using deionized water and unsalted crackers, is required between samples.[1]

Data Analysis

The intensity ratings from the line scales are converted to numerical data. Statistical analysis, typically using Analysis of Variance (ANOVA), is performed to identify significant differences in the intensity of each descriptor across the different esters. Principal Component Analysis (PCA) can also be utilized to visualize the relationships between the compounds and their sensory attributes.

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes in the sensory evaluation of flavor compounds.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Lexicon_Development Lexicon Development Panelist_Selection->Lexicon_Development Sample_Preparation Sample Preparation & Coding Lexicon_Development->Sample_Preparation Individual_Assessment Individual Assessment in Booths Sample_Preparation->Individual_Assessment Intensity_Rating Intensity Rating on Line Scales Individual_Assessment->Intensity_Rating Data_Conversion Data Conversion to Numerical Values Intensity_Rating->Data_Conversion Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Conversion->Statistical_Analysis Profile_Generation Sensory Profile Generation Statistical_Analysis->Profile_Generation

Caption: Workflow for Quantitative Descriptive Analysis.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (Ester) Olfactory_Receptor Olfactory Receptor Neuron Odorant->Olfactory_Receptor G_Protein G-protein Activation Olfactory_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP cAMP Production Adenylate_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal_Transmission Signal to Olfactory Bulb Depolarization->Signal_Transmission Brain_Perception Perception of Aroma in Brain Signal_Transmission->Brain_Perception

Caption: Simplified Olfactory Signaling Pathway.

References

Evaluating the purity of synthesized 2-Methylpropanoate with a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of small organic molecules like 2-methylpropanoate (also known as methyl isobutyrate) is a fundamental task in chemical and pharmaceutical research. Ensuring the purity of these synthesized compounds is a critical step, as impurities can significantly impact experimental outcomes, affecting everything from reaction kinetics to biological activity and patient safety. This guide provides a comprehensive comparison of a synthesized this compound sample against a certified reference standard, detailing the analytical methodologies and data interpretation required for rigorous purity assessment.

The primary methods for evaluating the purity of volatile esters are Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3] These techniques provide quantitative data on purity and offer insights into the identity of any potential impurities.

Experimental Workflow for Purity Assessment

The logical flow for evaluating the purity of a synthesized compound involves a multi-step process, from sample preparation to final data comparison. This ensures that the synthesized material is correctly identified and its purity is accurately determined relative to a trusted reference standard.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Evaluation cluster_comparison Data Comparison & Conclusion Synthesis Synthesize This compound Purification Purify Product (e.g., Distillation) Synthesis->Purification Sample_Prep Prepare Samples: 1. Synthesized Product 2. Reference Standard Purification->Sample_Prep GC_Analysis Gas Chromatography (GC-FID) - Purity Assay (%) Sample_Prep->GC_Analysis NMR_Analysis ¹H NMR Spectroscopy - Structural Confirmation - Impurity Identification Sample_Prep->NMR_Analysis Data_Comp Compare Data: - Retention Time - Peak Area % - NMR Spectra GC_Analysis->Data_Comp NMR_Analysis->Data_Comp Purity_Report Generate Purity Report Data_Comp->Purity_Report

References

Comparative study of the biocatalytic synthesis of various flavor esters.

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of flavor esters, prized for their applications in the food, cosmetic, and pharmaceutical industries, is increasingly shifting towards biocatalytic methods.[1][2] These "green chemistry" approaches utilize enzymes, primarily lipases, to catalyze esterification, offering high specificity, mild reaction conditions, and the ability to produce esters labeled as "natural".[1][3] This guide provides a comparative analysis of various enzymatic systems for producing common flavor esters, supported by experimental data, detailed protocols, and a visual workflow.

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the biocatalysts of choice for ester synthesis due to their versatility, stability in non-aqueous media, and broad substrate specificity.[4][5] Commercially available immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), Lipozyme TL IM (Thermomyces lanuginosus lipase), and Lipozyme RM IM (Rhizomucor miehei lipase), are frequently employed and compared for their efficiency.[1][6]

Comparative Performance of Commercial Lipases

The efficiency of a biocatalytic system is highly dependent on the choice of enzyme, the substrates (alcohol and acyl donor), and the reaction medium. The following tables summarize experimental data from various studies to compare the performance of different lipases in the synthesis of selected flavor esters.

Table 1: Comparison of Different Immobilized Lipases for Flavor Ester Synthesis

Flavor EsterAlcoholAcidEnzymeReaction MediumTemp. (°C)Time (h)Molar Conversion / Yield (%)Reference
Ethyl Butyrate (B1204436)EthanolButyric AcidNovozym 435 Solvent-Free402>90%Martins et al., 2014[6]
Ethyl ButyrateEthanolButyric AcidLipozyme RM IM Solvent-Free402>90% (offered better results than Novozym 435)Martins et al., 2014[6]
Ethyl ButyrateEthanolButyric AcidLipozyme TL IM Solvent-Free402>90% (required 4x more enzyme than Novozym 435)Martins et al., 2014[6]
Isoamyl AcetateIsoamyl AlcoholAcetic AcidImmobilized R. oryzae lipase Heptane3724~90%[7]
Isoamyl AcetateIsoamyl AlcoholAcetic AcidFree R. oryzae lipase Heptane3724~21%[7]
Isoamyl ButyrateIsoamyl AlcoholButyric AcidLipozyme TL IM Heptane-396%[8]
Pentyl ValeratePentanolValeric AcidImmobilized C. rugosa lipase Isooctane37-~99%[3]
Pentyl ValeratePentanolValeric AcidFree C. rugosa lipase Isooctane37-~19%[3]

Data compiled from multiple sources as cited.

Table 2: Performance of Novozym 435 in Synthesizing Various Flavor Esters

Flavor EsterAlcoholAcid/Acyl DonorReaction MediumTemp. (°C)Time (h)Molar Conversion / Yield (%)Reference
Octyl FormateOctanolFormic Acid1,2-dichloroethane40-96.5%[9]
Isoamyl AcetateIsoamyl AlcoholAcetic AcidSolvent-Free-->80% (after 10 cycles)Martins et al.[6]
Methyl PhenylacetateMethanolPhenylacetic AcidHeptane (with water removal)--89%[10]
cis-3-Hexen-1-yl Acetatecis-3-Hexen-1-olTriacetinSolvent-Free-->90%[11]
2-Phenylethyl Acetate2-PhenylethanolTriacetinSolvent-Free-->95%[11]

Data compiled from multiple sources as cited.

Table 3: Reusability of Immobilized Lipases

The ability to recover and reuse the biocatalyst is a critical factor for industrial applications, significantly impacting economic viability.[6]

EnzymeFlavor EsterNo. of CyclesRemaining Activity (%)Reference
Novozym 435 Various flavor esters20>95%Kim and Park[6]
Novozym 435 Various flavor esters10>80%Martins et al.[6]
Novozym 435 Octyl Formate5~92%[9]
Lipozyme RM IM Various flavor esters430%[6]
Lipozyme TL IM Various flavor esters40%[6]
Immobilized R. oryzae lipase Isoamyl Acetate1050%[7]

Data compiled from multiple sources as cited.

Experimental Workflow and Protocols

The general procedure for lipase-catalyzed ester synthesis involves the reaction between an alcohol and an acyl donor in the presence of a lipase, often in a non-aqueous solvent to shift the equilibrium towards ester formation.[1]

G General Experimental Workflow for Biocatalytic Flavor Ester Synthesis cluster_prep 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_monitoring 3. Monitoring & Analysis cluster_purification 4. Product Recovery A Substrate Preparation (Alcohol + Acyl Donor) B Solvent Addition (e.g., Hexane or Solvent-Free) A->B C Add Immobilized Lipase (e.g., Novozym 435) B->C D Incubation (Controlled Temperature & Agitation) C->D E Sample Withdrawal (at time intervals) D->E F Analysis (e.g., GC or Titration) (Determine % Conversion) E->F G Enzyme Separation (Filtration/Centrifugation) F->G Reaction Completion H Solvent Evaporation G->H I Purification of Ester (e.g., Distillation) H->I

A generalized workflow for the biocatalytic synthesis of flavor esters.

Detailed Experimental Protocol: Synthesis of Isoamyl Butyrate

This protocol is a representative example for the synthesis of a flavor ester using an immobilized lipase.[1][8]

1. Materials:

  • Immobilized Lipase (e.g., Lipozyme TL IM, Novozym 435)

  • Isoamyl Alcohol

  • Butyric Acid

  • Organic Solvent (e.g., n-hexane, heptane)

  • Reaction Vessel (e.g., screw-capped flask)

  • Shaking Incubator or Magnetic Stirrer with Temperature Control

  • Equipment for analysis (e.g., Gas Chromatograph or titration setup)

2. Reaction Setup:

  • Prepare the reaction mixture in the flask by adding isoamyl alcohol and butyric acid. A common molar ratio is 1:1, but an excess of the alcohol may be used to drive the reaction forward.[8]

  • Add the organic solvent (e.g., n-hexane) to the desired concentration. Solvent-free systems are also a viable and greener alternative.[1][6]

3. Enzyme Addition & Incubation:

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter, typically ranging from 5 to 40 wt% based on the mass of substrates.[6][12]

  • Seal the flask and place it in a shaking incubator set to the optimal temperature, often between 30°C and 50°C.[1] Constant agitation is necessary to ensure proper mixing.

4. Reaction Monitoring:

  • The progress of the esterification can be monitored by periodically taking samples from the reaction mixture.

  • The consumption of the acid can be quantified by titrating the sample with a standardized solution of sodium hydroxide (B78521) (NaOH) using phenolphthalein (B1677637) as an indicator.[1] Alternatively, Gas Chromatography (GC) can be used to directly measure the concentration of the ester product.

5. Product Recovery and Enzyme Reuse:

  • Once the reaction has reached the desired conversion, stop the reaction.

  • Separate the immobilized enzyme from the product mixture by simple filtration or centrifugation.[4]

  • The recovered enzyme can be washed with fresh solvent and dried for reuse in subsequent batches.

  • The liquid phase, containing the flavor ester, solvent, and unreacted substrates, is then subjected to purification, typically by distillation or evaporation of the solvent.

Concluding Remarks

The biocatalytic synthesis of flavor esters presents a powerful alternative to traditional chemical methods. The choice of lipase is paramount; studies consistently show that Novozym 435 is a highly efficient and robust biocatalyst for a wide range of esters, demonstrating excellent yields and reusability.[6][13] However, other lipases like Lipozyme RM IM may offer superior performance for specific substrates, such as in the synthesis of ethyl butyrate.[6] Immobilization is key to enhancing enzyme stability and enabling cost-effective reuse, a critical factor for industrial scalability.[3][7] Future research is focused on enzyme engineering and the optimization of reaction conditions in greener solvent systems to further improve the efficiency and sustainability of flavor ester production.[2]

References

Navigating the Analytical Landscape: A Comparative Guide to 2-Methylpropanoate Assay Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-methylpropanoate is critical for a multitude of applications, from metabolic studies to quality control in pharmaceutical formulations. The selection of a robust and reliable analytical method is paramount. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, with a focus on the critical validation parameters of linearity and range. The performance data presented is based on validated assays for structurally similar short-chain fatty acid esters, providing a reliable framework for method selection and validation.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound quantification is dictated by factors such as the sample matrix, required sensitivity, and the intended application. Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques due to their high resolution and sensitivity for volatile compounds. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection can also be employed, particularly when derivatization is not desirable.

The following table summarizes typical performance characteristics for the quantification of short-chain fatty acid esters, which are representative of a validated this compound assay.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.999[1]> 0.998[2]> 0.999[3]
Calibration Range 0.1 - 200 µg/mL0.5 - 20 µg/mL[4]6 - 850 µg/mL (analyte dependent)[3]
Limit of Detection (LOD) 0.02 - 0.23 µg/mL[1]~12 ng/mL[4]Analyte dependent, typically in the low µg/mL range
Limit of Quantification (LOQ) 0.08 - 0.78 µg/mL[1]~36 ng/mLAnalyte dependent, typically in the low µg/mL range
Precision (%RSD) < 5%[1]< 4%[2]< 1%[3]
Accuracy (Recovery) 80-110%[5]95-105%[4]98-102%

Experimental Protocols

Detailed methodologies are crucial for establishing the linearity and range of a this compound assay. Below are representative protocols for sample preparation and instrumental analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Sample Preparation (Esterification):

  • Sample Aliquoting: Accurately transfer a known volume or weight of the sample into a clean glass vial.

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., methyl heptadecanoate) to each sample, calibrator, and quality control sample.

  • Acid-Catalyzed Esterification: Add 1 mL of 3N methanolic HCl to the vial.

  • Incubation: Seal the vial and heat at 60°C for 60 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of n-hexane and vortex for 1 minute.

  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Sample Injection: Carefully transfer the upper hexane (B92381) layer containing the methyl esters into a GC vial for analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID) at 275°C.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Sample Preparation:

  • Sample Dilution: Dilute the sample containing this compound in the mobile phase to a concentration within the expected linear range of the assay.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Sample Injection: Transfer the filtered sample to an HPLC vial for analysis.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: UV detector set at a wavelength of 210 nm.

Mandatory Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.

AssayValidationWorkflow cluster_prep Standard & Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation cluster_report Reporting StdCurve Prepare Calibration Standards (e.g., 6-8 concentrations) Analysis Analyze all samples using the chosen analytical method (e.g., GC-FID) StdCurve->Analysis QC_Samples Prepare Quality Control Samples (Low, Mid, High) QC_Samples->Analysis Test_Samples Prepare Test Samples Test_Samples->Analysis Peak_Integration Integrate Peak Areas Analysis->Peak_Integration Calibration_Curve Construct Calibration Curve (Concentration vs. Response) Peak_Integration->Calibration_Curve Linearity_Assessment Assess Linearity (e.g., R-squared > 0.99) Calibration_Curve->Linearity_Assessment Range_Determination Determine Linear Range Linearity_Assessment->Range_Determination Final_Report Generate Validation Report Range_Determination->Final_Report

Workflow for assessing the linearity and range of a this compound assay.

GCFID_Signaling_Pathway Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas Flow FID Flame Ionization Detector (FID) Column->FID Elution Signal Signal Processing & Data Acquisition FID->Signal Ion Current Chromatogram Chromatogram Signal->Chromatogram

Signal generation pathway in a Gas Chromatography-Flame Ionization Detection (GC-FID) system.

References

Safety Operating Guide

Essential Safety and Logistical Guide for Handling Methyl 2-Methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Synonym(s): Methyl Isobutyrate, Isobutyric acid methyl ester

This guide provides essential safety protocols and logistical procedures for the handling and disposal of Methyl 2-Methylpropanoate (CAS No. 547-63-7). Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and maintaining regulatory compliance.

Hazard Summary

Methyl this compound is a highly flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract.[1][2] It is crucial to handle this chemical in a well-ventilated area and take precautionary measures against static discharge.[1][3]

Personal Protective Equipment (PPE) Requirements

All personnel handling Methyl this compound must use the appropriate personal protective equipment. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][4][5]
Face ShieldRecommended when there is a risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended. Always inspect gloves for integrity before use.[2]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fastened.
Protective ClothingA complete suit protecting against chemicals may be necessary for larger-scale operations to prevent skin exposure.[1][2]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][2]

Operational Plan: Handling Procedures

1. Pre-Handling Safety Checks:

  • Ventilation: Ensure the work area is well-ventilated, such as in a chemical fume hood.[1][3]

  • Safety Equipment: Confirm that a safety shower and an eyewash station are readily accessible and operational.[4]

  • Spill Kit: Have a spill kit rated for flammable liquids readily available.

  • Container Inspection: Before handling, inspect the chemical container for any signs of damage or leaks.

2. Handling the Chemical:

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge.[1][3]

  • Tools: Use non-sparking tools for all operations.[3]

  • Dispensing: Pour slowly and carefully to minimize splashing.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][3]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Cleaning: Clean the work area and any equipment used.

  • Storage: Return the chemical to its designated storage location, ensuring the container is tightly sealed.[3] Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][3]

Disposal Plan

All waste containing Methyl this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Compatibility: Do not mix with other incompatible wastes.

  • Disposal: Dispose of the contents and container in accordance with all local, regional, and national regulations. Contact your institution's environmental health and safety department for specific disposal procedures.[3] Contaminated PPE should also be disposed of as hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Fire: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire. Do not use a solid stream of water, as it may spread the fire.[2]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_safety Check Safety Equipment prep_vent->prep_safety handle_transfer Transfer Chemical prep_safety->handle_transfer handle_use Use in Experiment handle_transfer->handle_use post_decon Decontaminate Work Area handle_use->post_decon post_store Store Chemical post_decon->post_store post_ppe Doff PPE post_store->post_ppe disp_waste Collect Hazardous Waste post_ppe->disp_waste disp_dispose Dispose via EHS disp_waste->disp_dispose

Caption: Workflow for handling Methyl this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.